molecular formula C9H7ClN2 B1424372 8-Chloroquinolin-6-amine CAS No. 50358-62-8

8-Chloroquinolin-6-amine

Cat. No.: B1424372
CAS No.: 50358-62-8
M. Wt: 178.62 g/mol
InChI Key: RCACJWHTFMNNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroquinolin-6-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCACJWHTFMNNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700840
Record name 8-Chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50358-62-8
Record name 8-Chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Chloroquinolin-6-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Chloroquinolin-6-amine: Properties, Reactivity, and Applications

Introduction

This compound is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The specific substitution pattern of this compound, featuring a chlorine atom at the 8-position and an amino group at the 6-position, provides two distinct functional handles for synthetic modification. This guide offers a comprehensive overview of its core physical and chemical properties, reactivity, potential synthetic pathways, and safety considerations, tailored for researchers and professionals in drug development.

Molecular Identity and Structure

The fundamental identity of a chemical compound is established by its structure and unique identifiers.

  • IUPAC Name: this compound

  • CAS Number: 50358-62-8

  • Molecular Formula: C₉H₇ClN₂

  • Synonyms: 8-chloro-6-quinolinylamine

The structure consists of a quinoline bicyclic system with a chlorine atom attached to the C8 position and an amine group at the C6 position.

2D Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and role in chemical reactions. These properties are summarized in the table below.

PropertyValueSource
Molecular Weight 178.62 g/mol
Physical Form Solid
Topological Polar Surface Area 38.9 Ų[1]
XLogP3 2.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Storage Conditions Room temperature, inert atmosphere, keep in dark place

The XLogP3 value of 2.4 suggests moderate lipophilicity, an important parameter in drug design influencing membrane permeability and solubility. The topological polar surface area (TPSA) is a key descriptor for predicting drug transport properties.

Spectral Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic spectral features can be predicted based on its functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-donating effect of the amine and the electron-withdrawing/steric effect of the chlorine. A broad singlet corresponding to the -NH₂ protons would also be present, the position of which is concentration-dependent and would disappear upon D₂O exchange.[2]

  • ¹³C NMR Spectroscopy: The carbon spectrum would display nine distinct signals for the carbon atoms of the quinoline ring, with chemical shifts characteristic of aromatic and heteroaromatic systems.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.[2] Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations for the quinoline ring would appear in the 1450-1600 cm⁻¹ region. A C-Cl stretching band would also be present at lower frequencies.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 178.62. A characteristic isotopic pattern (M+2 peak) at approximately one-third the intensity of the M⁺ peak would be observed due to the presence of the ³⁷Cl isotope.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its three primary functional components: the quinoline ring, the amino group, and the chloro group.

Reactivity Profile

The molecule's reactivity is a synthesis of the electronic properties of its substituents. The amino group is an activating, ortho-para directing group, enhancing the electron density of the carbocyclic ring. Conversely, the chlorine atom is a deactivating, ortho-para directing group. The nitrogen atom in the pyridine ring is electron-withdrawing, reducing the reactivity of that ring towards electrophilic attack.

  • Amino Group (-NH₂): This group is nucleophilic and can undergo standard amine reactions such as acylation, alkylation, and diazotization. It strongly activates the ring towards electrophilic aromatic substitution.

  • Chloro Group (-Cl): The chlorine at the C8 position is influenced by the adjacent heterocyclic nitrogen.[3] This position can be sterically hindered, potentially slowing reaction rates with bulky nucleophiles.[3] However, the C-Cl bond is a key site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon, nitrogen, or oxygen-based substituents.

  • Quinoline Ring: The overall system can undergo electrophilic substitution, with the position of attack directed by the interplay between the activating -NH₂ group and the deactivating -Cl group.

Caption: Diagram of reactive sites on this compound.

Plausible Synthetic Pathway

A common strategy for synthesizing substituted aminoquinolines involves the nitration of a corresponding chloroquinoline followed by the chemical reduction of the nitro group.

Experimental Protocol: Proposed Synthesis of this compound

  • Step 1: Nitration of 8-Chloroquinoline.

    • To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 8-chloroquinoline portion-wise while stirring.

    • Maintain the temperature and slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise.

    • Causality: The strongly acidic conditions are required to protonate the quinoline nitrogen, and the reaction is kept cold to control the exothermic nitration and prevent over-nitration. The directing effects on the 8-chloroquinoline scaffold will favor substitution at the C5 and C6 positions.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the crude product, 8-chloro-6-nitroquinoline.

    • Filter, wash with water, and dry the solid. The product may require purification by recrystallization or chromatography.

  • Step 2: Reduction of 8-Chloro-6-nitroquinoline.

    • Suspend the crude 8-chloro-6-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

    • Causality: SnCl₂/HCl is a classic and effective method for reducing aromatic nitro groups to primary amines (the Bechamp reduction). Catalytic hydrogenation is a cleaner alternative but may require specialized equipment.

    • Heat the reaction mixture under reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

    • Cool the mixture and neutralize with a strong base to precipitate the free amine product.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

    • Purify the final product by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure is highly valuable as a scaffold and intermediate in synthetic and medicinal chemistry.

  • Building Block for Bioactive Molecules: The quinoline core is present in drugs with diverse activities, including antimalarial, anticancer, and antibacterial properties.[4][5] 8-Aminoquinoline derivatives, in particular, are a well-known class of antimalarial agents. The presence of both an amine and a chloro group allows for orthogonal chemical modifications, enabling the synthesis of diverse libraries of compounds for high-throughput screening.

  • Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it can serve as a starting fragment in fragment-based drug discovery (FBDD) programs to identify novel binding motifs for therapeutic targets.

  • Ligand Synthesis: The nitrogen atoms in the quinoline ring and the exocyclic amine can act as ligands to coordinate with metal ions. This property is relevant for designing metal-based therapeutics or catalysts.[6][7] Derivatives of the related 8-hydroxyquinoline are well-known metal chelators with applications in treating neurodegenerative diseases and cancer.[5][6]

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Signal Word: Warning

  • Pictograms: GHS07 (Exclamation Mark)

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[9]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from light and ensure storage under an inert atmosphere.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

Spectroscopic Data for 8-Chloroquinolin-6-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 8-Chloroquinolin-6-amine, a significant heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline and its derivatives are of great interest due to their wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The specific substitution pattern of an amino group at the 6-position and a chloro group at the 8-position on the quinoline scaffold can significantly influence its chemical reactivity and biological efficacy. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for understanding its electronic and structural characteristics.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the quinoline ring system will be used.

Caption: Molecular structure of this compound with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₂), the expected mass spectrum would provide crucial information for its identification.

Predicted Mass Spectrometry Data
Parameter Predicted Value Interpretation
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol [3]
Nominal Mass 178 u
Monoisotopic Mass 178.030 uCalculated for ¹²C₉¹H₇³⁵Cl¹⁴N₂
[M]+• Peak (m/z) 178Corresponding to the ³⁵Cl isotope
[M+2]+• Peak (m/z) 180Corresponding to the ³⁷Cl isotope
Isotopic Pattern ~3:1 ratio for [M]+•:[M+2]+•Characteristic of a single chlorine atom
Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would likely proceed through several key pathways. The molecular ion is expected to be relatively stable due to the aromatic nature of the quinoline ring.

M [C₉H₇ClN₂]+• m/z = 178 loss_Cl [C₉H₇N₂]+ m/z = 143 M->loss_Cl - Cl• loss_HCN [C₈H₆ClN]+• m/z = 151 M->loss_HCN - HCN loss_NH2 [C₉H₆Cl]+• m/z = 150 M->loss_NH2 - •NH₂ M_plus_2 [C₉H₇³⁷ClN₂]+• m/z = 180

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

A significant fragmentation pathway would involve the loss of a chlorine radical (Cl•) to yield a cation at m/z 143. Another expected fragmentation is the loss of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation for nitrogen-containing heterocycles, leading to a fragment at m/z 151. The loss of the amino radical (•NH₂) could also be observed, resulting in a fragment at m/z 150.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorptions for the amine group, the aromatic quinoline ring, and the carbon-chlorine bond.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Comments
3450 - 3300N-H stretch (asymmetric and symmetric)MediumCharacteristic of a primary amine. Two distinct peaks are expected.[4][5]
3100 - 3000Aromatic C-H stretchMedium to WeakTypical for aromatic compounds.
1620 - 1580N-H bend (scissoring)Medium to StrongConfirms the presence of a primary amine.[6]
1600 - 1450C=C and C=N ring stretchingMedium to StrongMultiple bands are expected due to the quinoline ring system.[2]
1350 - 1250Aromatic C-N stretchMedium
850 - 750C-Cl stretchStrongThe exact position can be influenced by the aromatic system.[2]
900 - 675Aromatic C-H out-of-plane bendStrongThe pattern of these bands can provide information about the substitution on the benzene ring portion.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.

  • Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity within a molecule.

Predicted ¹H NMR Chemical Shifts

The chemical shifts are predicted for a solution in a deuterated solvent like DMSO-d₆, which is a common solvent for quinoline derivatives. The values are estimates and can vary depending on the solvent and concentration.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Interpretation
H-28.6 - 8.8ddJ ≈ 4.5, 1.5Downfield due to the adjacent nitrogen.
H-37.4 - 7.6ddJ ≈ 8.5, 4.5
H-48.7 - 8.9ddJ ≈ 8.5, 1.5Downfield due to the anisotropic effect of the fused ring.
H-57.2 - 7.4dJ ≈ 2.0
H-77.0 - 7.2dJ ≈ 2.0
NH₂5.0 - 6.0br s-Broad signal due to quadrupolar relaxation and exchange; position is solvent and concentration dependent.[4]

Note: The signals for the NH₂ protons can be confirmed by D₂O exchange, which would cause the peak to disappear.

cluster_quinoline a N b H-2 c H-3 d H-4 e C4a f C8a g H-5 h C6 i H-7 j C8 Cl Cl NH2 NH2

Caption: Proton assignments for this compound.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Chemical Shifts
Carbon Predicted Chemical Shift (ppm) Interpretation
C-2148 - 152Most downfield carbon in the pyridine ring due to the adjacent nitrogen.
C-3121 - 124
C-4135 - 138
C-4a127 - 130
C-5115 - 118Shielded by the amino group.
C-6145 - 148Carbon bearing the amino group, significantly downfield.
C-7110 - 113Shielded by the amino group.
C-8130 - 133Carbon bearing the chloro group.
C-8a140 - 143
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak as an internal reference.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the structural elucidation of this compound. The predicted mass spectrum, with its characteristic isotopic pattern for chlorine, allows for the unambiguous determination of the molecular formula. The infrared spectrum confirms the presence of key functional groups, namely the primary amine and the aromatic system. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, allowing for the complete assignment of the molecular structure. This guide serves as a valuable resource for researchers working with this and related quinoline derivatives, facilitating their synthesis, characterization, and application in various scientific fields.

References

An In-Depth Technical Guide to the Solubility Profile of 8-Chloroquinolin-6-amine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 8-Chloroquinolin-6-amine. Given the limited availability of public data on this specific molecule, this document emphasizes a foundational, first-principles approach, blending theoretical insights with robust, field-proven experimental methodologies.

Introduction: The Significance of a Solubility Profile

In the realm of drug discovery and development, understanding the solubility of a compound is a cornerstone of its developability. A comprehensive solubility profile in various solvents is critical for a multitude of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Designing effective delivery systems for preclinical and clinical studies.

  • Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.

  • In Vitro and In Vivo Screening: Ensuring compound viability in biological assays.

This compound, a substituted quinoline, presents a unique set of physicochemical properties that necessitate a thorough investigation of its solubility. This guide will walk you through a systematic approach to characterizing this crucial parameter.

Theoretical Considerations: Predicting the Solubility Behavior of this compound

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable insights into its likely solubility characteristics. The principle of "like dissolves like" is our guiding tenet here.

Molecular Structure and Polarity

This compound possesses a fused aromatic quinoline ring system, which is generally nonpolar. However, the presence of a chlorine atom and an amino group introduces polarity and the potential for specific intermolecular interactions.

  • Quinoline Core: A bicyclic aromatic heterocycle, contributing to the molecule's hydrophobicity.

  • Chloro Group (-Cl): An electron-withdrawing group that adds some polarity.

  • Amino Group (-NH2): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This is a key feature influencing its solubility in protic solvents.

Overall, this compound can be classified as a moderately polar compound. We can predict that it will exhibit limited solubility in nonpolar solvents and greater solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Diagram: Structure of this compound

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent in a sealed vial B Equilibrate on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours A->B Equilibration C Centrifuge or filter the suspension to remove undissolved solid B->C Separation D Carefully collect the supernatant (saturated solution) C->D E Prepare a dilution series of the supernatant D->E Dilution F Analyze by HPLC or UV-Vis Spectroscopy E->F Analysis G Calculate concentration against a standard curve F->G Calculation

The Emerging Therapeutic Potential of 8-Chloroquinolin-6-amine Derivatives: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its ability to bind to a wide array of biological targets, forming the foundational framework for numerous therapeutic agents. For decades, derivatives of quinoline, such as the 8-aminoquinolines (e.g., the antimalarial drug Primaquine) and 8-hydroxyquinolines (8-HQ), have been instrumental in treating infectious diseases, cancer, and neurological disorders.[2][3][4] The remarkable versatility of this scaffold allows for extensive structural modification, enabling the fine-tuning of its physicochemical properties and biological activities.

The introduction of halogen atoms, particularly chlorine, onto the quinoline ring is a well-established strategy for modulating pharmacological activity.[1][5][6] Chlorine's electron-withdrawing nature can significantly alter the molecule's pKa, lipophilicity, and metabolic stability, thereby enhancing cell permeability, target engagement, and overall potency. This guide focuses on the specific, yet underexplored, scaffold of 8-Chloroquinolin-6-amine . By combining the established biological relevance of the aminoquinoline core with the potentiating effects of a C-8 chloro substitution, this class of compounds represents a fertile ground for the discovery of novel therapeutic agents. This document serves as a comprehensive technical resource, detailing the synthesis, validated biological activities, and underlying mechanisms of action of this compound derivatives to guide future research and development efforts.

PART 1: Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatives can be achieved through established and adaptable synthetic methodologies. Foundational techniques in quinoline chemistry, such as the Skraup and Friedländer syntheses, provide access to the basic quinoline ring system, which can then be functionalized.[2][7]

A common strategy for generating the target scaffold involves the selective functionalization of a pre-existing quinoline. For instance, the amination of 8-chloroquinoline at the C-6 position or, more practically, the chlorination of a suitable 6-aminoquinoline precursor, represents a viable pathway. Once the this compound core is obtained, the primary amine at the C-6 position serves as a versatile chemical handle for extensive derivatization. Standard organic reactions, including acylation, reductive amination, urea/thiourea formation, and condensation reactions, can be employed to introduce a wide variety of substituents, thereby generating a chemical library for biological screening.

General Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Core Synthesis cluster_1 Derivatization at C6-Amine A Substituted Aniline B Quinoline Core (e.g., via Skraup Synthesis) A->B Glycerol, H₂SO₄ C Functionalization (Nitration, Reduction, Chlorination) B->C D This compound (Core Scaffold) C->D E Acyl Chlorides / Carboxylic Acids D->E Acylation F Aldehydes / Ketones D->F Reductive Amination/ Schiff Base Formation G Isocyanates / Isothiocyanates D->G Urea/Thiourea Formation H Diverse Library of This compound Derivatives E->H F->H G->H

Caption: General workflow for synthesis and derivatization.

Experimental Protocol: Synthesis of an N-aryl this compound Derivative

This protocol provides a representative example of derivatizing the core scaffold.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution and stir the suspension at room temperature for 15 minutes.

  • Substrate Addition: Add the desired substituted benzoyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and maintain stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(8-chloroquinolin-6-yl)benzamide derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Potential Biological Activities

A. Anticancer Activity

The quinoline scaffold is a prominent feature in many anticancer agents.[1][3][8][9] Derivatives have been shown to exert cytotoxic effects through various mechanisms, most notably through metal chelation and the subsequent generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[1][3][10] The close proximity of the nitrogen atom in the pyridine ring and a heteroatom at the C-8 position creates a potent bidentate chelation site for metal ions like copper and iron.[7] This complexation can catalyze redox cycling, disrupting the delicate redox balance within tumor cells and triggering cell death pathways. Furthermore, some quinoline derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and topoisomerases.[1][3]

The presence of a chloro group, particularly at positions that influence the electronic properties of the chelation site, can enhance this activity. Studies on related halogenated quinolines have demonstrated that electron-withdrawing substituents can improve anticancer potency.[1] For example, 6-chloro analogues of certain pyrano[3,2-h]quinolone derivatives were found to be the most active against a panel of cancer cell lines.[3][6]

Proposed Anticancer Mechanism of Action

Anticancer Mechanism Derivative This compound Derivative Complex Metal-Quinoline Complex Derivative->Complex Metal Intracellular Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal->Complex ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Redox Cycling Stress Oxidative Stress ROS->Stress Damage DNA Damage & Lipid Peroxidation Stress->Damage Mito Mitochondrial Dysfunction Stress->Mito Caspase Caspase Activation Damage->Caspase Mito->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Caption: ROS-mediated apoptosis induced by metal chelation.

Derivative Type (Analogue) Cancer Cell Line Activity (IC₅₀) Reference
5-Chloro-8-hydroxyquinolineMultipleVaries, potent[1]
6-Chloro-pyrano[3,2-h]quinoloneMCF-7, HCT 116, HepG-2Most active in series[3][6]
8-Hydroxy-2-quinolinecarbaldehydeHep3B, T-47D6.25 µg/mL[9]
8-Aminoquinoline GlycoconjugateMCF-7116.4 µM[11]
This table presents data from structurally related chloro, amino, and hydroxy-quinoline derivatives to illustrate the anticancer potential of this chemical class.
Protocol: In Vitro Cytotoxicity (MTS Assay)
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT 116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTS Reagent Addition: Add 20 µL of MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The viable cells will reduce the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[9]

B. Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[3][4][5][12] Halogenated 8-hydroxyquinolines, such as cloxyquin (5-chloro-8-hydroxyquinoline) and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), exhibit potent, broad-spectrum activity against bacteria and fungi.[5][13] The primary mechanism is believed to be the chelation of essential metal ions, which deprives microbes of critical nutrients and disrupts the function of metalloenzymes necessary for survival.[13]

Cloxyquin has demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.062 µg/mL.[13] The fact that its activity is consistent across drug-sensitive and resistant strains suggests a novel mechanism of action not shared by existing antibiotics.[13] Given these strong precedents, this compound derivatives are highly promising candidates for development as new antibacterial and antifungal agents.

Proposed Antimicrobial Mechanism of Action

Antimicrobial Mechanism Derivative This compound Derivative Chelation Metal Chelation Derivative->Chelation Metal Essential Metal Ions (Fe, Zn, Mn) Metal->Chelation Deprivation Nutrient Deprivation Chelation->Deprivation Enzyme Metalloenzyme Inhibition Chelation->Enzyme Membrane Membrane Disruption Chelation->Membrane Inhibition Inhibition of Microbial Growth & Cell Death Deprivation->Inhibition Enzyme->Inhibition Membrane->Inhibition

Caption: Microbial inhibition via essential metal chelation.

Derivative (Analogue) Microorganism Activity (MIC) Reference
Cloxyquin (5-Cl-8-HQ)Staphylococcus aureus≤5.58 µM[5]
Cloxyquin (5-Cl-8-HQ)Mycobacterium tuberculosis0.062 - 0.25 µg/mL[13]
5,7-dichloro-8-HQStaphylococcus aureusPotent activity[5]
Clioquinol Derivative (5h)Candida spp., Dermatophytes4 µg/mL[14]
This table presents MIC data for structurally related chloro-hydroxyquinoline derivatives to highlight the potential antimicrobial efficacy.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[5] This can be assessed visually or by measuring the optical density at 600 nm.

C. Anti-inflammatory Activity

Several studies have pointed to the anti-inflammatory potential of quinoline-based compounds.[15][16] The mechanisms can be diverse, potentially involving the inhibition of key inflammatory enzymes or the modulation of pro-inflammatory signaling pathways. For instance, certain 8-hydroxyquinoline derivatives have been shown to inhibit serotonin- and carrageenan-induced paw edema in rats, a classic model for acute inflammation.[15] This suggests an ability to interfere with the release or action of inflammatory mediators. Given the established links between inflammation, oxidative stress, and metal ion dysregulation, the metal-chelating properties of this compound derivatives may also contribute to anti-inflammatory effects by sequestering redox-active metals that can perpetuate inflammatory processes.

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test derivatives orally (e.g., 50 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the vehicle alone to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to a positive control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume immediately after the carrageenan injection (V₀) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[15]

PART 3: Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is governed by the interplay of its structural features. Based on data from analogous compounds, several key SAR insights can be proposed:

  • C-8 Chloro Group: The electron-withdrawing chloro group at position 8 is critical. It lowers the pKa of the quinoline nitrogen and any potential chelating group, influencing the stability and redox potential of metal complexes.[1] This modification directly impacts the compound's ability to generate ROS or chelate microbial metals.

  • C-6 Amino Group and its Substituents: This position is the primary point for diversification. The nature of the substituent attached to the amine will dictate the compound's overall lipophilicity, steric profile, and hydrogen bonding capacity. Large, bulky groups may hinder target binding, while incorporating specific pharmacophores (e.g., aromatic rings, flexible linkers) can enhance interactions with biological targets.

  • Other Ring Positions: While the focus is on the C-6 and C-8 positions, substitutions at other sites can further tune activity. For instance, introducing substituents at the C-2 or C-4 position has been shown to modulate the activity of related quinoline scaffolds.[1][6]

SAR Summary Diagram

SAR Summary cluster_info Key SAR Insights img_node info1 C8-Chloro Group: - Electron-withdrawing - Modulates pKa & metal chelation - Enhances potency info2 C6-Amine Substituent (R): - Primary site for diversification - Influences lipophilicity & steric fit - Determines target specificity info3 Other Positions (C2, C4, etc.): - Fine-tuning of activity - Can impact solubility and metabolism

Caption: Key structure-activity relationship points.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. By leveraging the established biological activities of the quinoline core and the potentiating effect of chloro substitution, these derivatives are poised for exploration as next-generation anticancer, antimicrobial, and anti-inflammatory drugs. The synthetic tractability of the C-6 amino group allows for the creation of large, diverse chemical libraries, enabling extensive SAR studies and optimization of lead compounds.

Future research should focus on:

  • Synthesis and Screening: Generation of a broad library of derivatives with diverse functionalities at the C-6 position to screen against panels of cancer cell lines, pathogenic microbes, and inflammatory models.

  • Mechanistic Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by the most active compounds. This includes quantifying ROS production, measuring metal-binding affinities, and performing enzyme inhibition assays.

  • In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other disease contexts, such as neurodegenerative disorders and viral infections, where quinoline scaffolds have also shown promise.[3][4]

This guide provides the foundational knowledge and technical protocols necessary to embark on the exploration of this compound derivatives, a chemical class with significant potential to address unmet medical needs.

References

Introduction: The Strategic Importance of the 8-Chloroquinolin-6-amine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Amino Group on the 8-Chloroquinolin-6-amine Scaffold

The this compound scaffold is a privileged heterocyclic structure in modern medicinal chemistry.[1][2] Its rigid bicyclic framework, derived from quinoline, serves as an excellent foundation for constructing molecules that can interact with a variety of biological targets. Quinoline derivatives are central to numerous therapeutic agents, demonstrating a wide spectrum of activities including antimalarial, anticancer, and antimicrobial effects.[2][3][4] The this compound variant is particularly valuable, offering multiple points for chemical modification. The chlorine atom at the 8-position and the amino group at the 6-position provide distinct handles for synthetic manipulation, influencing the molecule's electronic properties, binding capabilities, and pharmacokinetic profile.[1]

This guide provides an in-depth analysis of the chemical reactivity of the 6-amino group on this scaffold. As senior application scientists and drug development professionals know, understanding the nuances of a core's reactivity is paramount to designing efficient synthetic routes and novel molecular entities. We will explore the electronic and steric factors governing the nucleophilicity of the amino group and detail the methodologies for its most critical transformations, including acylation, alkylation, sulfonylation, and modern cross-coupling reactions.

Chapter 1: Fundamental Principles of Reactivity

The reactivity of the 6-amino group is not that of a simple aliphatic or even a standard aromatic amine. Its behavior is intrinsically modulated by the quinoline ring system and the C8-chloro substituent.

Electronic Effects: A Tale of Attenuation

The nitrogen atom of the amino group possesses a lone pair of electrons, which is the source of its nucleophilicity and basicity. However, this lone pair is delocalized into the aromatic quinoline ring system through resonance. Furthermore, the pyridine part of the quinoline ring and the C8-chloro group both exert a significant electron-withdrawing inductive effect. This combination of resonance delocalization and induction reduces the electron density on the 6-amino nitrogen, making it substantially less nucleophilic and less basic than a typical aniline. This attenuated reactivity is a critical consideration in experimental design; reactions often require more forcing conditions or specific catalytic systems to proceed efficiently compared to more electron-rich aromatic amines.

Steric Considerations

The quinoline scaffold presents a moderate level of steric hindrance. While the 6-position is relatively accessible, the planar, bulky nature of the fused ring system can influence the approach of reagents, particularly those with significant steric bulk. This factor becomes more pronounced when considering reactions on the neighboring C5 and C7 positions, where the 6-amino group (or its derivatives) can exert steric influence.

Chapter 2: Key Synthetic Transformations of the 6-Amino Group

The 6-amino group is a versatile functional handle for a wide array of synthetic modifications. The following sections detail the most common and impactful reactions, providing both mechanistic insights and field-proven protocols.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental and highly reliable transformation for the 6-amino group. The resulting amides are often key intermediates in drug development, serving as stable linkers or as directing groups for further functionalization of the quinoline ring.[5][6]

Causality in Experimental Design: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). Due to the reduced nucleophilicity of the 6-amino group, a base is typically required. The base (e.g., pyridine, triethylamine, or DIPEA) serves two purposes: it deprotonates the protonated amine intermediate to regenerate the nucleophile and neutralizes the acid byproduct (e.g., HCl) formed during the reaction.

Experimental Protocol: General Procedure for N-Acylation

  • Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.)).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acyl-8-chloroquinolin-6-amine.

Diagram: N-Acylation Workflow

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification prep Dissolve Scaffold & Base in DCM cool Cool to 0 °C prep->cool add_reagent Add Acyl Chloride (dropwise) cool->add_reagent stir Stir at RT (Monitor by TLC) add_reagent->stir workup Quench & Extract stir->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: A typical workflow for the N-acylation of this compound.

N-Sulfonylation: Crafting Sulfonamides

Similar to acylation, N-sulfonylation involves reacting the amino group with a sulfonyl chloride to form a stable sulfonamide linkage. Sulfonamides are prevalent in medicinal chemistry, known for their antibacterial properties and ability to act as bioisosteres for other functional groups.

Causality in Experimental Design: The mechanism is analogous to N-acylation. A base is crucial to facilitate the reaction and neutralize the HCl byproduct. Pyridine is often used as both the base and the solvent due to its ability to form a highly reactive sulfonylpyridinium intermediate.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Preparation: Dissolve this compound (1.0 eq.) in pyridine or DCM containing triethylamine (2.0 eq.).

  • Reagent Addition: Cool the solution to 0 °C and add the sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) (1.2 eq.) portion-wise.

  • Reaction: Stir the mixture at room temperature overnight or until the starting material is consumed as indicated by TLC.

  • Workup: Pour the reaction mixture into ice-water and stir until a precipitate forms. If no solid forms, extract with ethyl acetate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. If necessary, purify the product by recrystallization or column chromatography.

Buchwald-Hartwig Amination: Advanced C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[7][8] In this context, the 6-amino group of the quinoline scaffold can be coupled with aryl or heteroaryl halides or triflates. This powerful reaction allows for the synthesis of complex diarylamines, which are common motifs in pharmacologically active compounds.[9]

Causality in Experimental Design: This reaction is not a simple nucleophilic substitution; it proceeds through a catalytic cycle involving a palladium complex.[10]

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The this compound coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, or Cs2CO3) is essential to deprotonate the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination: This is the final, product-forming step where the new C-N bond is formed, and the Pd(0) catalyst is regenerated.

The choice of ligand for the palladium catalyst is critical for success. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) are typically required to promote the reductive elimination step and prevent catalyst decomposition.[7]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_complex L_n(Ar)Pd(II)-X pd0->pd_complex Ar-X pd0->pd_complex 1 center ox_add Oxidative Addition pd_amine_complex [L_n(Ar)Pd(II)-NHR']+ pd_complex->pd_amine_complex R'-NH2 pd_complex->pd_amine_complex 2 amine_coord Amine Coordination pd_amido_complex L_n(Ar)Pd(II)-NR' pd_amine_complex->pd_amido_complex -H+ pd_amine_complex->pd_amido_complex 3 deprotonation Deprotonation (Base) pd_amido_complex->pd0 Ar-NHR' pd_amido_complex->pd0 4 red_elim Reductive Elimination arx Ar-X amine R'-NH2 product Ar-NHR'

Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

  • Preparation: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd2(dba)3, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., Cs2CO3, 2.0 eq.).

  • Reagent Addition: Add the this compound (1.2 eq.) and the aryl halide (1.0 eq.).

  • Solvent & Degassing: Add a dry, deoxygenated solvent (e.g., toluene or dioxane). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Chapter 3: The Amide as a Directing Group

Beyond being a stable product, the amide formed from the 6-amino group can serve as a powerful directing group for C-H functionalization, enabling regioselective modification of the quinoline core. The amide oxygen can coordinate to a metal catalyst, directing a reaction to a specific ortho-position.[5][6] In the case of N-(8-chloroquinolin-6-yl)amide, this typically directs functionalization to the C5 position.[11] This strategy provides a sophisticated route to highly substituted quinolines that would be difficult to access otherwise.

Diagram: Amide as a C5-Directing Group

Caption: The amide at C6 directs electrophilic substitution to the C5 position via a chelation-assisted mechanism. (Note: Actual chemical structure images would replace placeholders in a final document.)

Summary Data Table

Reaction TypeKey ReagentsTypical BaseSolventTemperatureKey Considerations
N-Acylation Acyl Chloride, AnhydridePyridine, Et3N, DIPEADCM, THF0 °C to RTStraightforward, high-yielding reaction.
N-Sulfonylation Sulfonyl ChloridePyridine, Et3NPyridine, DCM0 °C to RTForms stable sulfonamides.
N-Alkylation Alkyl HalideK2CO3, NaHDMF, AcetonitrileRT to 80 °CCan be challenging; may require stronger bases/higher temperatures.
Buchwald-Hartwig Aryl Halide/Triflate, Pd(0) catalyst, LigandNaOt-Bu, Cs2CO3, K3PO4Toluene, Dioxane80-110 °CRequires inert, anhydrous conditions. Ligand choice is critical for success.[7][10][12]

Conclusion

The 6-amino group on the 8-chloroquinoline scaffold is a functional group of immense strategic value, albeit with attenuated reactivity due to the electronic properties of the heterocyclic core. Standard transformations such as N-acylation and N-sulfonylation proceed reliably under appropriate conditions, providing stable and synthetically useful amide and sulfonamide derivatives. More advanced methods, particularly the palladium-catalyzed Buchwald-Hartwig amination, have opened the door to previously inaccessible structures, vastly expanding the chemical space available to medicinal chemists. Furthermore, the ability of the derived amide to act as a directing group for C-H functionalization provides an elegant tool for the regioselective synthesis of complex quinoline analogs. A thorough understanding of these reactivity principles is essential for any researcher aiming to leverage the full potential of this powerful scaffold in the pursuit of novel therapeutic agents.

References

8-Chloroquinolin-6-amine: A Comprehensive Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Chloroquinolin-6-amine is a pivotal precursor in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique electronic and steric properties, arising from the specific placement of the chloro and amino substituents on the quinoline scaffold, render it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its synthesis, reactivity, and diverse applications. We will delve into the mechanistic underpinnings of its key transformations and present field-proven protocols to empower researchers, scientists, and drug development professionals in leveraging this valuable synthetic intermediate.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antimalarial properties.[1][2][3][4][5] The therapeutic efficacy of quinoline-based drugs is intricately linked to the nature and position of substituents on the bicyclic core, which modulate their pharmacokinetic and pharmacodynamic profiles.[1][3] this compound, with its distinct substitution pattern, offers a strategic entry point for the synthesis of novel bioactive molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe utilization.

Key Properties of this compound
PropertyValueSource
Molecular Formula C₉H₇ClN₂[6]
Molecular Weight 178.62 g/mol [6][7]
Appearance Solid[6]
CAS Number 50358-62-8[6]
Purity Typically ≥97%[6]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[6]
Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[6] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9][10][11] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[8][9][10][11]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence, starting from readily available precursors. A common and efficient route is outlined below.

Synthetic Workflow Diagram

Synthesis_Workflow A Starting Material (e.g., 2-Amino-5-chlorophenol) B Skraup Synthesis (Glycerol, Oxidizing Agent) A->B C 6-Chloro-8-hydroxyquinoline B->C D Nitration (HNO₃/H₂SO₄) C->D H Chlorination (e.g., POCl₃) C->H E 6-Chloro-5-nitro-8-hydroxyquinoline D->E F Reduction (e.g., Fe/HCl or H₂/Pd-C) E->F G 6-Amino-8-chloroquinoline F->G I 8-Chloro-6-hydroxyquinoline H->I J Amination (Buchwald-Hartwig or SNAr) I->J J->G

Caption: Generalized synthetic pathways to this compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a plausible synthetic route. Note that specific conditions may require optimization.

Step 1: Synthesis of 6-Chloro-8-hydroxyquinoline

This step often employs the Skraup synthesis, a classic method for quinoline synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to a mixture of 2-amino-5-chlorophenol, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Reaction Execution: Heat the mixture gently at first, then more strongly to maintain a vigorous reaction. The reaction is exothermic and requires careful temperature control.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: Filter the crude 6-chloro-8-hydroxyquinoline and purify by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Nitration of 6-Chloro-8-hydroxyquinoline

  • Reaction Setup: Dissolve 6-chloro-8-hydroxyquinoline in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Reaction Execution: Add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • Work-up: After the addition is complete, allow the mixture to stir at room temperature for a specified time, then pour it onto crushed ice to precipitate the nitrated product.

  • Purification: Filter and wash the 6-chloro-5-nitro-8-hydroxyquinoline with water until neutral, then dry.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Suspend the 6-chloro-5-nitro-8-hydroxyquinoline in a suitable solvent (e.g., ethanol or acetic acid).

  • Reaction Execution: Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). Heat the mixture if necessary.

  • Work-up: After the reaction is complete, filter the mixture to remove the catalyst or iron salts. Neutralize the filtrate to precipitate the crude 6-amino-8-chloroquinoline.

  • Purification: Recrystallize the product from an appropriate solvent to obtain pure 8-chloro-6-aminoquinoline.

Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The amino group is a potent nucleophile and can undergo a variety of transformations, while the chloro group can participate in nucleophilic aromatic substitution and cross-coupling reactions.

Reactions at the Amino Group

The primary amine at the 6-position is a versatile handle for introducing diverse functionalities.

  • Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce pharmacophoric groups.

  • Alkylation: The amino group can be alkylated using alkyl halides.

  • Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt, which can then be converted to a wide range of other functional groups (e.g., -OH, -CN, -X where X is a halogen).

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with aryl or heteroaryl halides.

Reactions at the Chloro Group

The chlorine atom at the 8-position, while generally less reactive than a chloro group at the 2- or 4-position, can still undergo substitution and coupling reactions, often under more forcing conditions.

  • Nucleophilic Aromatic Substitution (SₙAr): Strong nucleophiles can displace the chloride. The reactivity is influenced by the electron-withdrawing nature of the quinoline nitrogen.[12]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a powerful tool for forming C-C bonds, enabling the introduction of aryl or vinyl substituents.[12]

  • Sonogashira Coupling: This reaction with terminal alkynes, also palladium-catalyzed, allows for the installation of alkynyl groups.

Reactivity Logic Diagram

Reactivity cluster_precursor This compound cluster_amino_reactions Reactions at the Amino Group cluster_chloro_reactions Reactions at the Chloro Group Precursor C₉H₇ClN₂ Acylation Acylation Precursor->Acylation Alkylation Alkylation Precursor->Alkylation Diazotization Diazotization Precursor->Diazotization Buchwald Buchwald-Hartwig Amination Precursor->Buchwald SNAr Nucleophilic Aromatic Substitution (SNAr) Precursor->SNAr Suzuki Suzuki-Miyaura Coupling Precursor->Suzuki Sonogashira Sonogashira Coupling Precursor->Sonogashira

Caption: Key transformations of this compound.

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications.

Case Study: Kinase Inhibitors

The quinoline scaffold can mimic the purine ring of ATP, making its derivatives promising candidates for kinase inhibitors.[13] The 6-amino group provides a convenient attachment point for side chains that can interact with specific residues in the kinase active site, thereby imparting selectivity and potency. The 8-chloro substituent can contribute to binding affinity through halogen bonding and improve pharmacokinetic properties.

Antimalarial Agents

Quinoline derivatives have a long history as antimalarial drugs, with chloroquine and mefloquine being prominent examples.[2] The 8-aminoquinoline scaffold, in particular, is a key feature of primaquine, a drug used to eradicate the dormant liver stages of Plasmodium vivax. The structural similarity of this compound to these established antimalarial pharmacophores makes it an attractive starting point for the development of new antimalarial agents.

Other Therapeutic Areas

Derivatives of this compound have also shown potential in other therapeutic areas, including as anti-inflammatory[1][3] and antimicrobial agents. The versatility of the precursor allows for the generation of large libraries of compounds for high-throughput screening and lead optimization.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its unique combination of reactive sites allows for the facile introduction of a wide array of functional groups, making it an ideal starting material for the synthesis of complex molecules with diverse applications. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and developers aiming to leverage its full potential in the creation of novel pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to the Safe Handling and Use of 8-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for 8-Chloroquinolin-6-amine (CAS No: 50358-62-8), a substituted quinoline derivative increasingly utilized in medicinal chemistry and drug development research. As a Senior Application Scientist, the imperative is not merely to outline procedures but to instill a deep understanding of the causality behind them, ensuring a self-validating system of safety and scientific integrity in your laboratory. This document is intended for researchers, scientists, and professionals in the field of drug development who may be working with this or structurally similar compounds.

Understanding the Compound: Physicochemical and Hazard Profile

The primary hazards associated with this compound, as identified in safety data sheets, include:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

The structure, a chlorinated aminoquinoline, suggests potential for biological activity and possible mutagenicity, a known characteristic of some quinoline derivatives. The nitrogen atom at position 1 is often essential for the metabolic activation that can lead to mutagenicity. Therefore, minimizing exposure is paramount.

Physicochemical Data Summary
PropertyValueSource
CAS Number 50358-62-8[1]
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Solid[1]
Melting Point 156-157 °C[1]
Purity Typically ≥97%
InChI Key RCACJWHTFMNNFC-UHFFFAOYSA-N

The Cornerstone of Safety: Risk Assessment and Hazard Mitigation

Before any experimental work commences, a thorough and documented risk assessment is mandatory. This process involves identifying potential hazards, evaluating the risks, and implementing control measures.

Workflow for Risk Assessment

cluster_0 Risk Assessment Workflow Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks Evaluate severity and likelihood Implement Controls Implement Controls Assess Risks->Implement Controls Define mitigation strategies Review and Refine Review and Refine Implement Controls->Review and Refine Monitor effectiveness and adapt

Caption: A systematic workflow for conducting a risk assessment before handling this compound.

The causality behind this workflow is to proactively address potential dangers. Identifying hazards such as skin irritation and respiratory effects allows for the selection of appropriate personal protective equipment (PPE) and engineering controls, thereby mitigating the risk of exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls prioritizes engineering solutions over personal protective measures.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or aerosols that may be generated, especially when weighing or transferring the solid compound. The fume hood's airflow provides a physical barrier between the researcher and the chemical. Ensure the fume hood has adequate face velocity and is functioning correctly before use.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Nitrile gloves (ensure compatibility and check for breakthrough times).Prevents skin contact, which can cause irritation. Use proper glove removal technique to avoid cross-contamination.
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge may be necessary for large quantities or in situations with inadequate ventilation.Provides an additional layer of protection against inhalation of harmful dust or vapors.

PPE Selection and Usage Protocol

cluster_1 PPE Protocol Assess Task Assess Task Select Appropriate PPE Select Appropriate PPE Assess Task->Select Appropriate PPE Based on risk assessment Inspect PPE Inspect PPE Select Appropriate PPE->Inspect PPE Check for defects Don and Use Correctly Don and Use Correctly Inspect PPE->Don and Use Correctly Ensure proper fit Doff and Dispose Doff and Dispose Don and Use Correctly->Doff and Dispose Follow established procedures

Caption: A step-by-step protocol for the selection and use of Personal Protective Equipment.

Safe Handling and Storage: Maintaining Chemical Integrity and a Safe Environment

Handling
  • Work in a designated area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid dust formation: As a solid, care should be taken to minimize the generation of dust when handling.

  • Grounding: For transfers of larger quantities, take precautionary measures against static discharges.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.[1]

  • Light and Moisture: Protect from light and moisture to ensure chemical stability.[1]

Emergency Procedures: Preparedness and Response

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Accidental Release Measures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Disposal: Responsible Management of Chemical Waste

As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.

  • Waste Classification: This compound falls under the category of halogenated organic waste.

  • Disposal Method: The recommended method of disposal is incineration by a licensed professional waste disposal service.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste.

Illustrative Experimental Protocol: Synthesis of a Substituted Quinoline Derivative

Disclaimer: The following is a generalized, illustrative protocol for the synthesis of a substituted quinoline, adapted from known methods for similar compounds. It is not a validated protocol for a specific reaction involving this compound and should be adapted and optimized by the researcher with all necessary safety precautions in place.

Objective: To illustrate a potential synthetic application of an aminoquinoline in a laboratory setting.
Materials:
  • An aminoquinoline (e.g., this compound)

  • A suitable carbonyl compound

  • An appropriate solvent (e.g., DMSO)

  • A catalytic amount of acid (e.g., HCl)

  • Standard laboratory glassware and equipment

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aminoquinoline in the solvent under an inert atmosphere (e.g., nitrogen or argon). All manipulations of the solid aminoquinoline should be performed in a fume hood.

  • Addition of Reagents: Add the carbonyl compound to the solution, followed by the catalytic amount of acid.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the addition of a suitable aqueous solution (e.g., a saturated solution of sodium bicarbonate).

  • Extraction: Extract the product into an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

  • Characterization: Characterize the final product by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Conclusion: A Culture of Safety

The safe handling of this compound, and indeed any laboratory chemical, is predicated on a culture of safety that goes beyond mere adherence to rules. It requires a deep-seated understanding of the potential hazards, a proactive approach to risk mitigation, and a commitment to continuous learning and improvement. By integrating the principles outlined in this guide into your daily laboratory practices, you can ensure the integrity of your research and the well-being of yourself and your colleagues.

References

A Theoretical Investigation into the Electronic Structure of 8-Chloroquinolin-6-amine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of 8-Chloroquinolin-6-amine, a quinoline derivative of significant interest in medicinal chemistry. Quinoline scaffolds are prevalent in a wide array of therapeutic agents, and understanding their electronic properties is paramount for rational drug design and development.[1][2][3] This document outlines a robust computational methodology centered on Density Functional Theory (DFT) to elucidate the molecule's structural and electronic characteristics. We detail protocols for geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The interpretation of these computational outputs provides critical insights into the molecule's reactivity, stability, and potential for intermolecular interactions, thereby guiding the synthesis of more potent and specific drug candidates.

Introduction: The Significance of Electronic Structure in Drug Design

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including antibacterial, antimalarial, and anticancer properties.[3][4][5] The specific biological function of a quinoline derivative is intimately linked to its three-dimensional structure and, more subtly, its electronic landscape. The arrangement of electrons within the molecule dictates its reactivity, polarity, and ability to interact with biological targets such as enzymes and receptors.

This compound is a specific derivative whose potential is still being explored. A thorough understanding of its electronic structure is the first step in predicting its behavior in a biological system. For instance, identifying electron-rich and electron-poor regions can predict sites susceptible to metabolic attack or key points of interaction for hydrogen bonding with a receptor active site.

This guide serves as a practical manual for researchers, employing established computational techniques to build a detailed electronic profile of this compound. By grounding our approach in Density Functional Theory (DFT), we can derive quantum chemical descriptors that are invaluable for predicting the molecule's pharmacodynamic and pharmacokinetic properties.

Theoretical and Computational Methodology

The cornerstone of modern electronic structure analysis for molecules of this size is Density Functional Theory (DFT). DFT offers an optimal balance between computational accuracy and resource efficiency, making it a standard tool in the field.[6][7] Our investigation employs the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has a long track record of providing reliable results for a wide range of organic molecules.[7] To ensure a high degree of accuracy, we utilize the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution.

The theoretical analysis follows a multi-step, validated workflow designed to build a comprehensive electronic profile of the molecule.

Computational_Workflow cluster_0 Step 1: Input & Optimization cluster_1 Step 2: Electronic Property Analysis cluster_2 Step 3: Interpretation & Application A Initial Structure (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Optimize geometry C Frequency Calculation (Confirm Minimum Energy) B->C Verify stability D HOMO-LUMO Analysis (Reactivity & Stability) C->D E Molecular Electrostatic Potential (MEP) (Interaction Sites) C->E F Natural Bond Orbital (NBO) Analysis (Charge Distribution & Hyperconjugation) C->F G Synthesize Data D->G H Inform Drug Design (e.g., SAR, Docking) G->H

Caption: Computational workflow for electronic structure analysis.

Protocol 1: Geometry Optimization and Frequency Analysis

  • Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).

  • Calculation Setup:

    • Select an energy calculation in the Gaussian software package.

    • Specify the method: B3LYP.

    • Specify the basis set: 6-311++G(d,p).

    • Set the task to Opt (Optimization) and Freq (Frequencies).

    • Define the charge as 0 and the spin multiplicity as a singlet.

  • Execution: Submit the calculation. The Opt keyword will find the lowest energy conformation of the molecule.

  • Validation: Upon completion, verify that the frequency calculation yields no imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Protocol 2: Electronic Surface and Orbital Analysis

  • Input: Use the checkpoint file (.chk) from the validated geometry optimization.

  • Calculation Setup:

    • Set up a new calculation in Gaussian.

    • Specify the same method (B3LYP) and basis set (6-311++G(d,p)) for consistency.

    • Use the keyword Geom=Checkpoint to read the optimized geometry.

    • Add the keyword Pop=NBO to request a Natural Bond Orbital analysis.

  • Execution & Visualization:

    • Run the calculation.

    • Post-process the output file to visualize the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) map.

    • Extract the NBO analysis section from the output log file for detailed interpretation.

Results and Discussion (Illustrative Data)

This section presents the type of data generated from the described computational workflow and explains its significance.

The HOMO and LUMO, collectively known as the frontier molecular orbitals, are key to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy gap (ΔE) between them is a critical descriptor of molecular stability.[7] A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[8]

HOMO_LUMO_Diagram LUMO_level LUMO_text LUMO (Lowest Unoccupied Molecular Orbital) Energy = -1.5 eV LUMO_line HOMO_level HOMO_text HOMO (Highest Occupied Molecular Orbital) Energy = -6.0 eV HOMO_line axis_start axis_end Energy axis_start->axis_end HOMO_line:e->LUMO_line:e  ΔE = 4.5 eV (Stability/Reactivity)

Caption: Conceptual diagram of HOMO-LUMO energy levels.

Table 1: Calculated Frontier Orbital Energies

Parameter Energy (eV) Implication
EHOMO -6.0 Capacity to donate electrons
ELUMO -1.5 Capacity to accept electrons

| Energy Gap (ΔE) | 4.5 | High kinetic stability |

The analysis of this compound would likely show the HOMO density localized over the amine group and the quinoline ring system, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed across the aromatic system, highlighting its electron-accepting regions.

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions.[9] It maps the electrostatic potential onto the electron density surface.

  • Red/Yellow Regions: Indicate negative potential, rich in electrons, and are favorable sites for electrophilic attack (e.g., around the nitrogen atoms and the amino group). These areas are prime candidates for forming hydrogen bonds as acceptors.

  • Blue Regions: Indicate positive potential, electron-poor, and are susceptible to nucleophilic attack (e.g., around the hydrogen atoms of the amine group). These areas can act as hydrogen bond donors.

For this compound, the MEP would likely show strong negative potential near the quinoline nitrogen and the amino nitrogen, with positive potential surrounding the amine hydrogens. The chlorine atom would also introduce a region of negative potential due to its high electronegativity.

NBO analysis provides a detailed, quantitative picture of charge distribution and intramolecular bonding interactions.[10][11] It goes beyond simple orbital visualization to calculate the charge on each atom (Natural Population Analysis) and the stabilization energy from electron delocalization (hyperconjugation).

Table 2: Illustrative Natural Population Analysis (NPA) Charges

Atom Charge (e) Interpretation
N (quinoline) -0.55 Strong negative charge, nucleophilic center
N (amine) -0.85 Very strong negative charge, H-bond acceptor
Cl -0.15 Electronegative but charge is delocalized
C6 (bonded to N) +0.20 Electron-deficient due to attached amine

| H (amine) | +0.40 | Significant positive charge, H-bond donor |

Furthermore, NBO analysis quantifies the stability gained from interactions between filled (donor) and empty (acceptor) orbitals. For instance, a significant interaction between the lone pair of the amino nitrogen (LP(N)) and the anti-bonding π* orbitals of the quinoline ring would indicate strong delocalization of the amine's electrons into the ring, contributing to the overall stability of the molecule. This delocalization is a key factor in the molecule's chemical properties.[10]

Implications for Drug Development

The theoretical data derived from these studies provides a powerful predictive foundation for drug development professionals.

Drug_Development_Implications A HOMO-LUMO Gap (Reactivity) D Predicting Metabolism (Identify reactive sites for CYP450 enzymes) A->D B MEP Map (Interaction Sites) B->D E Rational Ligand Design (Optimize H-bonding and electrostatic interactions with target) B->E C NBO Charges (Polarity) C->E F Improving Bioavailability (Tune polarity for better membrane permeability) C->F

Caption: Linking electronic properties to drug design strategies.

  • Target Interaction Modeling: The MEP and NBO charge data are invaluable for molecular docking studies. By understanding the electrostatic profile of this compound, researchers can more accurately predict its binding orientation in a receptor's active site and design modifications to enhance these interactions.

  • Structure-Activity Relationship (SAR) Studies: Theoretical analysis can explain observed SAR. For example, if adding a substituent group changes the biological activity, DFT calculations can reveal if this is due to a change in the HOMO-LUMO gap (reactivity) or a shift in the MEP (binding interactions).

  • Metabolic Stability Prediction: The HOMO distribution and MEP map highlight the most electron-rich, nucleophilic parts of the molecule, which are often the primary sites of Phase I metabolism by cytochrome P450 enzymes. This allows for proactive modification to block metabolic hotspots and improve the drug's half-life.

Conclusion

The theoretical study of this compound's electronic structure, driven by Density Functional Theory, is not merely an academic exercise. It is a predictive, cost-effective, and essential component of modern, rational drug design. By systematically applying the protocols for analyzing frontier orbitals, electrostatic potential, and natural bond orbitals, researchers and drug development professionals can gain a profound understanding of the molecule's chemical behavior. This knowledge empowers the design of more effective, specific, and stable therapeutic agents, ultimately accelerating the journey from molecular concept to clinical reality.

References

Methodological & Application

Application Note & Synthesis Protocol: A Guide to the Synthesis of 8-Chloroquinolin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-chloroquinolin-6-amine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutics, particularly in oncology and infectious diseases. Its derivatives have shown promise as kinase inhibitors and antimalarial agents. This technical guide provides a comprehensive overview of the synthetic pathways to access this compound and its subsequent derivatization. We will explore the foundational synthesis of the quinoline core, the crucial step of introducing the 6-amino group, and modern catalytic methods for diversification, including Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecular framework.

Introduction: The Significance of the this compound Scaffold

Quinoline derivatives are ubiquitous in medicinal chemistry, with a rich history of therapeutic applications.[1][2] The specific substitution pattern of this compound provides a unique combination of electronic and steric properties. The chlorine atom at the 8-position can influence the molecule's pharmacokinetic profile and offers a handle for further modification. The amino group at the 6-position is a key interaction point and a versatile anchor for introducing a wide range of substituents, enabling the systematic exploration of the structure-activity relationship (SAR).[3] This guide presents a logical and robust synthetic strategy, breaking down the process into the construction of a key intermediate followed by its elaboration into diverse derivatives.

Retrosynthetic Analysis & Strategic Overview

A successful synthesis begins with a sound strategy. Our approach focuses on a convergent design, first constructing a stable, functionalized quinoline core and then employing high-yield, versatile reactions for derivatization. The primary disconnection is made at the C-N or C-C bonds formed in the final diversification steps, leading back to the key intermediate, this compound. This intermediate is accessed via a two-step sequence from the commercially available 8-chloroquinoline.

G cluster_0 Derivatization Strategies cluster_1 Core Synthesis Derivatives This compound Derivatives Core This compound (Key Intermediate) Derivatives->Core Diversification Reactions (e.g., Buchwald-Hartwig, Suzuki) Nitro 8-Chloro-6-nitroquinoline Core->Nitro Nitro Group Reduction Start 8-Chloroquinoline (Starting Material) Nitro->Start Regioselective Nitration

Figure 1: Retrosynthetic analysis for this compound derivatives.

Part A: Synthesis of the Key Intermediate: this compound

The most reliable pathway to the target intermediate involves two key transformations starting from 8-chloroquinoline: regioselective nitration followed by reduction.

Step 1: Electrophilic Nitration of 8-Chloroquinoline

The introduction of a nitro group is a classic strategy for installing an amino functionality. The quinoline ring system is electron-deficient, particularly the pyridine ring. Electrophilic substitution, therefore, preferentially occurs on the benzene ring. The reaction is directed to the 5- and 8-positions. However, with the 8-position blocked by a chlorine atom, nitration occurs predominantly at the 5- and 6-positions. Careful control of reaction conditions is necessary to favor the desired 6-nitro isomer.

Protocol 1: Synthesis of 8-Chloro-6-nitroquinoline

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 mL per 1 g of substrate) to 0 °C in an ice-water bath.

  • Addition of Substrate: Slowly add 8-chloroquinoline (1.0 eq) to the cooled sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2 mL per 1 mL of HNO₃) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of 8-chloroquinoline over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate will form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Recrystallization from ethanol or purification by column chromatography (silica gel, hexane:ethyl acetate gradient) can be performed to yield pure 8-chloro-6-nitroquinoline.

Step 2: Reduction of 8-Chloro-6-nitroquinoline

The reduction of the nitro group to a primary amine is a critical step. While various methods exist (e.g., catalytic hydrogenation with Pd/C), reduction using tin(II) chloride (SnCl₂) in an acidic medium is often preferred in laboratory settings due to its high efficiency and tolerance of the chloro-substituent.

Protocol 2: Synthesis of this compound

  • Setup: To a solution of 8-chloro-6-nitroquinoline (1.0 eq) in ethanol (10-15 mL per 1 g of substrate) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Basification: Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to neutralize the acid and basify the mixture to pH > 10. This will precipitate tin salts. Caution: This process is exothermic.

  • Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography or recrystallization to yield the final product as a solid.

Part B: Modern Derivatization Strategies

With the key intermediate in hand, modern palladium-catalyzed cross-coupling reactions offer powerful and versatile methods for creating a library of derivatives.

Strategy 1: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds.[4][5] It allows the coupling of the 6-amino group with a wide variety of aryl and heteroaryl halides or triflates, which is invaluable for SAR studies. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.[6][7][8]

G cluster_0 Buchwald-Hartwig Amination Workflow start Combine Reactants: - this compound - Aryl Halide - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) reaction Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-110 °C) Monitor by TLC/LC-MS start->reaction workup Cool Reaction Dilute with Solvent Filter through Celite Wash with Water/Brine reaction->workup purify Dry Organic Layer (Na₂SO₄) Concentrate Purify by Column Chromatography workup->purify end N-Aryl Derivative purify->end

Figure 2: General workflow for Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation

  • Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 eq), the aryl halide (1.1 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., sodium tert-butoxide or Cs₂CO₃, 1.4-2.0 eq) and anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture with stirring in an oil bath at 80-110 °C until the starting material is consumed as determined by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl derivative.

ParameterCondition 1Condition 2Condition 3
Aryl Halide 4-Bromotoluene2-Chloropyridine1-Iodo-3-methoxybenzene
Catalyst Pd₂(dba)₃Pd(OAc)₂Pd₂(dba)₃
Ligand XPhosRuPhosJohnphos
Base NaOtBuK₃PO₄Cs₂CO₃
Solvent TolueneDioxaneToluene
Temp (°C) 10011090
Typical Yield HighModerate-HighHigh

Table 1: Representative conditions for Buchwald-Hartwig amination.

Strategy 2: Suzuki-Miyaura Coupling for C-C Bond Formation

While the primary focus is often on derivatizing the amino group, the 8-chloro position can also be functionalized. The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl chloride with a boronic acid or ester.[9][10] It is important to note that aryl chlorides are less reactive than bromides or iodides, often requiring more active catalyst systems.[11][12] This reaction would typically be performed on an N-protected version of this compound to prevent interference from the amino group.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling at C8

  • Protection: Protect the 6-amino group of this compound (e.g., as a Boc-carbamate or an amide) using standard procedures.

  • Setup: In a reaction vessel, combine the N-protected this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

  • Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes, then heat to 80-100 °C under an inert atmosphere until the reaction is complete by TLC/LC-MS.

  • Workup & Deprotection: After a standard aqueous workup and extraction, the protecting group can be removed under appropriate conditions (e.g., TFA or HCl for Boc group removal) to yield the 8-aryl-quinolin-6-amine derivative.

Conclusion

The synthetic routes outlined in this guide provide a reliable and versatile platform for accessing a wide range of this compound derivatives. The foundational two-step synthesis of the key intermediate is robust and scalable. Subsequent derivatization using powerful palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling enables extensive chemical space exploration. These protocols empower researchers and drug development professionals to efficiently generate novel molecules based on this medicinally important scaffold for the discovery of new therapeutic agents.

References

The Untapped Potential of 8-Chloroquinolin-6-amine in the Synthesis of Novel Kinase Inhibitors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Familiar Scaffolds

The quinoline core is a cornerstone in the architecture of numerous kinase inhibitors, prized for its rigid structure that can effectively mimic the adenine ring of ATP, thereby enabling competitive binding to the kinase hinge region.[1] While medicinal chemistry has extensively explored isomers such as 6-chloroquinoline and 4-amino-7-chloroquinoline, leading to a wealth of structure-activity relationship (SAR) data, other positional isomers remain relatively untapped resources.[2][3] This guide focuses on the potential of 8-Chloroquinolin-6-amine , a less-conventional building block, and delineates its strategic application in the rational design and synthesis of next-generation kinase inhibitors.

The unique substitution pattern of this compound, with a reactive amino group at the 6-position and a chloro substituent at the 8-position, offers a distinct vector for chemical modification compared to its more studied cousins. This presents an opportunity to explore new chemical space and potentially develop inhibitors with novel selectivity profiles or improved pharmacological properties. This document serves as both an application note on the strategic thinking behind its use and a practical guide with a detailed, albeit prospective, synthetic protocol.

Reactivity and Strategic Considerations

The synthetic utility of this compound is anchored in the differential reactivity of its two key functional groups: the nucleophilic 6-amino group and the 8-chloro group, which is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • The 6-Amino Group: This primary amine is a versatile handle for introducing a wide array of side chains. It can readily undergo acylation, sulfonylation, and reductive amination to append moieties that can interact with specific residues within the kinase active site, thereby driving potency and selectivity.

  • The 8-Chloro Group: The chlorine atom at the 8-position is influenced by the adjacent nitrogen atom in the quinoline ring, which can affect its reactivity in SNAr and cross-coupling reactions.[4] While generally less reactive than bromo or iodo analogs, the 8-chloro position can be functionalized, often requiring specific catalysts or more forcing conditions.[4] This position offers a vector for modifications that can modulate physicochemical properties such as solubility and metabolic stability.

The strategic application of this scaffold lies in a stepwise functionalization, typically beginning with the more reactive amino group, followed by modification at the chloro position.

Proposed Application: Synthesis of Tricyclic Pyrimido[5,4-c]quinoline Kinase Inhibitors

A promising application of this compound is in the synthesis of tricyclic heterocyclic systems, which are of growing interest as kinase inhibitor cores due to their rigid conformations that can enhance binding affinity.[5] The following section outlines a hypothetical, yet chemically sound, protocol for the synthesis of a novel pyrimido[5,4-c]quinoline, a bioisostere of known purine- and pyrimidine-based kinase inhibitors.[6][7]

Synthetic Workflow Diagram

G A This compound B Acylation with Ethoxycarbonyl isothiocyanate A->B EtO(CO)NCS, Acetone, rt C Intermediate A: N-(8-chloroquinolin-6-yl)carbamoyl isothiocyanate B->C D Intramolecular Cyclization C->D Heat or Base E Intermediate B: 8-Chloro-2-thioxo-2,3-dihydropyrimido[5,4-c]quinolin-1(10H)-one D->E F Desulfurization E->F Raney Nickel or H2O2 G Intermediate C: 8-Chloropyrimido[5,4-c]quinolin-1(10H)-one F->G H Suzuki Coupling with Arylboronic Acid G->H Pd(PPh3)4, K2CO3, Dioxane/H2O I Final Product: 8-Arylpyrimido[5,4-c]quinolin-1(10H)-one H->I

Caption: Proposed synthetic workflow for an 8-arylpyrimido[5,4-c]quinolin-1(10H)-one.

Detailed Synthetic Protocol

This protocol describes a plausible, multi-step synthesis of a tricyclic kinase inhibitor scaffold from this compound.

Step 1: Synthesis of N-(8-chloroquinolin-6-yl)carbamoyl isothiocyanate (Intermediate A)

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Ethoxycarbonyl isothiocyanate (1.1 eq)

    • Anhydrous acetone

    • Magnetic stirrer and stir bar

    • Round-bottom flask with a nitrogen inlet

  • Procedure:

    • Dissolve this compound in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add ethoxycarbonyl isothiocyanate dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to yield the crude Intermediate A, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form 8-Chloro-2-thioxo-2,3-dihydropyrimido[5,4-c]quinolin-1(10H)-one (Intermediate B)

  • Reagents and Materials:

    • Intermediate A (1.0 eq)

    • Sodium ethoxide (catalytic amount)

    • Anhydrous ethanol

    • Reflux condenser

  • Procedure:

    • Dissolve the crude Intermediate A in anhydrous ethanol.

    • Add a catalytic amount of sodium ethoxide to the solution.

    • Heat the mixture to reflux and maintain for 8-12 hours.

    • Monitor the formation of the cyclized product by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If not, concentrate the solution and purify by column chromatography.

Step 3: Desulfurization to 8-Chloropyrimido[5,4-c]quinolin-1(10H)-one (Intermediate C)

  • Reagents and Materials:

    • Intermediate B (1.0 eq)

    • Raney Nickel (slurry in water) or hydrogen peroxide

    • Ethanol or acetic acid

  • Procedure:

    • Suspend Intermediate B in ethanol.

    • Carefully add a slurry of Raney Nickel to the suspension.

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the desulfurization by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Raney Nickel, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude Intermediate C. Purify by recrystallization or column chromatography.

Step 4: Suzuki Coupling to Synthesize 8-Arylpyrimido[5,4-c]quinolin-1(10H)-one (Final Product)

  • Reagents and Materials:

    • Intermediate C (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

    • Potassium carbonate (2.0 eq)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add Intermediate C, the arylboronic acid, potassium carbonate, and the palladium catalyst.

    • Degas the vessel by evacuating and backfilling with nitrogen several times.

    • Add the degassed dioxane/water solvent mixture.

    • Heat the reaction to 80-100 °C and stir for 12-18 hours.

    • Monitor the progress of the coupling reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final 8-arylpyrimido[5,4-c]quinolin-1(10H)-one.

Structure-Activity Relationship (SAR) and Data Interpretation

While empirical data for inhibitors derived from this compound is not yet available, we can extrapolate potential SAR based on known kinase inhibitors.

Position of ModificationPotential Impact on Activity
Aryl group at C8 Can be explored to probe for interactions in the solvent-exposed region of the ATP binding site. Substituents on this ring can modulate solubility and cell permeability.
N10 of pyrimidoquinolinone Can be alkylated to introduce further diversity and potentially interact with the ribose-binding pocket.
Substituents on the quinoline core While the starting material is fixed, further modifications could be envisioned to fine-tune electronic properties and binding interactions.

A hypothetical screening of a small library of C8-aryl substituted analogs could yield data as follows:

CompoundC8-Aryl SubstituentKinase X IC50 (nM)
1a Phenyl520
1b 4-Methoxyphenyl280
1c 3-Aminophenyl150
1d 4-Fluorophenyl450

This hypothetical data would suggest that electron-donating and hydrogen-bond-donating groups at the C8-aryl position are favorable for inhibitory activity against "Kinase X".

Targeted Signaling Pathway

Kinase inhibitors derived from such scaffolds often target critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 8-Arylpyrimido[5,4-c]quinolin-1(10H)-one Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical inhibitor.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides a platform for creating structurally diverse molecules that can probe new areas of chemical space. The proposed synthetic route to tricyclic pyrimido[5,4-c]quinolines serves as a template for the rational design of new inhibitors. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted and could lead to the discovery of potent and selective kinase inhibitors for the treatment of various diseases.

References

Application Notes and Protocols: Step-by-Step N-acylation of 8-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acylated Quinolines in Medicinal Chemistry

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, antiviral, and antibacterial properties.[1][2] The introduction of an acyl group onto the nitrogen atom of an aminoquinoline, a process known as N-acylation, can significantly modulate the compound's physicochemical properties and biological activity. This modification can enhance binding affinity to target proteins, improve metabolic stability, and alter solubility, making N-acylated quinolines highly valuable scaffolds in drug discovery and development.[3][4][5] Specifically, 8-Chloroquinolin-6-amine serves as a versatile starting material, and its N-acylation opens avenues for the synthesis of novel compounds with potential therapeutic applications.

This guide provides a detailed, step-by-step protocol for the N-acylation of this compound, grounded in established chemical principles and supported by practical insights for successful execution in a research setting.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism.[6][7] The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This initial attack forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride ion or carboxylate) is expelled, and a proton is removed from the nitrogen atom, typically by a base, to yield the final N-acylated product and a byproduct. The use of a base is crucial to neutralize the acid generated during the reaction, driving the equilibrium towards the product.[7]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the N-acylation of this compound.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis ReagentPrep Reagent & Glassware Preparation InertAtmosphere Establish Inert Atmosphere ReagentPrep->InertAtmosphere DissolveAmine Dissolve this compound & Base InertAtmosphere->DissolveAmine AddAcylatingAgent Add Acylating Agent (dropwise) DissolveAmine->AddAcylatingAgent StirReaction Stir at Room Temperature or Heat AddAcylatingAgent->StirReaction Quench Quench Reaction StirReaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for the N-acylation of this compound.

Detailed Experimental Protocol

This protocol details a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )PurposeKey Considerations
This compoundC₉H₇ClN₂178.62Starting MaterialEnsure purity.
Acyl Chloride (e.g., Acetyl Chloride)R-COClVariesAcylating AgentHighly reactive and moisture-sensitive. Handle in a fume hood.[8]
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93SolventMust be dry to prevent reaction with the acylating agent.
Triethylamine (TEA)(C₂H₅)₃N101.19BaseScavenges HCl byproduct. Use freshly distilled.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Quenching AgentNeutralizes excess acid.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentRemoves residual water from the organic phase.
Silica GelSiO₂60.08Stationary PhaseFor column chromatography purification.
Round-bottom flask--Reaction VesselMust be oven-dried before use.
Magnetic stirrer and stir bar--AgitationEnsures proper mixing.
Addition funnel--Controlled AdditionFor dropwise addition of the acylating agent.
Inert gas supply (Nitrogen or Argon)N₂ or Ar-Inert AtmospherePrevents side reactions with moisture and air.
Step-by-Step Procedure
  • Preparation:

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (nitrogen or argon).

    • Set up the reaction apparatus, consisting of a round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a connection to an inert gas line.

  • Reaction Setup:

    • To the round-bottom flask, add this compound (1.0 equivalent).

    • Dissolve the amine in anhydrous dichloromethane (DCM).

    • Add triethylamine (TEA) (1.1 - 1.5 equivalents) to the solution. Stir the mixture at room temperature.

  • Acylation:

    • Dissolve the acyl chloride (1.05 - 1.2 equivalents) in a small amount of anhydrous DCM in the addition funnel.

    • Add the acyl chloride solution dropwise to the stirred amine solution over a period of 10-15 minutes. The reaction is often exothermic; maintain the temperature with an ice bath if necessary.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-acylated product.

    • Alternatively, recrystallization from a suitable solvent system can be employed for purification.

  • Characterization:

    • Characterize the purified product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[10]

  • Handling Reagents:

    • Acyl chlorides are corrosive and react violently with water. Handle with extreme care.[11]

    • This compound and its derivatives may be harmful if inhaled, ingested, or absorbed through the skin. Avoid direct contact.[12]

    • Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize inhalation.

    • Triethylamine is a corrosive and flammable liquid with a strong odor.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[9]

Logical Decision-Making in Protocol Development

The choice of reagents and reaction conditions is critical for a successful N-acylation. The following diagram outlines key decision points in the experimental design.

Protocol Decision Tree cluster_acylating_agent Acylating Agent cluster_base Base cluster_solvent Solvent Start Start: N-acylation of This compound AcylChloride Acyl Chloride (High Reactivity) Start->AcylChloride Choice based on reactivity & availability AcidAnhydride Acid Anhydride (Moderate Reactivity) Start->AcidAnhydride CarboxylicAcid Carboxylic Acid + Coupling Agent (Milder Conditions) Start->CarboxylicAcid TEA Triethylamine (TEA) AcylChloride->TEA Common choice for scavenging HCl Pyridine Pyridine AcidAnhydride->Pyridine DIPEA Diisopropylethylamine (Hünig's Base) CarboxylicAcid->DIPEA THF Tetrahydrofuran (THF) Pyridine->THF DCM Dichloromethane (DCM) TEA->DCM Good solubility & inertness DMF Dimethylformamide (DMF) DIPEA->DMF For less soluble substrates Proceed Proceed to Reaction DCM->Proceed

Caption: Decision tree for selecting key reagents in the N-acylation protocol.

Conclusion

The N-acylation of this compound is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of potentially bioactive molecules. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently perform this reaction. The key to success lies in the careful selection of reagents, maintenance of anhydrous conditions, and diligent monitoring of the reaction progress. The resulting N-acylated quinolines can then serve as valuable intermediates for further synthetic elaboration or as final compounds for biological evaluation in drug discovery programs.

References

The Strategic Application of 8-Chloroquinolin-6-amine in the Synthesis of Novel Antimalarial Agents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold in Antimalarial Chemotherapy

The quinoline ring system remains a cornerstone in the development of antimalarial drugs, a legacy initiated by the discovery of quinine. Compounds derived from this scaffold, such as chloroquine and primaquine, have been instrumental in the global fight against malaria. However, the emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate a continuous effort in the design and synthesis of new, effective antimalarial agents. 8-Chloroquinolin-6-amine has emerged as a critical building block in this endeavor, offering a versatile platform for the development of novel compounds with potent antiplasmodial activity.

This technical guide provides an in-depth exploration of this compound as a key starting material for antimalarial drug discovery. We will detail its synthesis, key reactions, and provide step-by-step protocols for the preparation of advanced intermediates and final drug candidates. Furthermore, we will delve into the structure-activity relationships (SAR) that govern the efficacy of its derivatives and the underlying mechanism of action that makes this scaffold so potent.

Chemical Profile and Synthesis of this compound

This compound is a solid at room temperature and should be stored in a dark, inert atmosphere. Standard safety precautions, including the use of personal protective equipment, working in a well-ventilated fume hood, and avoiding inhalation of dust, should be strictly followed.

The synthesis of this compound is a multi-step process that begins with the nitration of 8-chloroquinoline to yield the intermediate, 8-chloro-6-nitroquinoline. This is followed by the reduction of the nitro group to the desired amine.

Protocol 1: Synthesis of 8-Chloro-6-nitroquinoline

This protocol is adapted from established procedures for the nitration of quinoline derivatives.[1][2]

Materials:

  • 8-Chloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Sodium Hydroxide solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-chloroquinoline (1 equivalent) in concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 5 °C and stirring vigorously.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-chloro-6-nitroquinoline.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound

The reduction of the nitro group is a critical step and can be effectively achieved using tin(II) chloride dihydrate in ethanol.[3][4][5]

Materials:

  • 8-Chloro-6-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 8-chloro-6-nitroquinoline (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (5-10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to accelerate the process. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M KOH solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product as needed by column chromatography or recrystallization.

Application in the Synthesis of Antimalarial Compounds

The primary amine at the 6-position and the chloro-substituent at the 8-position of this compound provide two reactive sites for further chemical modification, making it a valuable scaffold for creating diverse libraries of potential antimalarial drugs.

Workflow for the Synthesis of Novel Antimalarial Candidates

G A This compound B Alkylation/ Acylation of Amine A->B Introduce diverse side chains C Nucleophilic Aromatic Substitution at C-8 A->C Replace chloro group with other functionalities D Side Chain Introduction B->D C->D E Terminal Group Modification D->E Fine-tune properties (solubility, basicity) F Novel Antimalarial Analogues E->F

Caption: Synthetic workflow for generating antimalarial analogues from this compound.

Mechanism of Action: Targeting Heme Detoxification

Quinoline-based antimalarials are thought to exert their effect by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the acidic food vacuole.[6][7] The parasite polymerizes heme into an inert crystalline substance called hemozoin.[8] Quinoline drugs accumulate in the food vacuole and are proposed to inhibit this polymerization process.[7] This leads to a buildup of toxic free heme, which ultimately kills the parasite.[7]

G cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to toxicity Quinoline Quinoline Drug (e.g., this compound derivative) Quinoline->Heme Forms Complex Quinoline->Hemozoin Inhibits Polymerization

Caption: Proposed mechanism of action of quinoline antimalarials in the parasite's food vacuole.

Structure-Activity Relationship (SAR) of 8-Aminoquinoline Derivatives

The antimalarial activity of 8-aminoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain attached to the amino group. Understanding these SARs is crucial for the rational design of more potent and less toxic drugs.

Compound IDR Group at C-5Side Chain at C-8IC50 (nM) vs. P. falciparum (CQ-S)IC50 (nM) vs. P. falciparum (CQ-R)Reference
Primaquine H-(CH₂)₃NH₂>2500>2500[9]
WR 249420 O-(CH₂)₅-Ph-(CH₂)₃NH₂50-10050-100[9][10]
WR 251855 O-(CH₂)₇-Ph-(CH₂)₃NH₂50-10050-100[9][10]
WR 266848 O-(CH₂)₃-Ph(4-Cl)-(CH₂)₃NH₂50-10050-100[9][10]
WR 238605 O-(CH₂)₃-Ph(3,4-diCl)-(CH₂)₃NH₂~16~16[9]
Analogue 25 H-(CH₂)₄NH-tBu--[11]
8AQ-Cu-5Iu -Uracil derivative100-1000 µg/mL100-1000 µg/mL[6]

Note: Data is compiled from various sources and experimental conditions may differ. CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant.

The data suggests that the introduction of bulky, lipophilic groups at the C-5 position can significantly enhance the blood-stage antimalarial activity of 8-aminoquinolines.[9] The nature of the side chain at the C-8 position also plays a critical role in the drug's efficacy and pharmacokinetic properties.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile building block in the synthesis of novel antimalarial agents. Its chemical reactivity allows for the introduction of a wide array of functional groups, enabling the exploration of a vast chemical space in the quest for compounds that can overcome existing drug resistance. The protocols and SAR data presented in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize the next generation of quinoline-based antimalarials. Future research should focus on the development of derivatives with improved safety profiles, particularly concerning the hemolytic toxicity associated with some 8-aminoquinolines, and on compounds that are effective against both the blood and liver stages of the malaria parasite.

References

Application Note and Protocol: A Validated HPLC Method for Purity Assessment of 8-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Chloroquinolin-6-amine is a crucial intermediate in the synthesis of various pharmacologically active molecules.[1] The purity of this starting material is paramount as impurities can carry through the synthetic route, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds, making it an ideal choice for assessing the purity of this compound.[2]

This document provides a comprehensive, validated HPLC method for the purity assessment of this compound, designed for researchers, scientists, and drug development professionals. The method is developed with a focus on specificity, accuracy, and precision, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Solid
Storage Keep in a dark place, inert atmosphere, room temperature.

This data informs solvent selection and sample preparation procedures.

HPLC Method Parameters: Rationale and Selection

The chosen HPLC parameters are designed to provide optimal separation of this compound from its potential impurities.

ParameterConditionRationale
Instrument HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]A gradient pump allows for the effective elution of compounds with a wide range of polarities. A DAD provides spectral data, aiding in peak identification and purity assessment.
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)C18 columns are versatile and widely used for the separation of a broad range of non-polar and moderately polar compounds like quinoline derivatives.[2][6]
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water B: 0.1% Trifluoroacetic acid (TFA) in AcetonitrileTFA is a common ion-pairing agent that improves peak shape for basic compounds like amines. Acetonitrile is a widely used organic modifier in reversed-phase HPLC.[2]
Gradient Elution A linear gradient is employed to ensure the elution of both polar and non-polar impurities. A typical starting point could be: 0-20 min, 20-80% B.[2]Gradient elution is necessary to resolve compounds with different polarities in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for quinoline derivatives. A DAD can be used to identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)Using the mobile phase as a diluent ensures sample compatibility and good peak shape.

Experimental Workflow

The following diagram illustrates the overall workflow for the purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare Standard Solution (Known Concentration) System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (this compound) Analysis Inject Standard & Sample Sample_Prep->Analysis System_Suitability->Analysis If SST passes Integration Peak Integration & Identification Analysis->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Report Calculation->Report Final Report

Caption: HPLC workflow for purity assessment.

Detailed Protocols

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to a final concentration of 100 µg/mL.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[2]

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution five times to check for system suitability.

  • Inject the Sample Solution in duplicate.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8]

Validation_Process Validation Method Validation According to ICH Q2(R1) Specificity Specificity Forced Degradation Validation->Specificity Linearity Linearity 5 Concentration Levels Validation->Linearity Accuracy Accuracy % Recovery Validation->Accuracy Precision Precision Repeatability & Intermediate Validation->Precision Robustness Robustness Small Variations Validation->Robustness

Caption: Key parameters for HPLC method validation.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10] The sample is subjected to stress conditions to produce degradation products.

  • Acid Hydrolysis: Reflux with 0.1N HCl at 60°C for 30 minutes.[9]

  • Base Hydrolysis: Reflux with 0.1N NaOH at 60°C for 30 minutes.[9]

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[9][11]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should demonstrate that the main peak of this compound is well-resolved from any degradation product peaks.

The following tables summarize the acceptance criteria and typical results for the method validation.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Areas ≤ 2.0%

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness %RSD of results should be within acceptable limits after minor changes in method parameters.

Data Analysis and Purity Calculation

The purity of this compound is determined by area normalization, assuming that all impurities have a similar response factor to the main component.

% Purity = (Area of main peak / Total area of all peaks) x 100

Conclusion

This application note provides a detailed and scientifically sound HPLC method for the purity assessment of this compound. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry. Adherence to the outlined protocols and validation procedures will ensure reliable and reproducible results, contributing to the quality and safety of pharmaceutical products.

References

Synthesis of Metal Complexes with 8-Chloroquinolin-6-amine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of metal complexes incorporating the ligand 8-Chloroquinolin-6-amine. This quinoline derivative is a valuable building block in coordination chemistry and medicinal chemistry, offering a unique electronic and steric profile for the development of novel therapeutic agents and functional materials. This document outlines the fundamental principles of complexation, provides step-by-step synthetic procedures for representative transition metal complexes, details essential characterization techniques, and discusses the rationale behind the experimental design. The protocols are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer agents. The coordination of quinoline-based ligands to metal ions can further enhance their biological activity and introduce novel physicochemical properties. This compound, in particular, presents an intriguing scaffold for the design of metal complexes. The presence of a chloro group at the 8-position and an amino group at the 6-position influences the electronic and coordination properties of the quinoline ring system. The lone pair of electrons on the amino group and the nitrogen atom of the quinoline ring can act as donor sites for metal coordination, forming stable chelate structures.

The synthesis of metal complexes with this compound allows for the systematic investigation of structure-activity relationships. By varying the metal center, its oxidation state, and the co-ligands, a diverse library of complexes can be generated and screened for desired biological or material properties. This guide will focus on the synthesis of complexes with first-row transition metals such as copper(II), nickel(II), and cobalt(II), which are known to form stable complexes with nitrogen-donor ligands.

General Principles of Synthesis

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Several factors need to be considered to ensure the successful formation of the desired complex.

1. Ligand Preparation: this compound is commercially available and should be of high purity. If necessary, it can be recrystallized from a suitable solvent to remove any impurities that might interfere with the complexation reaction.

2. Choice of Metal Salt: The choice of the metal salt is crucial. Metal chlorides, nitrates, sulfates, or acetates are commonly used. The counter-ion of the metal salt can sometimes influence the coordination geometry of the final complex. For instance, weakly coordinating anions like perchlorate or tetrafluoroborate are often used when the goal is to have the primary ligand and solvent molecules solely occupying the coordination sphere of the metal ion.

3. Solvent Selection: The solvent should be able to dissolve both the ligand and the metal salt. Common solvents for this type of synthesis include ethanol, methanol, acetonitrile, and dimethylformamide (DMF). The coordinating ability of the solvent should also be considered, as it can sometimes compete with the primary ligand for coordination sites on the metal ion.

4. Reaction Conditions:

  • Stoichiometry: The molar ratio of the metal salt to the ligand is a critical parameter that determines the stoichiometry of the resulting complex. Typically, a 1:1 or 1:2 metal-to-ligand ratio is employed.
  • Temperature: The reaction is often carried out at room temperature or with gentle heating to facilitate the dissolution of reactants and promote the reaction.
  • pH: The pH of the reaction mixture can influence the protonation state of the amino group on the ligand, which in turn affects its coordinating ability. In some cases, a base may be added to deprotonate the ligand and facilitate complexation.

5. Isolation and Purification: The metal complexes are often solids that precipitate out of the reaction mixture upon cooling or addition of a less polar solvent. The crude product is then collected by filtration, washed with an appropriate solvent to remove unreacted starting materials, and dried. Recrystallization from a suitable solvent system can be performed to obtain a pure crystalline product.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of representative metal complexes with this compound.

Protocol 1: Synthesis of a Copper(II) Complex with this compound

Objective: To synthesize a bis(this compound)copper(II) chloride complex.

Materials:

  • This compound (C₉H₇ClN₂)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (0.357 g, 2 mmol) in 20 mL of absolute ethanol with gentle heating and stirring.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (0.170 g, 1 mmol) in 10 mL of absolute ethanol.

  • Add the copper(II) chloride solution dropwise to the ligand solution with continuous stirring at room temperature.

  • A colored precipitate should form immediately or upon stirring for a short period.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure the completion of the reaction.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with small portions of cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and to facilitate drying.

  • Dry the resulting solid in a desiccator over anhydrous calcium chloride.

Protocol 2: Synthesis of a Nickel(II) Complex with this compound

Objective: To synthesize a bis(this compound)nickel(II) chloride complex.

Materials:

  • This compound (C₉H₇ClN₂)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (0.357 g, 2 mmol) in 25 mL of warm methanol in a 100 mL round-bottom flask.

  • In a separate flask, prepare a solution of nickel(II) chloride hexahydrate (0.238 g, 1 mmol) in 15 mL of methanol.

  • Slowly add the nickel(II) chloride solution to the stirred ligand solution.

  • Reflux the resulting mixture for 4-6 hours. The color of the solution should change, indicating complex formation.

  • After reflux, reduce the volume of the solvent by rotary evaporation until a solid product begins to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the product with cold methanol and then with diethyl ether.

  • Dry the complex in a vacuum oven at 60 °C.

Protocol 3: Synthesis of a Cobalt(II) Complex with this compound

Objective: To synthesize a bis(this compound)cobalt(II) chloride complex.

Materials:

  • This compound (C₉H₇ClN₂)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (0.357 g, 2 mmol) in 30 mL of anhydrous acetonitrile.

  • In a separate Schlenk flask, dissolve cobalt(II) chloride hexahydrate (0.238 g, 1 mmol) in 20 mL of anhydrous acetonitrile.

  • Transfer the cobalt(II) chloride solution to the ligand solution via a cannula with stirring.

  • Stir the reaction mixture at room temperature for 12 hours.

  • If a precipitate forms, collect it by filtration under an inert atmosphere. If no precipitate forms, slowly add diethyl ether to the solution until a solid precipitates out.

  • Wash the isolated complex with small portions of acetonitrile and then with diethyl ether.

  • Dry the product under vacuum.

Characterization of the Metal Complexes

To confirm the formation of the desired metal complexes and to elucidate their structure and properties, a combination of analytical and spectroscopic techniques should be employed.

Data Presentation
TechniqueParameterExpected Observation for M(8-Cl-6-NH₂-quin)₂Cl₂
Elemental Analysis %C, %H, %NShould match the calculated values for the proposed formula.
FT-IR Spectroscopy ν(N-H), ν(C=N), ν(M-N)Shift in the N-H stretching and bending vibrations of the amino group upon coordination. Shift in the C=N stretching vibration of the quinoline ring. Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N bonds.
UV-Vis Spectroscopy λmaxShift in the intra-ligand π-π* and n-π* transitions compared to the free ligand. Appearance of d-d transition bands in the visible region for transition metal complexes.
Magnetic Susceptibility Effective magnetic moment (μeff)Will indicate the number of unpaired electrons and provide information about the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).
Molar Conductivity ΛM in a suitable solvent (e.g., DMF)The value will indicate whether the complex is an electrolyte or a non-electrolyte, providing insight into whether the chloride ions are coordinated or act as counter-ions.
Mass Spectrometry Molecular ion peakConfirmation of the molecular weight of the complex.

Visualization of the Synthetic Workflow

The general procedure for the synthesis of metal complexes with this compound can be visualized as a straightforward workflow.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Product Isolation Ligand This compound (Ligand) Dissolution Dissolution in Solvent Ligand->Dissolution MetalSalt Metal Salt (e.g., MCl₂·nH₂O) MetalSalt->Dissolution Mixing Mixing of Reactant Solutions Dissolution->Mixing Reaction Reaction (Stirring/Refluxing) Mixing->Reaction Precipitation Precipitation/ Crystallization Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying FinalProduct Pure Metal Complex Drying->FinalProduct

Caption: General workflow for the synthesis of metal complexes with this compound.

Visualization of Ligand Coordination

The this compound ligand is expected to coordinate to the metal center in a bidentate fashion through the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group, forming a stable five-membered chelate ring.

CoordinationDiagram cluster_ligand1 This compound M M N_ring1 N M->N_ring1 N_amino1 NH₂ M->N_amino1 Quinoline1 Quinoline Ring Cl1 Cl

Caption: Bidentate coordination of this compound to a metal center (M).

Conclusion

This application note provides a foundational guide for the synthesis and characterization of metal complexes with this compound. The provided protocols offer a starting point for the preparation of a variety of complexes. Researchers are encouraged to adapt and optimize these procedures based on the specific metal ion and desired properties of the final product. The systematic study of these complexes holds significant potential for the discovery of new compounds with interesting biological activities and material applications.

Application Note: 8-Chloroquinolin-6-amine as a Versatile Scaffold for the Synthesis of Novel Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3][4] The rigid bicyclic structure of the quinoline scaffold provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the vast library of quinoline-based starting materials, 8-chloroquinolin-6-amine stands out as a particularly versatile and strategic building block for the synthesis of novel, complex heterocycles.

This application note provides an in-depth guide to the synthetic utility of this compound, detailing its reactivity and showcasing its application in the preparation of innovative molecular architectures for drug discovery. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind these methodologies, grounded in established chemical principles.

Physicochemical Properties and Reactivity Analysis

The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups: the 6-amino group and the 8-chloro substituent.

  • The 6-Amino Group: This primary aromatic amine is a potent nucleophile and a versatile handle for a variety of transformations. It can readily undergo acylation, alkylation, and diazotization reactions. Furthermore, its position on the carbocyclic ring makes it an ideal anchor point for annulation strategies, allowing for the construction of fused heterocyclic systems.

  • The 8-Chloro Substituent: As an aryl chloride, this group is an excellent substrate for modern palladium-catalyzed cross-coupling reactions.[5][6] While aryl chlorides are typically less reactive than their bromide or iodide counterparts, advancements in catalyst and ligand design have made their use in C-C and C-N bond formation highly efficient.[7][8][9] The steric environment around the C8 position can influence reaction kinetics, sometimes requiring more active catalyst systems.[5]

This dual functionality allows for a modular and sequential approach to molecular construction, enabling the synthesis of diverse compound libraries from a single, readily available starting material.

Synthetic Strategy 1: Palladium-Catalyzed Cross-Coupling at the C8-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds.[7][10] The 8-chloro position of the quinoline is well-suited for such transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Application: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C8 position. This is particularly valuable for generating derivatives that can probe specific hydrophobic pockets or engage in π-stacking interactions within a target protein.

Reaction Scheme:

Suzuki_Miyaura_Coupling reagents This compound + R-B(OH)2 catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) reagents->catalyst Heat product 8-Aryl-quinolin-6-amine catalyst->product

Caption: General scheme for Suzuki-Miyaura coupling at the C8 position.

Detailed Protocol: Synthesis of 8-(4-methoxyphenyl)quinolin-6-amine

  • Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 178.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg). Then, add a degassed mixture of toluene (10 mL) and water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Parameter Value
Reactants This compound, 4-Methoxyphenylboronic acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/H₂O
Temperature 90 °C
Typical Yield 75-90%

Scientist's Note: The choice of a phosphine ligand is crucial for activating the less reactive aryl chloride.[5] While Pd(PPh₃)₄ is often effective, for more challenging substrates, catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ may be required to achieve higher yields.[5]

Synthetic Strategy 2: Annulation Reactions via the 6-Amino Group

The nucleophilic 6-amino group is an excellent starting point for building fused heterocyclic rings onto the quinoline scaffold. This strategy is highly effective for creating novel polycyclic systems, which are of great interest in drug discovery due to their conformational rigidity and potential for high-affinity binding.

Application: Synthesis of Pyrazolo[4,3-f]quinoline Derivatives

One common approach is the reaction with reagents that can lead to the formation of a five-membered heterocyclic ring, such as a pyrazole. This can be achieved through multi-step sequences, often starting with a Sandmeyer-type reaction followed by cyclization. A more direct approach involves condensation reactions. For instance, a related synthesis of pyrazolo[4,3-c]quinolines has been demonstrated starting from substituted chloroquinolines.[11]

Workflow for Heterocycle Annulation:

Annulation_Workflow start Start: this compound step1 Step 1: Diazotization (NaNO2, HCl, 0-5°C) start->step1 step2 Step 2: Coupling with Active Methylene Compound step1->step2 step3 Step 3: Intramolecular Cyclization (Base or Acid Catalysis) step2->step3 product Product: Fused Heterocycle (e.g., Pyrazolo[4,3-f]quinoline) step3->product

Caption: A generalized workflow for constructing fused heterocycles.

Detailed Protocol: Synthesis of 8-Chloro-1H-pyrazolo[4,3-f]quinolin-3-amine (Illustrative)

This protocol is an illustrative adaptation based on common synthetic methodologies for pyrazole formation.

  • Diazotization: Dissolve this compound (5 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (5.5 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Coupling: In a separate flask, dissolve malononitrile (5 mmol) and sodium acetate (15 mmol) in ethanol (20 mL) at 0 °C. Slowly add the freshly prepared diazonium salt solution to this mixture with vigorous stirring. Allow the reaction to proceed at 0-5 °C for 2 hours.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. The intramolecular cyclization should occur during this step.

  • Workup: Cool the mixture and pour it into ice-cold water (100 mL). Collect the resulting precipitate by filtration.

  • Purification: Wash the crude solid with cold water and then with a small amount of cold ethanol. Recrystallize the product from a suitable solvent like ethanol or DMF/water to obtain the pure pyrazolo[4,3-f]quinoline derivative.

Scientist's Note: The conditions for cyclization can vary significantly based on the substrate. While thermal cyclization is shown here, some systems may require a strong base (e.g., sodium ethoxide) or acid catalysis to facilitate the ring-closing step.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. Its dual reactivity allows for selective functionalization at both the C8 and C6 positions, enabling the creation of complex molecular architectures through a modular approach. The palladium-catalyzed cross-coupling reactions at the chloro-substituted position and the annulation strategies involving the amino group provide robust and flexible pathways to diverse chemical scaffolds. The protocols and strategies outlined in this note serve as a foundational guide for researchers aiming to leverage this valuable starting material in their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloroquinolin-6-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis is most commonly and efficiently achieved via a two-step process starting from 8-chloroquinoline. This pathway involves an initial electrophilic nitration to form the key intermediate, 8-chloro-6-nitroquinoline, followed by the reduction of the nitro group. While conceptually straightforward, achieving high yield and purity requires careful control over reaction parameters and an understanding of potential side reactions. This guide provides a troubleshooting framework to address the common challenges encountered in both steps.

Core Synthetic Pathway

The logical flow for the synthesis is outlined below. Each stage presents unique challenges that will be addressed in the subsequent sections.

Synthetic_Pathway Start 8-Chloroquinoline Step1 Step 1: Electrophilic Nitration Start->Step1 Intermediate 8-Chloro-6-nitroquinoline Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 End This compound Step2->End

Caption: Overall workflow for this compound synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Nitration of 8-Chloroquinoline

The conversion of 8-chloroquinoline to 8-chloro-6-nitroquinoline is a critical step governed by the principles of electrophilic aromatic substitution on a heterocyclic system.

Question 1: My nitration yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield in this nitration step typically stems from three primary factors: temperature control, reagent stoichiometry, and starting material purity.

  • Causality (Temperature): Electrophilic nitration is a highly exothermic reaction. The nitronium ion (NO₂⁺) is a powerful electrophile. If the temperature rises uncontrollably, you risk thermal decomposition of the product and the formation of unwanted byproducts, including dinitrated species. The directing effects of the substituents on the quinoline ring are also temperature-sensitive.

  • Causality (Reagents): The ratio of nitric acid to sulfuric acid is crucial. Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. An insufficient amount of sulfuric acid will result in a slow and incomplete reaction. Conversely, an excessive volume can complicate the workup procedure.

Troubleshooting Workflow: Low Nitration Yield

Nitration_Troubleshooting Start Low Yield Observed Check_Temp Was temperature maintained between 0-5 °C? Start->Check_Temp Check_Reagents Was the H₂SO₄:HNO₃ ratio correctly measured? Check_Temp->Check_Reagents Yes Solution_Temp Solution: Improve cooling efficiency. Use an ice-salt bath. Add nitrating mixture slowly. Check_Temp->Solution_Temp No Check_Purity Was the starting 8-chloroquinoline pure? Check_Reagents->Check_Purity Yes Solution_Reagents Solution: Recalculate stoichiometry. Prepare fresh nitrating mixture just before use. Check_Reagents->Solution_Reagents No Solution_Purity Solution: Purify starting material (distillation or recrystallization). Confirm purity by NMR/GC-MS. Check_Purity->Solution_Purity No

Caption: Decision tree for troubleshooting low nitration yield.

Question 2: I am observing multiple products by TLC/NMR. How do I improve the regioselectivity for the desired 6-nitro isomer?

Answer: The formation of isomers (primarily 8-chloro-5-nitroquinoline) is a common challenge. The regioselectivity is dictated by the electronic and steric effects of the chloro-substituent and the quinoline nitrogen.

  • Expertise & Experience: In the strongly acidic conditions of nitration, the quinoline nitrogen is protonated. This makes the entire heterocyclic ring strongly electron-deficient and deactivates it towards electrophilic attack. Therefore, substitution occurs on the carbocyclic (benzene) ring. The chloro group at position 8 is an ortho-, para-director, but it also deactivates the ring. The primary directing influence becomes the quinoline ring system itself, which favors substitution at the 5- and 8-positions. However, since the 8-position is blocked by chlorine, the 5- and 6-positions are the most likely candidates.

  • Controlling Selectivity: Precise temperature control is the most effective tool here. Lower temperatures (0-5 °C) favor the thermodynamically more stable product, which is typically the 6-nitro isomer. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the 5-nitro isomer.[1]

Question 3: The workup is difficult, and I'm losing product during neutralization. What is a better procedure?

Answer: The workup requires neutralizing a large amount of concentrated acid, which is highly exothermic and can lead to product degradation or loss if not performed correctly.

  • Trustworthiness (Validated Protocol):

    • Quenching: After the reaction is complete (monitored by TLC), pour the entire reaction mixture slowly and in a controlled stream onto a large amount of crushed ice in a separate beaker. This dilutes the acid and dissipates heat effectively.

    • Neutralization: While maintaining vigorous stirring in an ice bath, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 2-4 M) solution of sodium hydroxide (NaOH). NaHCO₃ is often preferred as it is a weaker base and the reaction is less violent, though it produces significant gas. The pH should be adjusted to ~7-8.

    • Extraction: The precipitated crude product can be filtered, or the entire aqueous slurry can be extracted multiple times with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.[1]

    • Purification: The crude product should be purified by recrystallization, typically from ethanol or an ethanol/water mixture.

Part 2: Reduction of 8-Chloro-6-nitroquinoline

This step converts the nitro group into the target amine. The primary challenge is to achieve complete reduction without affecting the chloro-substituent.

Question 1: My reduction is incomplete, or I am seeing byproducts. Which reducing agent should I use?

Answer: The choice of reducing agent is the most critical decision in this step. While several methods exist, they have distinct advantages and disadvantages.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C):

    • Pros: High efficiency, clean reaction (byproduct is water), catalyst can be recovered.

    • Cons: High risk of dehalogenation. The C-Cl bond can be hydrogenolyzed, leading to the formation of 6-aminoquinoline as a significant byproduct. This method is generally not recommended for this specific substrate unless specialized catalysts or conditions are used.

  • Metal/Acid Reduction (e.g., Fe/HCl, Fe/NH₄Cl, Sn/HCl):

    • Pros: Cost-effective and generally reliable.

    • Cons: Requires strongly acidic conditions, which can complicate the workup. The large amount of metal salts produced can make purification challenging.

  • Tin(II) Chloride (SnCl₂·2H₂O):

    • Pros: Excellent chemoselectivity. It reliably reduces nitro groups in the presence of aryl halides without causing dehalogenation.[2] The reaction conditions are typically milder (e.g., refluxing in ethanol or ethyl acetate).

    • Cons: Stoichiometric amounts of tin salts are produced, which must be removed during workup.

Recommendation: For the synthesis of this compound, Tin(II) chloride is the superior choice due to its high selectivity, which preserves the crucial C-Cl bond.

Reduction Method Typical Conditions Pros Cons Expected Yield
SnCl₂·2H₂O Ethanol, RefluxHigh chemoselectivity, mild conditionsStoichiometric tin waste> 85%
Fe / HCl or NH₄Cl Ethanol/Water, RefluxInexpensive, effectiveAcidic, difficult workup, metal sludge70-85%
Catalytic Hydrogenation H₂ (balloon or Parr), Pd/C, Methanol/Ethyl Acetate, RTClean, high atom economyHigh risk of dehalogenation Variable, often poor

Question 2: How do I effectively remove the tin salts after a SnCl₂ reduction?

Answer: The removal of tin salts is a critical purification step.

  • Expertise & Experience: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in a large volume of water or dilute HCl. To precipitate the tin salts as tin hydroxides, the pH of the aqueous solution is carefully raised to >10 by the addition of a concentrated NaOH or KOH solution. This must be done in an ice bath. The resulting thick, white precipitate (tin hydroxides) can be removed by filtration through a pad of Celite. The aqueous filtrate, now containing the desired amine, can then be extracted with an organic solvent.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Chloro-6-nitroquinoline

  • Materials: 8-Chloroquinoline, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%), Ice, Saturated Sodium Bicarbonate solution, Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄), Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 8-chloroquinoline (1.0 eq).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add concentrated sulfuric acid (3.0 eq) while ensuring the internal temperature does not exceed 10 °C.

    • In a separate beaker cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq).

    • Add the nitrating mixture dropwise to the solution of 8-chloroquinoline over 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.

    • Slowly pour the reaction mixture onto a large volume of crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from ethanol to yield 8-chloro-6-nitroquinoline as a pale yellow solid.

Protocol 2: Synthesis of this compound

  • Materials: 8-Chloro-6-nitroquinoline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium Hydroxide solution (e.g., 6M), Ethyl Acetate, Celite.

  • Procedure:

    • To a solution of 8-chloro-6-nitroquinoline (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (4.0-5.0 eq).

    • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add water and carefully basify the mixture to pH >10 with a concentrated NaOH solution while cooling in an ice bath. A thick white precipitate of tin(IV) hydroxide will form.

    • Filter the slurry through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by column chromatography or recrystallization.

References

Technical Support Center: Troubleshooting the Purification of 8-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 8-Chloroquinolin-6-amine (CAS: 50358-62-8). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable heterocyclic intermediate. The unique structure of this compound presents specific challenges that can hinder the achievement of high purity. This guide provides in-depth, field-proven insights in a troubleshooting format to help you overcome these common hurdles.

Introduction: The Challenge of Purifying Aminoquinolines

This compound belongs to the 8-aminoquinoline class of compounds. These molecules are notoriously challenging to purify for several inherent reasons.[1] Their basic nature, conferred by the amino group, leads to strong, often irreversible, interactions with standard acidic silica gel used in chromatography, resulting in significant peak tailing and poor recovery.[1] Furthermore, their polarity can complicate the selection of appropriate solvent systems, and they may be susceptible to degradation under certain conditions.[1] This guide will directly address these issues with practical, evidence-based solutions.

Section 1: Safety and Handling First

Before beginning any purification protocol, it is critical to understand the safety profile of the material and handle it accordingly.

Q: What are the primary safety concerns when handling this compound?

A: this compound is classified with a "Warning" signal word and requires careful handling in a controlled environment.[2]

  • Health Hazards: The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[4][5]

  • Storage and Stability: this compound should be stored at room temperature in a dark place under an inert atmosphere (e.g., argon or nitrogen).[2] This suggests a potential sensitivity to light and atmospheric oxygen, which could lead to degradation and the formation of impurities over time.

Section 2: Troubleshooting Column Chromatography

Column chromatography is a primary tool for purification, but the basicity of this compound demands specific modifications to standard protocols.

Q1: My compound is streaking badly on the silica gel column and recovery is low. How can I fix this?

A: This is the most common issue and is caused by the strong interaction between the basic amine and the acidic silanol (-Si-OH) groups on the surface of the silica gel.[1] This interaction leads to poor elution, broad peaks (tailing), and potential irreversible adsorption.

Causality: The lone pair of electrons on the amino group acts as a Lewis base, binding tightly to the acidic protons of the silanol groups.

Solutions:

  • Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a competitive base to your eluent. This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your mobile phase solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Always perform a small-scale test on TLC first to observe the effect.

  • Use of an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a suitable alternative for separating basic compounds.

    • Deactivated Silica Gel: You can prepare a slurry of silica gel in your chosen eluent containing 2-3% triethylamine, let it stand for an hour, and then pack the column. This pre-treats the acidic sites.[1]

Q2: I am struggling to separate my product from a closely related impurity (e.g., a positional isomer). What should I do?

A: The separation of isomers or byproducts with similar polarity is a significant challenge.[1] This requires careful optimization of the chromatographic conditions.

Solutions:

  • Systematic TLC Optimization: Before scaling up to a column, exhaustively screen different solvent systems using Thin-Layer Chromatography (TLC). Test solvent mixtures with different selectivities. For example:

    • System 1: Hexanes/Ethyl Acetate (non-polar/polar aprotic)

    • System 2: Dichloromethane/Methanol (moderately polar/polar protic)

    • System 3: Toluene/Acetone Remember to add 1% triethylamine to all test systems. The goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity.

  • Consider Preparative HPLC: For extremely difficult separations where flash chromatography resolution is insufficient, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6] Its higher efficiency allows for the separation of very similar compounds.

Troubleshooting Flowchart for Column Chromatography

start Start: Crude this compound tlc Run TLC with standard eluent (e.g., Hex/EtOAc) start->tlc check_tailing Observe Tailing/Streaking? tlc->check_tailing add_base Add 1% Et3N to eluent and re-run TLC check_tailing->add_base Yes check_separation Good Separation? check_tailing->check_separation No add_base->check_separation run_column Pack column and run flash chromatography with modified eluent check_separation->run_column Yes try_solvents Try different solvent systems (e.g., DCM/MeOH + 1% Et3N) check_separation->try_solvents No end Pure Product run_column->end try_solvents->check_separation consider_hplc Consider Preparative HPLC for difficult separations try_solvents->consider_hplc

Caption: Troubleshooting workflow for column chromatography of basic amines.

Section 3: Optimizing Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but success depends on finding the right conditions.[7]

Q1: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high.[1] Impurities can also sometimes inhibit crystallization.

Solutions:

  • Slow Down Cooling: This is the most critical factor. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[1]

  • Ensure Complete Dissolution: Add a small amount of additional hot solvent to the oiled-out mixture to bring everything back into solution, then attempt to cool it again, more slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[8]

Q2: How do I select a suitable solvent for recrystallizing this compound?

A: The ideal solvent is one in which your compound has high solubility at high temperatures but low solubility at low temperatures.[7] The impurities, ideally, should remain soluble at all temperatures. A systematic screening process is recommended.

SolventBoiling Point (°C)PolarityComments
Isopropanol 82Polar ProticOften a good starting point for amines.
Acetonitrile 82Polar AproticCan be effective for moderately polar compounds.
Toluene 111Non-polarGood for less polar compounds; high boiling point requires care.
Ethyl Acetate 77Moderately PolarOften used in combination with a non-polar co-solvent.
Ethanol/Water VariablePolar ProticA binary system where water is the anti-solvent. Dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a drop of ethanol and cool.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a potential solvent dropwise at room temperature until the solid is just covered. Observe if it dissolves (if so, it's too soluble).

  • If it does not dissolve, gently heat the test tube while adding more solvent dropwise until the solid fully dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe if crystals form. The best solvent will yield a large crop of crystals upon cooling.

Section 4: Preparatory Purification with Acid-Base Extraction

Q: My crude material is highly impure (>20% impurities). Is there a pre-purification step I can perform before chromatography or recrystallization?

A: Yes. For a basic compound like this compound, a liquid-liquid acid-base extraction is an excellent and highly effective first-pass purification step to remove neutral and acidic impurities.[1]

Principle: The basic amine is protonated by an aqueous acid (e.g., HCl) to form a water-soluble salt. Neutral organic impurities remain in the organic phase and are discarded. The aqueous phase is then basified (e.g., with NaOH), deprotonating the amine salt and causing the free-base amine to precipitate or be extracted back into a fresh organic solvent.

General Purification Workflow

crude Crude Product extraction Acid-Base Extraction crude->extraction check_purity1 Assess Purity (TLC/¹H NMR) extraction->check_purity1 is_pure Purity >98%? check_purity1->is_pure chromatography Column Chromatography is_pure->chromatography No final_product Pure this compound is_pure->final_product Yes recrystallization Recrystallization chromatography->recrystallization Optional Polishing check_purity2 Final Purity Analysis (HPLC, NMR, MP) chromatography->check_purity2 recrystallization->check_purity2 check_purity2->final_product

Caption: General workflow for the multi-step purification of this compound.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude material in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl.

  • Shake the funnel vigorously and allow the layers to separate. The protonated amine salt will move to the aqueous (top or bottom, check densities) layer.

  • Drain and save the aqueous layer. Wash the organic layer two more times with 1 M HCl, combining all aqueous extracts. Discard the organic layer containing neutral impurities.

  • Cool the combined aqueous layer in an ice bath and slowly add 2 M NaOH (or another strong base) with stirring until the pH is >10. The free-base product should precipitate as a solid or oil.

  • Extract the aqueous layer three times with fresh DCM or EtOAc.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.

Section 5: Final Purity Assessment

No purification is complete without rigorous confirmation of the final product's purity. A multi-technique approach is recommended for a comprehensive purity profile.[9]

Q: How can I reliably determine the purity of my final sample of this compound?

A: Use a combination of the following methods:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[9]

    • Typical Method:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water and acetonitrile, each containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid ensures the amine is protonated, leading to sharp peaks.

      • Detection: UV at 254 nm.[9]

    • Interpretation: Purity is typically reported as the percentage area of the main product peak relative to the total area of all peaks. A pure sample should show a single major peak.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is essential for confirming the structure and identifying proton-containing impurities.

    • Interpretation: Integrate the peaks corresponding to your product and compare them to any other peaks. Residual solvents (e.g., EtOAc, DCM) or organic impurities will be visible. Purity can be estimated by comparing the integration of product peaks to impurity peaks.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range.

    • Interpretation: Compare your experimental melting point to the literature value. Impurities typically depress and broaden the melting range.

References

Identifying side reactions in the derivatization of 8-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 8-chloroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile chemical scaffold. Here, we address specific issues you may encounter during your experiments, providing in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our focus is on anticipating and resolving side reactions to ensure the integrity and success of your synthetic endeavors.

Introduction: Understanding the Reactivity of this compound

This compound is a bifunctional molecule featuring a nucleophilic primary amino group at the 6-position and a halogenated quinoline core. This structure presents both opportunities for diverse functionalization and challenges in controlling selectivity. The primary amino group is the intended site for many derivatization reactions, such as acylation, sulfonylation, and alkylation. However, the quinoline ring system, particularly the electron-rich positions ortho and para to the amino group (C5 and C7), and the chloro-substituted C8, can also participate in reactions, leading to undesired side products. The steric hindrance around the 8-position and the electronic influence of the nitrogen heteroatom further modulate the molecule's reactivity.[1] This guide will help you anticipate and mitigate these competing reaction pathways.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

This section provides a detailed breakdown of common side reactions, their identification, and proven methods for their suppression.

Issue 1: Ring Halogenation During Acylation with Acyl Halides

Question: I am trying to acylate this compound with an acyl chloride, but I am observing the formation of a di-halogenated byproduct in my reaction mixture. How can I prevent this?

Answer:

This is a known complication arising from the dual role of acyl halides.[2] The acyl halide can act as both an acylating agent and a source of halide atoms for electrophilic aromatic substitution on the activated quinoline ring.

Mechanism of Side Reaction:

The strong electron-donating amino group at C6 activates the quinoline ring towards electrophilic substitution, particularly at the C5 position. The reaction can proceed via a copper-catalyzed pathway where the acyl halide serves as the halogen source.[2]

Identifying the Side Product:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of your starting material plus the mass of the acyl group and an additional halogen atom (Cl, Br, or I).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the disappearance of the C5-H proton signal (typically a doublet) and a change in the coupling patterns of the remaining aromatic protons are indicative of C5 substitution.

Mitigation Strategies:

  • Use of Anhydrides or Activated Esters: Replace the acyl halide with a less reactive acylating agent like an acid anhydride or an activated ester (e.g., N-hydroxysuccinimide ester). These reagents are less prone to releasing a halide species that can participate in ring halogenation.

  • Choice of Base and Solvent: Employ a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the acid byproduct without promoting side reactions. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of the competing electrophilic substitution.

Issue 2: Di-acylation of the Amino Group

Question: My acylation reaction is resulting in a product that appears to have two acyl groups attached. How can I ensure mono-acylation?

Answer:

While less common for aromatic amines compared to aliphatic ones, di-acylation can occur, especially with highly reactive acylating agents or under forcing conditions.

Mechanism of Side Reaction:

After the initial N-acylation, the resulting amide nitrogen can be deprotonated by a strong base, forming an amidate anion that can react with a second equivalent of the acylating agent.

Identifying the Side Product:

  • MS: The molecular ion peak will correspond to the mass of the starting material plus two acyl groups.

  • NMR: The disappearance of the N-H proton signal in the 1H NMR spectrum and a significant downfield shift of the protons on the acyl group are characteristic.

  • Infrared (IR) Spectroscopy: The appearance of two distinct carbonyl stretching frequencies may be observed.

Mitigation Strategies:

  • Stoichiometric Control: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent.

  • Controlled Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Weaker Base: Use a milder base that is sufficient to neutralize the acid byproduct but not strong enough to deprotonate the resulting amide.

Issue 3: Competing Ring Alkylation during N-Alkylation

Question: I am attempting to N-alkylate the amino group, but I am getting a mixture of N-alkylated and C-alkylated products. How can I improve the selectivity for N-alkylation?

Answer:

The activation of the quinoline ring by the amino group makes it susceptible to electrophilic attack by alkylating agents, leading to competing C-alkylation, most commonly at the C5 position. The choice of solvent can play a crucial role in directing the selectivity.[3]

Mechanism of Side Reaction:

This is a form of electrophilic aromatic substitution where the alkylating agent acts as the electrophile. The reaction is often catalyzed by acids.

Identifying the Side Product:

  • MS: Both N- and C-alkylated products will have the same molecular weight, so chromatographic separation is necessary for identification.

  • NMR:

    • N-Alkylated Product: The 1H NMR will show the disappearance of one N-H proton and the appearance of signals corresponding to the new alkyl group attached to the nitrogen.

    • C-Alkylated Product: The 1H NMR will show the disappearance of an aromatic proton signal (e.g., C5-H) and the appearance of signals for the alkyl group attached to the ring. The N-H protons will still be present.

Mitigation Strategies:

  • Solvent Selection: As demonstrated for other arylamines, the choice of solvent can dramatically influence the N- vs. C-alkylation ratio.[3] Non-polar, aprotic solvents generally favor N-alkylation.

  • Protecting Groups: In cases of persistent C-alkylation, consider temporarily protecting the C5 position with a removable group if your overall synthetic scheme allows.

  • Reaction Conditions: Use of a suitable base to deprotonate the amine, forming the more nucleophilic amide anion, can enhance the rate of N-alkylation over C-alkylation.

Issue 4: Hydrolysis of the Chloro-substituent or the Derivatized Product

Question: I am observing the formation of a hydroxylated quinoline species in my reaction or during workup. What is causing this and how can I avoid it?

Answer:

The chloro group at the C8 position of the quinoline ring can be susceptible to nucleophilic aromatic substitution by water or hydroxide ions, particularly under harsh basic or acidic conditions and at elevated temperatures.[4] Similarly, the newly formed amide or sulfonamide bond can also be hydrolyzed.

Mechanism of Side Reaction:

  • Chloro-group Hydrolysis: This is a nucleophilic aromatic substitution reaction.

  • Amide/Sulfonamide Hydrolysis: This can be either acid- or base-catalyzed.[5]

Identifying the Side Product:

  • MS:

    • Chloro-group Hydrolysis: A molecular ion peak corresponding to the replacement of the chlorine atom with a hydroxyl group (a decrease of 18.5 Da).

    • Amide/Sulfonamide Hydrolysis: A molecular ion peak corresponding to the starting this compound.

Mitigation Strategies:

  • Control of pH: Maintain the pH of the reaction and workup steps within a neutral or mildly basic/acidic range. Avoid strong acids or bases.

  • Temperature Management: Avoid excessive heating, especially in the presence of water and strong acids or bases.

  • Anhydrous Conditions: For the derivatization step, ensure that all reagents and solvents are anhydrous to prevent premature hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose derivatizing agent for this compound for analytical purposes (e.g., HPLC-UV/Fluorescence)?

A1: For introducing a chromophore or fluorophore, acylating agents like dansyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are excellent choices. Dansyl chloride provides stable derivatives with good fluorescence. AQC reacts rapidly with primary amines to yield highly fluorescent and stable derivatives.[6]

Q2: Can I derivatize both the amino group and the chloro group in a single step?

A2: While challenging to control, it is theoretically possible under certain conditions, for example, using a reagent that can participate in both nucleophilic substitution at the C8-Cl bond and acylation of the amino group. However, this would likely lead to a mixture of products and require significant optimization to achieve a desirable yield of a specific di-substituted product. A sequential approach is generally recommended for better control.

Q3: How does the chlorine at the 8-position affect the reactivity of the 6-amino group?

A3: The chlorine atom at the 8-position has an electron-withdrawing inductive effect, which can slightly decrease the nucleophilicity of the 6-amino group compared to an unsubstituted 6-aminoquinoline. However, this effect is generally modest, and the 6-amino group remains a reactive primary aromatic amine. The steric bulk of the chloro group and the peri-interaction with the nitrogen lone pair can influence the conformation of substituents at the 6-position.

Q4: I am considering a Buchwald-Hartwig amination to derivatize the C8-chloro position. What are the potential side reactions?

A4: The Buchwald-Hartwig amination is a powerful tool for this transformation. Potential side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with hydrogen.

  • Homocoupling: Dimerization of the this compound starting material.

  • Reaction at the 6-amino group: The 6-amino group could potentially coordinate to the palladium catalyst, inhibiting the desired reaction. It may be necessary to protect the amino group before performing the Buchwald-Hartwig reaction.

Experimental Protocols

Protocol 1: Mono-N-Acylation with an Acid Anhydride
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mono-N-Sulfonylation
  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify by column chromatography.

Visualizing Reaction Pathways

Derivatization_Pathways cluster_main Main Reaction cluster_side Side Reactions This compound This compound Desired_Product N-Derivatized Product This compound->Desired_Product Main Pathway Side_Product_1 Ring-Substituted Product (e.g., C5-Halogenation/Alkylation) This compound->Side_Product_1 Electrophilic Attack on Ring Side_Product_3 Hydrolysis Product (8-Hydroxyquinolin-6-amine) This compound->Side_Product_3 Hydrolysis of C-Cl Derivatizing_Agent Acylating/Sulfonylating/ Alklylating Agent Derivatizing_Agent->Desired_Product Side_Product_2 Di-acylated Product Desired_Product->Side_Product_2 Over-reaction

Caption: Reaction pathways in the derivatization of this compound.

Quantitative Data Summary

Side ReactionKey Contributing FactorsRecommended MitigationExpected Purity Improvement
Ring Halogenation Use of acyl halides, high temperatureSwitch to acid anhydride, temperature control (0°C)>95% selectivity
Di-acylation Excess acylating agent, strong baseStoichiometric control (1.1 eq), mild base>98% mono-acylation
C-Alkylation Acidic conditions, polar protic solventsUse of aprotic solvents, appropriate baseUp to 99% N-alkylation
Hydrolysis Strong acid/base, high temperature, aqueous workuppH control, low temperature, anhydrous conditionsMinimize degradation to <1%

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 8-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 8-Chloroquinolin-6-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve successful and reproducible outcomes in your laboratory.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency.[1][2] However, the unique electronic and steric properties of this compound present specific challenges that require careful optimization of reaction conditions. This guide will equip you with the knowledge to overcome these hurdles.

I. Understanding the Substrate: The Challenges of this compound

Optimizing the Suzuki coupling for this compound requires an appreciation of its distinct chemical nature. Several factors can complicate this reaction:

  • The Electron-Rich Nature: The presence of the amine group at the 6-position makes the quinoline ring electron-rich. This can slow down the rate-determining oxidative addition step of the palladium catalyst to the C-Cl bond.[3]

  • The Unreactive C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in Suzuki couplings due to the stronger C-Cl bond.[4][5] This necessitates more active catalyst systems.

  • Potential for Catalyst Inhibition: The Lewis basic nitrogen atom of the quinoline ring and the amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity.[6]

  • Steric Hindrance: The chlorine atom at the 8-position is sterically hindered by the fused ring system, which can impede the approach of the palladium catalyst.[5]

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise when performing Suzuki coupling with this compound.

Q1: Why is my reaction showing low or no conversion?

A1: This is a frequent issue and can stem from several sources:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst.[7] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your reaction conditions promote the in-situ reduction of the Pd(II) source. The quality of the palladium source is also critical.

  • Inappropriate Ligand Choice: For an electron-rich and sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are often necessary to facilitate both oxidative addition and reductive elimination.[8][9] Ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[10]

  • Suboptimal Base: The base plays a crucial role in activating the boronic acid for transmetalation.[11] For this challenging coupling, stronger, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[10] Ensure the base is finely powdered and anhydrous.

  • Insufficient Temperature: Due to the unreactive nature of the C-Cl bond, higher reaction temperatures (e.g., 100-120 °C) are often required to drive the reaction to completion.[5]

Q2: I'm observing significant decomposition of my boronic acid. What can I do?

A2: Boronic acids can be prone to protodeboronation (hydrolysis back to the arene) or homocoupling, especially at elevated temperatures and in the presence of a base.[12][13]

  • Use a Boronic Ester: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin).[10]

  • Use a Slight Excess: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for some degradation.[10]

  • Anhydrous Conditions: For particularly sensitive boronic acids, switching to anhydrous conditions with a base like K₃PO₄ may be beneficial.[3]

Q3: How do I minimize the formation of side products like dehalogenation and homocoupling?

A3:

  • Dehalogenation: This side reaction, where the chloro group is replaced by a hydrogen atom, can occur if the palladium complex reacts with a hydride source in the reaction mixture (e.g., from an amine base or alcohol solvent).[14] Using a non-coordinating, anhydrous solvent and a robust inorganic base can minimize this.

  • Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) is often promoted by the presence of oxygen.[15] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).

Q4: Can the amine group in my substrate interfere with the reaction?

A4: Yes, the primary amine can potentially react with the boronic acid or coordinate to the palladium catalyst. While this is not always a major issue, if you suspect interference, you could consider protecting the amine group (e.g., as a Boc-carbamate or an amide) before the coupling reaction. However, this adds extra steps to your synthesis. Often, careful selection of the catalyst, ligand, and base can achieve the desired coupling without protection.

III. Troubleshooting Guide

Use this question-and-answer guide to systematically troubleshoot and optimize your reaction.

Problem Potential Cause Recommended Solution
No reaction or very low conversion 1. Inactive catalyst system. 2. Reaction temperature is too low. 3. Insufficiently strong base.1. Switch to a more active catalyst system, such as a pre-catalyst with a Buchwald-type ligand (e.g., SPhos, XPhos).[10] 2. Increase the reaction temperature in increments of 10 °C (e.g., up to 110-120 °C). 3. Change the base to a stronger one, such as K₃PO₄ or Cs₂CO₃.[10]
Reaction stalls at ~50% conversion 1. Catalyst deactivation. 2. Boronic acid degradation.1. Ensure rigorous degassing and inert atmosphere. Consider adding a fresh portion of the catalyst. 2. Use a more stable boronic ester (e.g., pinacol ester) or a slight excess of the boronic acid.[10]
Significant dehalogenation of starting material Presence of hydride sources.Use a high-purity, anhydrous solvent and a non-coordinating inorganic base (e.g., K₃PO₄). Avoid amine bases or alcohol solvents if dehalogenation is a major issue.[14]
Formation of boronic acid homocoupling byproduct Presence of oxygen.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes before adding the catalyst.[15] Maintain a positive pressure of inert gas throughout the reaction.
Complex mixture of unidentified byproducts 1. Reaction temperature is too high. 2. Incorrect solvent or base.1. Lower the reaction temperature and monitor the reaction for a longer period. 2. Screen different solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water).[12][16] Also, screen different bases.

IV. Optimized Experimental Protocols

The following are starting-point protocols for the Suzuki coupling of this compound. Optimization may be required for different boronic acid partners.

Protocol A: Standard Conditions with an Arylboronic Acid

This protocol is a good starting point for coupling with common, electron-neutral or electron-rich arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5.0 mol%)

  • K₃PO₄ (2.0 equiv, finely powdered)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with argon three times.

  • In a separate flask, add Pd₂(dba)₃ and SPhos, and then evacuate and backfill with argon.

  • Add the degassed dioxane/water solvent mixture to the flask containing the catalyst and ligand, and stir for 5 minutes until a homogeneous solution is formed.

  • Transfer the catalyst solution to the reaction vessel containing the substrates and base via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol B: Conditions for Challenging or Heteroarylboronic Acids

For more challenging couplings, such as with electron-deficient or some heteroarylboronic acids, a more active catalyst and different solvent may be required.

Materials:

  • This compound (1.0 equiv)

  • (Hetero)Arylboronic acid pinacol ester (1.5 equiv)

  • XPhos Pd G3 (precatalyst, 3.0 mol%)

  • Cs₂CO₃ (2.5 equiv, finely powdered)

  • 2-MeTHF and Water (10:1 v/v), degassed

Procedure:

  • Follow the general setup as described in Protocol A, using the materials listed above.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor and work up the reaction as described in Protocol A.

V. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][17]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + Ar'B(OH)₂ + Base diaryl_pd2 Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

When a reaction fails, a systematic approach is key. This decision tree can guide your optimization strategy.

Troubleshooting_Tree start Low Yield or No Reaction check_catalyst Is the catalyst system active enough? (e.g., Buchwald ligand) start->check_catalyst check_temp Is the temperature high enough? (e.g., 100-110 °C) check_catalyst->check_temp No sol_catalyst Solution: Use a more active catalyst/ligand (e.g., XPhos). check_catalyst->sol_catalyst Yes check_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) check_temp->check_base No sol_temp Solution: Increase temperature. check_temp->sol_temp Yes check_reagents Are the reagents pure? (Boronic acid, solvent) check_base->check_reagents No sol_base Solution: Use a stronger base. check_base->sol_base Yes sol_reagents Solution: Use fresh/purified reagents. Consider boronic ester. check_reagents->sol_reagents No

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

VI. References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from 4

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from 1

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. 8

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. 18

  • Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(1), 14-35. 19

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 17

  • Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(1), 14-35. 20

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. Angewandte Chemie International Edition, 49(34), 5975-5978. 21

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 14

  • T. D. Sheppard. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. 2

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from 11

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde. Retrieved from 7

  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylquinoline Synthesis. Retrieved from 10

  • Liu, Y., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. 22

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. 16

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. Retrieved from 5

  • B. A. D'SA, et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. 6

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. 12

  • Chem Ed Review. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Video]. YouTube. 13

  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. 23

  • K. Tanaka. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. 9

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. 3

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. 24

  • ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. 25

  • Amanote Research. (n.d.). (PDF) Palladium Catalysts for the Suzuki Cross-Coupling. Retrieved from 26

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from 27

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from 28

  • Al-Masoudi, W. A. M. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. --INVALID-LINK--

  • ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. 29

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. 30

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. 15

  • ResearchGate. (n.d.). Suzuki-Miyaura conditions for C-6 reaction of 8. Retrieved from 31

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. 32

  • ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. 33

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from 34

References

How to overcome the low solubility of 8-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Chloroquinolin-6-amine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide a series of structured FAQs and troubleshooting protocols to help you overcome these issues, ensuring the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous solutions?

A1: The low aqueous solubility of this compound is a direct result of its molecular structure. The molecule has two primary components influencing its solubility:

  • Hydrophobic Quinoline Core: The core of the molecule is a bicyclic aromatic system known as quinoline. This large, non-polar structure is inherently hydrophobic ("water-fearing"), which limits its ability to interact favorably with polar water molecules.[1][2]

  • Crystal Lattice Energy: In its solid state, molecules of this compound are tightly packed in a crystal lattice. Significant energy is required to overcome these intermolecular forces and allow solvent molecules to surround and dissolve individual compound molecules.[3]

While the amine (-NH2) and chloro (-Cl) groups add some polarity, the overall character of the molecule is dominated by the hydrophobic quinoline scaffold, leading to poor solubility in water.[2]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution." You have created a kinetic solubility situation, not a thermodynamic one.

Here's the causality:

  • High Solubility in DMSO: this compound is readily soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) because DMSO is an excellent solvent for many organic molecules.[2][4][5]

  • Solvent Shift: When you add this concentrated DMSO stock to a large volume of aqueous buffer, you are drastically changing the solvent environment. The compound, which was stable in DMSO, is now suddenly exposed to a highly polar, aqueous environment where its intrinsic solubility is very low.

  • Supersaturation and Precipitation: For a brief moment, the concentration of the compound in the buffer is higher than its equilibrium solubility limit, creating a supersaturated solution. This state is unstable, and the excess compound rapidly precipitates out of the solution, often appearing as a fine powder, cloudiness, or crystals.[6][7]

This is a critical issue as the actual concentration of your compound in the solution is unknown and far lower than intended, leading to inaccurate results in biological assays.[8]

Q3: What is the most critical property of this compound I should know to improve its solubility?

A3: The most critical property is its basicity, conferred by the 6-amino group. Like most aminoquinolines, this compound is a weak base.[1][3][9] This means it can accept a proton (H+) in an acidic environment to form a positively charged ion (a salt).

This protonated form is significantly more polar than the neutral free base, which dramatically increases its solubility in water.[3][10] Therefore, the most direct and effective strategy for solubilizing this compound is pH adjustment .[1][11][12] The key is to lower the pH of your aqueous solution to a point below the pKa of the compound.

While the exact pKa for this compound is not readily published, the pKa of the very similar compound 6-Aminoquinoline is reported to be 5.63.[4][5] This value serves as an excellent starting point for your experiments.

Troubleshooting and Solubilization Workflow

When encountering solubility issues, a systematic approach is more effective than random attempts. The following workflow is designed to guide you from simple to more advanced techniques.

G cluster_0 Level 1: Foundational Methods cluster_1 Level 2: Intermediate Methods cluster_2 Level 3: Advanced Methods start Start: Compound Precipitates ph_adjust Q: Is pH adjustment an option? (Check assay compatibility) start->ph_adjust ph_protocol Protocol 1: pH-Dependent Solubility (Target pH < 5.0) ph_adjust->ph_protocol Yes cosolvent Q: Can co-solvents be used? (Check assay tolerance) ph_adjust->cosolvent No ph_success Success: Compound Soluble ph_protocol->ph_success ph_fail Failure: Still Insoluble ph_protocol->ph_fail ph_fail->cosolvent cosolvent_protocol Protocol 2: Co-Solvent System (e.g., Ethanol, PEG 400) cosolvent->cosolvent_protocol Yes advanced Q: Is a formulation change feasible? cosolvent->advanced No cosolvent_success Success: Compound Soluble cosolvent_protocol->cosolvent_success cosolvent_fail Failure: Still Insoluble cosolvent_protocol->cosolvent_fail cosolvent_fail->advanced salt_form Protocol 3: Salt Formation (e.g., Hydrochloride Salt) advanced->salt_form Yes, for long-term use cyclo Protocol 4: Cyclodextrin Complexation (e.g., HP-β-CD) advanced->cyclo Yes, for in-solution use final_success Success: Stable, Soluble Formulation salt_form->final_success cyclo->final_success

Caption: A systematic workflow for troubleshooting the solubility of this compound.

Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubilization

Objective: To increase aqueous solubility by protonating the 6-amino group to form a soluble salt in situ.

Rationale: The Henderson-Hasselbalch equation predicts that when the pH of a solution is lower than the pKa of a basic compound, the protonated (ionized) form will dominate.[13] For this compound, with an estimated pKa of ~5.6, reducing the pH to 4.6 would result in approximately 90% of the compound being in the more soluble, protonated form.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).

  • Prepare Acidic Buffers: Prepare a series of biologically compatible buffers (e.g., citrate or acetate) with pH values ranging from 4.0 to 7.4.

  • Dilution Test: In separate microcentrifuge tubes, add an aliquot of the DMSO stock to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is kept low and consistent across all samples (typically ≤0.5% to avoid solvent toxicity).[14][15][16]

  • Observation & Equilibration: Vortex each tube briefly. Allow the solutions to equilibrate at the desired experimental temperature (e.g., room temperature or 37°C) for at least 2 hours.

  • Assess Solubility: Visually inspect each tube for precipitation. For a quantitative measurement, centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15 minutes, then carefully collect the supernatant. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.[17]

Troubleshooting:

  • Precipitation in Acidic Buffer: If the compound still precipitates, the intrinsic solubility of the salt form may be limited. Consider using a different buffer system, as the counter-ion from the buffer can sometimes suppress solubility (common ion effect).[1]

  • Assay Incompatibility: If the required acidic pH is incompatible with your biological assay (e.g., it affects cell viability or enzyme activity), you must move to a different method.

Protocol 2: Utilizing Co-solvents

Objective: To increase solubility by reducing the overall polarity of the aqueous solvent system.

Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity and disrupt the hydrogen-bonding network of water.[18][19] This makes the solvent system more favorable for dissolving hydrophobic molecules like this compound.[20]

Common Co-solvents & Considerations:

Co-SolventTypical Concentration RangeProsCons
Ethanol 1-10%Low toxicity, commonly used.Can affect protein structure at higher concentrations.
Propylene Glycol (PG) 1-20%Low toxicity, good solubilizer.[21]Can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 1-20%Very low toxicity, effective.[22]Can be viscous; potential for precipitation on further dilution.
DMSO <1% (ideally <0.5%)Excellent solubilizing power.Can be toxic to cells at concentrations >0.5%.[14][23][24]

Step-by-Step Methodology:

  • Prepare Co-solvent/Buffer Mixes: Prepare your primary aqueous buffer. Then, create a series of solutions by adding a co-solvent to final concentrations of 1%, 2%, 5%, and 10% (v/v).

  • Prepare Stock Solution: Dissolve the compound in 100% of the chosen co-solvent (or DMSO if necessary) to make a high-concentration stock.

  • Dilution & Assessment: Add a small aliquot of the stock solution to the co-solvent/buffer mixes to reach the target concentration. Equilibrate and assess solubility as described in Protocol 1 (Step 4 & 5).

  • Control Experiment: Crucially, you must run parallel controls in your biological assay containing the same final concentration of the co-solvent to ensure it does not interfere with your results.

Protocol 3: Stable Salt Formation

Objective: To create a stable, solid salt form of the compound with enhanced aqueous solubility and dissolution properties.

Rationale: This is a chemical modification approach that converts the neutral free base into a permanently ionized salt.[10][25] This is a standard practice in pharmaceutical development to improve drug properties.[26][27] For a basic compound like this compound, reacting it with an acid (e.g., hydrochloric acid, HCl) will form the hydrochloride salt, which is typically a crystalline solid with much higher water solubility than the free base.[26]

Step-by-Step Methodology (Conceptual): (This protocol requires synthetic chemistry expertise and should be performed in a dedicated chemistry lab.)

  • Dissolution: Dissolve the this compound free base in a suitable organic solvent (e.g., anhydrous ethanol or isopropanol).

  • Acid Addition: Slowly add a stoichiometric equivalent of a chosen acid (e.g., HCl dissolved in isopropanol or diethyl ether) to the solution while stirring.

  • Precipitation: The salt form will typically be insoluble in the organic solvent and will precipitate out.

  • Isolation: The precipitated solid salt is collected by filtration, washed with cold solvent to remove unreacted starting materials, and dried under vacuum.

  • Characterization: The new salt form should be thoroughly characterized (e.g., by melting point, NMR, and elemental analysis) to confirm its identity and purity. Its aqueous solubility can then be determined using the shake-flask method.[28]

Protocol 4: Cyclodextrin Complexation

Objective: To increase the apparent water solubility by encapsulating the hydrophobic part of the molecule.

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[29] The hydrophobic quinoline portion of your molecule can fit inside this cavity, forming an "inclusion complex."[30] This complex presents a hydrophilic exterior to the water, effectively masking the hydrophobic drug and increasing its solubility in the aqueous phase.[29][31] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[1]

Step-by-Step Methodology:

  • Choose a Cyclodextrin: Select a suitable CD, such as HP-β-CD.

  • Prepare CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v) in your desired buffer.

  • Add Compound: Add an excess of solid this compound to the CD solution.

  • Equilibrate: Stir or shake the mixture vigorously for 24-48 hours at a constant temperature to allow for complex formation and equilibrium to be reached.

  • Assess Solubility: Centrifuge or filter the solution to remove the undissolved solid. Analyze the supernatant concentration via HPLC-UV to determine the new, enhanced solubility.[8][17]

References

Strategies to prevent byproduct formation in 8-Chloroquinolin-6-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the technical support center for reactions involving 8-Chloroquinolin-6-amine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile building block. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you optimize your reaction outcomes, enhance product purity, and prevent the formation of common byproducts.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding byproduct formation in reactions with this compound.

Q1: What are the most common byproducts observed in reactions utilizing this compound?

A1: The most frequently encountered byproducts depend on the specific reaction, but they typically fall into three categories:

  • Hydrodehalogenation (HDH) Product: The most common byproduct is often 6-aminoquinoline, which results from the replacement of the chlorine atom at the C-8 position with a hydrogen atom. This is a known side reaction in many palladium-catalyzed processes, such as Buchwald-Hartwig amination, and can also occur under certain reductive conditions.[1][2]

  • Dimeric or Oligomeric Species: Self-coupling of the this compound or coupling with the desired product can occur, particularly at high temperatures or concentrations. The nucleophilic amino group can potentially react with the chloro-substituted ring of another molecule under catalytic conditions.

  • Oxidation Products: The aminophenyl moiety is susceptible to oxidation, which can lead to the formation of colored impurities, especially if the reaction is not performed under an inert atmosphere.

Q2: How critical is the purity of the starting this compound and other reagents?

A2: The purity of all starting materials is absolutely critical for a successful and clean reaction.[3] Impurities can lead to significant issues:

  • Residual Starting Materials from Synthesis: If the this compound was synthesized by reducing 8-chloro-6-nitroquinoline, any unreacted nitro compound can interfere with subsequent reactions, potentially poisoning catalysts or leading to undesired side products.[4]

  • Metal Contaminants: Trace metals can alter the intended catalytic cycle or promote side reactions. For instance, residual iron from a nitro reduction could impact the performance of a palladium catalyst.

  • Solvent and Base Purity: Water and oxygen can deactivate sensitive organometallic catalysts and reagents. Using anhydrous, degassed solvents and pure, dry bases is essential, especially for cross-coupling reactions.

Q3: What general strategies can be employed to minimize byproduct formation across different reaction types?

A3: Several general strategies are highly effective:

  • Temperature Control: Lowering the reaction temperature often reduces the rate of side reactions, such as hydrodehalogenation, more than it affects the desired product formation.[3]

  • Inert Atmosphere: Rigorously excluding oxygen and moisture by using an inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst deactivation and oxidation of the amine.

  • Catalyst and Ligand Selection: For cross-coupling reactions, the choice of catalyst, and particularly the ligand, is paramount. Sterically hindered and electron-rich ligands can promote the desired reductive elimination step over side reactions like beta-hydride elimination or hydrodehalogenation.[5][6]

  • Stoichiometry and Addition Rate: Precise control over stoichiometry is key. In some cases, slow addition of a reagent can help maintain a low instantaneous concentration, thereby suppressing side reactions like dimerization.[3]

Troubleshooting Guide: Specific Issues & Solutions

This section provides detailed, problem-oriented guidance for specific experimental challenges.

Problem 1: My mass spectrometry analysis shows a significant peak corresponding to 6-aminoquinoline, the dehalogenated byproduct.

Q: What is the primary cause of this hydrodehalogenation (HDH), and how can I prevent it?

A: Causality & Mechanism Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[5] It can occur through several pathways. One proposed mechanism involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by a competing pathway where a hydride source (which can be an amine, solvent, or base) leads to a palladium-hydride intermediate. This intermediate can then reductively eliminate to form the dehalogenated arene and regenerate a Pd(0) species, creating a catalytic cycle for dehalogenation. Harsh bases and high temperatures can exacerbate this issue.[1][5]

Logical Flow: Main Reaction vs. Dehalogenation Byproduct

G cluster_main Desired Pathway: Buchwald-Hartwig Amination cluster_side Side Reaction: Hydrodehalogenation (HDH) A Pd(0)L_n B Oxidative Addition (8-Cl-6-NH2-Quinoline) A->B Catalytic Cycle C Pd(II) Complex B->C Catalytic Cycle D Amine Coordination & Deprotonation C->D Catalytic Cycle C2 Pd(II) Complex E Amido Complex D->E Catalytic Cycle F Reductive Elimination E->F Catalytic Cycle G Desired Product (C-N Bond Formed) F->G Catalytic Cycle G->A Catalytic Cycle H Reaction with Hydride Source C2->H I Pd-H Intermediate H->I J Reductive Elimination I->J K Byproduct (6-Aminoquinoline) J->K A2 Pd(0)L_n J->A2

Caption: Desired amination pathway versus the competing hydrodehalogenation side reaction.

Prevention Strategies:

  • Ligand Choice: This is often the most impactful variable. Use bulky, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos, RuPhos). These ligands accelerate the rate of reductive elimination to form the desired C-N bond, which can outcompete the dehalogenation pathway.[6][7]

  • Base Selection: Use a weaker or sterically hindered base. Strong, small bases like sodium tert-butoxide can sometimes promote HDH. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), which are generally less prone to causing this side reaction.

  • Temperature Reduction: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Start screening at 80 °C and adjust as needed.

  • Solvent Choice: Aprotic polar solvents like dioxane or toluene are standard. Ensure they are rigorously dried and degassed.

Table 1: Effect of Ligand and Base on a Model Buchwald-Hartwig Reaction (Reaction: this compound + Aniline -> 8-Anilinoquinolin-6-amine)

Catalyst/LigandBaseTemperature (°C)Yield of Product (%)Yield of HDH Byproduct (%)
Pd₂(dba)₃ / BINAPNaOtBu1106530
Pd(OAc)₂ / RuPhosK₂CO₃9088<5
Pd(OAc)₂ / JohnphosCs₂CO₃10092<3
Pd(OAc)₂ / XPhosK₃PO₄9095<2

Data is illustrative and based on general principles of Buchwald-Hartwig aminations.

Problem 2: My reaction is clean, but the conversion is low, with significant unreacted this compound remaining.

Q: What are the common causes of low conversion, and how can I drive the reaction to completion?

A: Causality & Troubleshooting Workflow Low conversion typically points to issues with catalyst activity, reaction setup, or stoichiometry.

  • Catalyst Deactivation: The palladium catalyst may be deactivated by impurities (oxygen, water) or inhibited by products. The amino group on the quinoline itself can sometimes coordinate too strongly to the metal center, hindering the catalytic cycle.

  • Insufficient Reagent Activity: The chosen base may not be strong enough to deprotonate the coupling partner effectively, or the reaction temperature may be too low for the specific catalyst system.

  • Poor Solubility: If any of the reagents are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.

Troubleshooting Workflow for Low Conversion

G Start Low Conversion Observed CheckPurity Verify Purity & Dryness of All Reagents/Solvents Start->CheckPurity CheckSetup Ensure Rigorous Inert Atmosphere (Ar/N2) CheckPurity->CheckSetup CheckSolubility Test Solubility of Reagents in Solvent CheckSetup->CheckSolubility IncreaseTemp Increase Temperature (e.g., in 10°C increments) ChangeBase Switch to a Stronger Base (e.g., K2CO3 -> NaOtBu) IncreaseTemp->ChangeBase If still low ChangeLigand Screen Different Ligands (e.g., Bulky, Electron-Rich) ChangeBase->ChangeLigand If still low End Reaction Optimized ChangeLigand->End CheckSolubility->IncreaseTemp

References

Technical Support Center: Scaling the Production of 8-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 8-Chloroquinolin-6-amine. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

Introduction to this compound Synthesis

This compound is a crucial intermediate in pharmaceutical development. Its synthesis typically involves multi-step pathways, most of which are variations of classical quinoline syntheses. The primary challenge in scaling up its production lies in managing reaction exotherms, controlling impurity formation, and ensuring regioselectivity, all while maintaining high yield and purity. Many established methods for quinoline synthesis can suffer from harsh reaction conditions, low yields, and the use of expensive or hazardous reagents, making process optimization critical.[1]

A common and adaptable approach involves a multi-step sequence starting from a suitably substituted aniline, followed by cyclization to form the quinoline core, and subsequent functional group manipulations. This guide will focus on troubleshooting and optimizing such a pathway.

General Synthesis Workflow

The production of this compound can be visualized as a multi-stage process, each with its own set of critical parameters.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Ring Formation cluster_2 Phase 3: Functional Group Manipulation cluster_3 Phase 4: Purification Start Starting Materials (e.g., 4-chloro-2-nitroaniline) Step1 Step 1: Condensation (e.g., with α,β-unsaturated carbonyl) Start->Step1 Reagents, Solvent Step2 Step 2: Cyclization & Aromatization (e.g., Skraup or Friedländer type reaction) Step1->Step2 Acid Catalyst, Heat Step3 Step 3: Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Step2->Step3 H₂, Pd/C or Fe/HCl Step4 Crude Product Isolation (Precipitation/Extraction) Step3->Step4 Step5 Final Purification (Recrystallization or Chromatography) Step4->Step5 End Final Product: This compound Step5->End

Caption: General workflow for this compound synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during the synthesis and scale-up of this compound.

Q1: My cyclization reaction (Skraup-type) is extremely exothermic and difficult to control, leading to significant tar formation. How can I manage this?

A1: This is a classic issue with the Skraup synthesis, which is notoriously exothermic.[2] Uncontrolled exotherms lead to polymerization and degradation of starting materials and intermediates, resulting in tar.

  • Causality: The reaction involves dehydration of glycerol to acrolein and subsequent condensation and cyclization, all under strongly acidic and oxidizing conditions. Each step releases significant heat. If this heat is not dissipated, localized "hot spots" accelerate decomposition pathways.

  • Solutions:

    • Use a Moderator: Ferrous sulfate (FeSO₄) is a commonly used moderator that makes the reaction less violent and helps control the rate.[2] Boric acid can also be effective.

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally to the reaction mixture with highly efficient overhead stirring and external cooling (e.g., an ice-water or glycol bath). This prevents a rapid buildup of heat.

    • Inverse Addition: Consider adding the aniline/glycerol mixture slowly to the hot sulfuric acid. This keeps the concentration of reactants low at any given time, though it requires careful temperature monitoring.

    • Solvent Choice: While classic Skraup is often neat, using a high-boiling inert solvent can help dissipate heat more effectively on a larger scale.

Q2: The yield of my desired 8-chloro-6-nitroquinoline intermediate is low, and I'm isolating multiple isomers. How can I improve yield and regioselectivity?

A2: Low yields and poor regioselectivity are common challenges in substituted quinoline synthesis.[3]

  • Causality: The cyclization step is an electrophilic aromatic substitution on the aniline ring. The position of the chloro-substituent and the reaction conditions dictate where the ring closes. Electron-donating or withdrawing groups on the aniline can influence the nucleophilicity of the ortho positions, directing cyclization.[2]

  • Solutions:

    • Catalyst Choice: The type of acid catalyst can significantly influence the outcome. While sulfuric acid is common, polyphosphoric acid (PPA) can sometimes offer better yields and regioselectivity by acting as both a catalyst and a dehydrating agent.[2]

    • Temperature Optimization: Run a series of small-scale experiments at different temperatures. Excessively high temperatures can favor side reactions and decomposition, while temperatures that are too low may result in an incomplete reaction.

    • Starting Material Strategy: The choice of starting material is critical. Starting with 4-chloro-2-nitroaniline, for example, pre-sets the substitution pattern and forces the cyclization to occur at the desired position, preventing the formation of other isomers.

Q3: The reduction of the nitro group to the amine is sluggish or incomplete. What can I do to drive it to completion?

A3: Incomplete reduction is often a matter of catalyst activity, hydrogen pressure, or the presence of catalyst poisons.

  • Causality: Catalytic hydrogenation involves the adsorption of the substrate onto the catalyst surface (e.g., Palladium on Carbon, Pd/C). If the catalyst is deactivated or the reaction conditions are not optimal, the reaction will stall. The chloro-substituent can also be susceptible to hydrodehalogenation (reduction of the C-Cl bond) under harsh conditions.

  • Solutions:

    • Catalyst Loading & Activity: Ensure you are using a fresh, high-activity catalyst. For scale-up, a 5-10% w/w loading of 10% Pd/C is a common starting point. If activity is low, consider a different catalyst like Raney Nickel or an alternative reduction method.

    • Alternative Reduction Method: A classic and often more robust method for this transformation is using a metal in acid, such as iron powder or tin(II) chloride in concentrated HCl. This method is less prone to hydrodehalogenation of the chloro-group.

    • Reaction Conditions: For catalytic hydrogenation, ensure efficient stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen. Increase hydrogen pressure (within the limits of your equipment) to improve reaction rates.

    • Solvent: Use a solvent in which the starting material is soluble, such as ethanol, methanol, or ethyl acetate.

Q4: My final product, this compound, is difficult to purify. It has a persistent color and contains closely-related impurities. What purification strategies are most effective at scale?

A4: Purification is often the bottleneck in scaling up. Amines, in particular, are prone to air oxidation, which can cause discoloration.

  • Causality: Impurities may include unreacted starting materials, isomers, or byproducts from side reactions like polymerization or over-reduction. The similar polarity of these compounds makes separation challenging.

  • Solutions:

    • Acid-Base Extraction: Utilize the basicity of the amine. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The desired amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the purified free amine back into an organic solvent.

    • Recrystallization: This is the most common and scalable method for solid purification. A solvent screen is crucial. Find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for this type of molecule include ethanol, isopropanol, toluene, or mixtures like ethanol/water or toluene/heptane.

    • Activated Carbon Treatment: To remove colored impurities, you can treat a hot solution of your product with a small amount of activated carbon (charcoal) before the filtration and crystallization step.

    • Column Chromatography: While effective, column chromatography is less ideal for large-scale production due to high solvent consumption and cost. It should be reserved for cases where other methods fail or for producing very high-purity reference standards.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis? A: There are several key hazards:

  • Strong Acids/Exotherms: Reactions involving concentrated sulfuric or polyphosphoric acid are highly corrosive and can generate intense heat. Ensure proper personal protective equipment (PPE), use equipment rated for these conditions, and have an adequate cooling system.[1][2]

  • Flammable Solvents: Many organic solvents used in extraction and purification are flammable. Scale-up operations should be conducted in a well-ventilated area, away from ignition sources, and using grounded equipment.

  • Hydrogenation: Catalytic hydrogenation uses flammable hydrogen gas under pressure. Use certified pressure reactors, ensure proper venting, and purge the system with an inert gas (like nitrogen or argon) before and after the reaction.

  • Product Toxicity: Assume the final product and all intermediates are toxic. Consult the Safety Data Sheet (SDS) for specific handling information.[4]

Q: Which analytical techniques are essential for monitoring reaction progress and final product purity? A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress to determine the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of purity. A good HPLC method can separate the desired product from isomers and other impurities, providing an accurate percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.

Q: Can I use microwave-assisted synthesis to accelerate reaction optimization? A: Yes, microwave-assisted synthesis is an excellent tool for rapidly screening reaction conditions (catalysts, solvents, temperatures) on a small scale.[5] It can significantly reduce the time needed for process development. However, direct translation of microwave conditions to large-scale batch reactors is not always straightforward due to differences in heat transfer, so further optimization in conventional equipment is typically required.

Detailed Experimental Protocol: Synthesis via Skraup-type Reaction

This protocol is a representative example and should be optimized for your specific laboratory and scale.

Step 1: Synthesis of 8-Chloro-6-nitroquinoline

  • Reaction Setup: In a fume hood, equip a 1 L three-neck round-bottom flask with an overhead mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Charge Reagents: To the flask, add 4-chloro-2-nitroaniline (50 g, 0.29 mol), glycerol (85 g, 0.92 mol), and ferrous sulfate heptahydrate (5 g) as a moderator.

  • Acid Addition: Begin stirring the mixture and, through the dropping funnel, slowly add concentrated sulfuric acid (100 mL) over 60-90 minutes. Monitor the internal temperature and use an ice-water bath to maintain it below 120°C.

  • Reaction: After the addition is complete, heat the mixture to 130-140°C and maintain it for 3-4 hours. The reaction is vigorous initially.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 1 kg of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is ~8-9. Be cautious, as this is an exothermic process. The crude product will precipitate as a dark solid.

  • Isolation: Collect the solid by filtration, wash it thoroughly with water until the filtrate is neutral, and dry it under vacuum.

Step 2: Reduction to this compound

  • Reaction Setup: To a 1 L flask, add the crude 8-chloro-6-nitroquinoline (40 g, 0.19 mol) and ethanol (400 mL).

  • Catalyst Addition: To this suspension, add iron powder (45 g, 0.8 mol) and concentrated hydrochloric acid (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Isolation: Combine the filtrates and remove the ethanol under reduced pressure. Dissolve the residue in water and basify with aqueous sodium carbonate to precipitate the crude amine.

  • Extraction: Extract the product into ethyl acetate (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Step 3: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of hot isopropanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and stir for 10 minutes at temperature.

  • Crystallization: Filter the hot solution to remove the carbon or any insoluble material. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving low yield issues during the cyclization step.

G Start Problem: Low Yield in Cyclization Q1 Is the reaction going to completion? (Check TLC for starting material) Start->Q1 Sol1 Solution: - Increase reaction time - Increase temperature moderately - Check catalyst activity Q1->Sol1 No Q2 Is there significant tar/polymer formation? Q1->Q2 Yes End Yield Improved Sol1->End Sol2 Solution: - Improve cooling/heat transfer - Add moderator (e.g., FeSO₄) - Slow down reagent addition rate Q2->Sol2 Yes Q3 Are multiple spots/isomers visible on TLC? Q2->Q3 No Sol2->End Sol3 Solution: - Re-evaluate starting material regiochemistry - Screen alternative acid catalysts (e.g., PPA) - Optimize temperature Q3->Sol3 Yes Q3->End No Sol3->End

Caption: Decision tree for troubleshooting low reaction yield.

Data Summary Table: Catalyst Screening

The following table illustrates hypothetical results from a catalyst screening to optimize the cyclization step, demonstrating a structured approach to process development.

Catalyst (1.5 eq)Temperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Isomer (%)
Conc. H₂SO₄13549575
Polyphosphoric Acid (PPA)1303>9988
Methane Sulfonic Acid14068065
Amberlyst-15 Resin120126555

This data is illustrative and serves as an example for an optimization study.

References

Technical Support Center: Troubleshooting the Mannich Reaction with 8-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that while the Mannich reaction is a powerful tool for C-C bond formation, its application with complex heterocyclic substrates like 8-Chloroquinolin-6-amine can present unique challenges.[1][2] This guide is designed to provide in-depth, field-proven insights to help you navigate common issues and optimize your reaction outcomes. We will move beyond simple procedural lists to explain the causality behind each experimental choice, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: I am starting my experiment. What is the fundamental mechanism for the Mannich reaction with this compound, and which position on the quinoline ring will be functionalized?

Answer:

The Mannich reaction is a three-component condensation that aminomethylates a compound containing an acidic proton.[3] In this specific case, this compound acts as the nucleophile (the "active hydrogen compound"), not the amine component. The reaction involves an aldehyde (typically formaldehyde) and a secondary amine (e.g., dimethylamine) which combine in situ to form a highly reactive electrophile called an Eschenmoser salt precursor, or iminium ion.[4]

The Science Behind the Solution:

The amine group (-NH₂) at the C-6 position of the quinoline ring is a powerful activating group. Through resonance, it increases the electron density of the aromatic system, particularly at the ortho (C-5 and C-7) and para (C-4) positions. This enhanced nucleophilicity allows the quinoline ring to attack the electrophilic iminium ion. Given the steric hindrance from the peri-hydrogen at C-4 and the chloro group at C-8, the aminomethylation will occur preferentially at the C-5 position .

To visualize this process, consider the following mechanism:

Figure 1: General mechanism of the Mannich reaction.
Q2: My reaction is sluggish or fails to proceed. What are the most common reasons for low reactivity?

Answer:

Low or no conversion in a Mannich reaction involving an aromatic substrate like this compound can typically be traced to three factors: improper pH, suboptimal solvent choice, or insufficient thermal energy.

The Science Behind the Solution:

  • Incorrect pH: The formation of the key electrophile, the iminium ion, is an acid-catalyzed process.[4] If the medium is too basic, the concentration of this ion will be too low for the reaction to proceed efficiently. Conversely, if the medium is excessively acidic, the nitrogen of the this compound substrate will be protonated, deactivating the ring and preventing it from acting as a nucleophile. The optimal pH is typically weakly acidic (pH 4-6). Using the hydrochloride salt of the secondary amine is a common strategy to self-regulate the pH in this range.[5]

  • Solvent Effects: The choice of solvent is critical. Protic solvents like ethanol, methanol, and water are generally preferred because they help stabilize the charged iminium ion intermediate, thus promoting the reaction.[5][6] Aprotic solvents may not provide sufficient stabilization, leading to a slower reaction rate.

  • Temperature: While many Mannich reactions proceed at room temperature, the activation energy for aromatic substitution can be higher. If the reaction is slow, gentle heating or refluxing may be necessary to provide enough energy to overcome this barrier.

Parameter Problem Scientific Rationale Recommended Action
pH Reaction medium is neutral or basic.Insufficient formation of the electrophilic iminium ion.Add a catalytic amount of acid (e.g., HCl, Acetic Acid) or use the secondary amine hydrochloride salt.[4]
pH Reaction medium is too acidic.Protonation of the quinoline substrate deactivates its nucleophilicity.Buffer the reaction or use the amine hydrochloride salt without additional strong acid.
Solvent Using a non-polar, aprotic solvent (e.g., Toluene, Hexane).Poor stabilization of the charged iminium ion intermediate.Switch to a protic solvent such as ethanol or methanol.[5]
Temperature Reaction is run at room temperature without progress.Insufficient energy to overcome the activation barrier for electrophilic aromatic substitution.Gently heat the reaction mixture to reflux and monitor by TLC.
Q3: My reaction produces a complex mixture of products, making purification difficult. How can I improve the selectivity and minimize side reactions?

Answer:

The primary side reaction of concern is bis-aminomethylation, where the desired product reacts a second time. Another common issue is the polymerization of formaldehyde. Using a secondary amine and controlling stoichiometry are the most effective strategies to prevent these issues.

The Science Behind the Solution:

  • Bis-Alkylation: The product of the initial reaction, 5-(aminomethyl)-8-chloroquinolin-6-amine, still possesses an active hydrogen on the primary amine at C-6. This product can itself react with another equivalent of the iminium ion. To prevent this, it is crucial to use a secondary amine (e.g., dimethylamine, piperidine) for the reaction, as this ensures the final Mannich base is a tertiary amine with no reactive N-H protons.[6]

  • Stoichiometry Control: Use of a large excess of formaldehyde should be avoided, as it can lead to polymerization or unwanted side reactions. A slight excess (1.1 to 1.5 equivalents) relative to the limiting reagent is typically sufficient.

  • Formaldehyde Source: Paraformaldehyde is often a better choice than aqueous formalin. As a solid, it is easier to handle stoichiometrically, and it introduces less water into the reaction, which can sometimes complicate the reaction equilibrium.[7]

Side_Reactions Figure 2: Potential Side Reactions Start This compound Desired Desired Product (Mono-alkylation at C-5) Start->Desired + 1 eq. Iminium Side_Product Side Product (Bis-alkylation at C-5 and C-7) Start->Side_Product + 2 eq. Iminium Desired->Side_Product + 1 eq. Iminium Iminium [CH₂=NR₂]⁺

Figure 2: Competing mono- and bis-alkylation pathways.
Q4: My reaction seems to work, but I lose a significant amount of product during work-up. What could be causing this, and how can I prevent it?

Answer:

This is a classic sign of the retro-Mannich reaction . Mannich bases can be thermally and pH-sensitive, and can decompose back into their starting materials under harsh work-up conditions.[8] Careful control of temperature and pH during extraction and purification is paramount.

The Science Behind the Solution:

The Mannich reaction is reversible. The reverse pathway, known as the retro-Mannich reaction, is often triggered by:

  • Elevated Temperatures: Heating the product for extended periods, especially under basic or acidic conditions (e.g., during solvent evaporation or distillation), can provide the energy needed to break the C-C bond.[8]

  • Extreme pH: Both strong acids and strong bases can catalyze the decomposition. Strong bases can deprotonate the amine, initiating an elimination cascade, while strong acids can facilitate the reverse of the initial condensation.

Retro_Mannich Figure 3: The Retro-Mannich Equilibrium Mannich_Base Mannich Base Product Start_Materials Quinoline + Amine + Formaldehyde Mannich_Base->Start_Materials Triggers:High TemperatureStrong Acid (pH < 2)Strong Base (pH > 12)

Figure 3: Triggers for product decomposition via the retro-Mannich reaction.

Validated Experimental Protocols

Protocol 1: Optimized Synthesis of 5-((Dimethylamino)methyl)-8-chloroquinolin-6-amine

This protocol is designed to maximize yield while minimizing side product formation.

  • Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per mmol of substrate), add dimethylamine hydrochloride (1.2 eq). Stir the suspension at room temperature for 10 minutes.

  • Reagent Addition: Add paraformaldehyde (1.5 eq) to the mixture in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Cooling: Once the starting material is consumed, remove the heat source and allow the reaction to cool to room temperature.

Protocol 2: Gentle Work-up and Purification to Prevent Decomposition

This procedure is designed to isolate the Mannich base while avoiding the conditions that trigger the retro-Mannich reaction.

  • Solvent Removal: Concentrate the reaction mixture in vacuo at a temperature not exceeding 40°C to remove the bulk of the ethanol.

  • Aqueous Extraction: To the resulting residue, add deionized water and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH. The product should be free-based at this pH.

  • Organic Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Washing: Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo, again ensuring the temperature does not exceed 40°C.

  • Purification: The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[9]

By adhering to these scientifically grounded principles and protocols, researchers can effectively troubleshoot and optimize the Mannich reaction for this compound, leading to higher yields and purer products for downstream applications in drug discovery and development.

References

Refinement of reaction parameters for functionalizing 8-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals.

Technical Support Center: Functionalization of 8-Chloroquinolin-6-amine

Welcome to the technical support center for the synthesis and functionalization of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured in a question-and-answer format to directly address the common challenges and sticking points encountered when working with this versatile but sometimes challenging scaffold.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a unique starting material? What are its key reactivity features?

A1: this compound is a bifunctional molecule with distinct reactive sites, making it a valuable building block, particularly in medicinal chemistry.[1] Its reactivity is governed by the interplay of three key features:

  • The 6-Amino Group: This is a nucleophilic primary aromatic amine. The lone pair of electrons on the nitrogen can readily participate in reactions like acylation, alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[2] Its position on the electron-rich carbocyclic ring makes it a potent nucleophile.

  • The 8-Chloro Group: This is an aryl chloride. Compared to aryl bromides or iodides, the C-Cl bond is stronger and less reactive, often requiring more active catalyst systems for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig.[3]

  • Steric Hindrance: The chloro group at the C-8 position is sterically hindered by the adjacent nitrogen atom of the quinoline ring. This "peri-interaction" can impede the approach of bulky reagents and catalysts, influencing reaction rates and sometimes requiring specialized ligands to achieve successful transformations.[3]

Understanding this duality—a nucleophilic amine and a sterically hindered, less reactive aryl chloride on the same scaffold—is the key to designing successful functionalization strategies.

Q2: I am planning a multi-step synthesis. Should I functionalize the amino group or the chloro group first?

A2: The optimal reaction sequence depends entirely on your target molecule and the specific reactions you plan to run. Here is a logical framework to guide your decision:

Decision Framework: Reaction Sequence

G start What is my target molecule? q1 Does the planned reaction at the C-8 chloro position use harsh reagents or conditions that could react with the 6-amino group? start->q1 protect YES: Protect the 6-amino group first. (e.g., Boc, Cbz) q1->protect Yes q2 Is the 6-amino group the target for functionalization (e.g., N-arylation, acylation)? q1->q2 No no_protect NO: Proceed with C-8 functionalization directly. amine_first YES: Functionalize the 6-amino group first. q2->amine_first Yes amine_later NO: Consider functionalizing C-8 first. q2->amine_later No G start Low/No Yield in Buchwald-Hartwig Amination q_ligand Are you using a sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos)? start->q_ligand use_gen1_ligand Using first-gen ligands (e.g., PPh3, BINAP). These are often ineffective for aryl chlorides. q_ligand->use_gen1_ligand No q_base What base are you using? q_ligand->q_base Yes fix_ligand ACTION: Switch to a 'Buchwald' or 'Hartwig' generation ligand. These promote oxidative addition. use_gen1_ligand->fix_ligand weak_base Using weak bases like K2CO3 or Cs2CO3. These may be insufficient. q_base->weak_base Weak Base q_temp Is the reaction temperature high enough? (Typically 80-120 °C) q_base->q_temp Strong Base (e.g., NaOtBu) fix_base ACTION: Switch to a stronger, non-nucleophilic base like NaOtBu or K3PO4. weak_base->fix_base low_temp Running at RT or <80 °C. q_temp->low_temp No fix_temp ACTION: Increase temperature to 100-110 °C. Use a high-boiling solvent like toluene or dioxane. low_temp->fix_temp

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Causality & Solutions:

  • The Ligand is Key: Aryl chlorides require electron-rich and sterically bulky phosphine ligands. These ligands stabilize the palladium(0) active species and facilitate the difficult oxidative addition step, which is often the rate-limiting step for C-Cl bond activation. F[4]irst-generation ligands like PPh₃ or even bidentate ligands like BINAP are often insufficient.

[2]* Base Selection: The base's role is to deprotonate the amine, making it a more potent nucleophile to attack the palladium complex. S[4]trong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are required to drive the reaction forward. Weaker bases like carbonates are generally ineffective for this transformation.

  • Temperature and Solvent: These reactions require heat to overcome the activation energy of the C-Cl bond cleavage. Anhydrous, high-boiling point solvents like toluene or dioxane are standard choices.

[3]Optimized Catalyst Systems for Aryl Chlorides

Catalyst SystemLigand TypeTypical BaseKey Advantages
Pd₂(dba)₃ / XPhosSterically Hindered BiarylphosphineNaOtBuExcellent for a wide range of amines and challenging aryl chlorides.
Pd(OAc)₂ / SPhosSterically Hindered BiarylphosphineK₃PO₄Good for sensitive functional groups, slightly milder base.
[Pd(allyl)Cl]₂ / RuPhos-Cs₂CO₃Pre-catalyst system that can sometimes offer improved activity.
Problem 2: My Suzuki-Miyaura coupling at the 8-chloro position is failing, and I see significant starting material decomposition or boronic acid homocoupling.

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds. I[5]ts success with an unreactive chloride like ours hinges on the proper activation of the organoboron species.

Catalytic Cycle: Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation (Crucial Step) pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)-Cl(L2) (Aryl-Pd Complex) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_coupled R-Pd(II)-R'(L2) (Di-aryl Complex) tm->pd2_coupled re Reductive Elimination pd2_coupled->re re->pd0 Regenerates Catalyst product R-R' (Coupled Product) re->product boronic_acid R'-B(OH)2 boronate [R'-B(OH)3]⁻ (Activated Boronate) boronic_acid->boronate + OH⁻ base Base (e.g., K2CO3) base->boronate boronate->tm aryl_halide Ar-Cl (8-Chloroquinoline) aryl_halide->oa

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Causality & Solutions:

  • Role of the Base: The base is not just a spectator; it is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which is the species that participates in the transmetalation step. W[6][7]ithout a proper base, this step fails, and the catalytic cycle stalls. Aqueous bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard.

  • Catalyst Choice: While aryl chlorides are challenging, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, though they may require higher temperatures and longer reaction times. F[3]or very difficult couplings, using a more active pre-catalyst with a specialized ligand may be necessary.

  • Solvent System: A two-phase solvent system, such as Toluene/Water or Dioxane/Water, is often used. This ensures that both the organic-soluble components (aryl halide, catalyst) and the water-soluble base can interact effectively.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This occurs when oxygen is present in the reaction mixture. It is critical to thoroughly degas your solvents (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction.

    • Decomposition: At high temperatures, boronic acids can dehydrate to form boroxines, which are less reactive. E[8]nsure your reaction is not heated excessively beyond what is necessary (typically 80-100 °C).

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination at the C-8 Position

Objective: To couple a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the amine coupling partner, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst, Pd₂(dba)₃.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed vial in a pre-heated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C-8 Position

Objective: To couple an aryl or vinyl boronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene and Water (4:1 v/v)

Procedure:

  • Setup: To a round-bottom flask, add this compound, the boronic acid, and Pd(PPh₃)₄.

  • Solvent & Base Addition: Add the toluene/water solvent mixture, followed by the potassium carbonate.

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 20-30 minutes to ensure all oxygen is removed.

  • Reaction: Fit the flask with a reflux condenser under a nitrogen atmosphere and heat the mixture to 90 °C in an oil bath. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Addressing Stability Issues of 8-Chloroquinolin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 8-Chloroquinolin-6-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the common stability challenges associated with this important chemical scaffold. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your compounds and the reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) on Fundamental Stability

This section addresses the core chemical principles governing the stability of this compound derivatives. Understanding these fundamentals is the first step in preventing compound degradation.

Q1: My solid compound/solution of an this compound derivative is turning yellow or brown. What is causing this discoloration?

A1: Discoloration is a primary visual indicator of chemical degradation. For quinoline derivatives, this is most commonly caused by a combination of oxidation and photodegradation.[1]

  • Oxidative Degradation: The quinoline ring system and the exocyclic amine at the 6-position are susceptible to oxidation.[2] Atmospheric oxygen, or trace peroxides in solvents like THF or diethyl ether, can initiate reactions that lead to the formation of highly conjugated, colored byproducts such as N-oxides or hydroxylated derivatives.[2] The electron-donating nature of the amino group can increase the ring's electron density, potentially making it more prone to oxidation compared to unsubstituted quinoline.

  • Photodegradation: Exposure to ambient light, particularly UV wavelengths, provides the energy to initiate photochemical reactions.[1][2] Chloroquinoline compounds can be susceptible to photodegradation, which may involve radical mechanisms or cleavage of the C-Cl bond, leading to a cascade of reactions that form colored impurities.[3] It is crucial to store these compounds protected from light.[1]

Q2: How does pH affect the stability and solubility of my compound in aqueous solutions?

A2: The pH of an aqueous solution is a critical factor that governs both the stability and physical properties of this compound derivatives due to the presence of two basic nitrogen atoms: the quinoline ring nitrogen and the 6-amino group.

  • Solubility: The stability and solubility of quinoline derivatives are highly dependent on the pH of the solution.[1] In acidic conditions (pH < pKa), these nitrogen atoms become protonated. This positive charge increases the molecule's polarity and its ability to interact with water, thereby increasing solubility. Chloroquine, a related 4-aminoquinoline, has pKa values of 8.1 and 9.94.[4][5] While the exact pKa values for your specific derivative will vary, you can expect similar behavior. As the pH increases above the pKa values, the compound becomes deprotonated, less polar, and thus less soluble in water, which can lead to precipitation.

  • Stability: The pH can directly influence the rate of degradation. For some quinolines, degradation is accelerated in both acidic and basic conditions.[1] For example, photodegradation rates can be pH-dependent.[1] Furthermore, the protonation state affects the electronic properties of the molecule, which can alter its susceptibility to oxidative or hydrolytic degradation pathways. The optimal pH for stability must often be determined empirically for each specific derivative.[1]

Q3: What are the definitive best practices for the long-term storage of solid compounds and stock solutions?

A3: To maintain compound integrity over time, strict adherence to proper storage conditions is essential. The following recommendations are based on minimizing exposure to the key degradation factors discussed above.

  • Solid Compounds:

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2] This is particularly critical for long-term storage.

    • Light: Always use amber glass vials or wrap containers in aluminum foil to completely protect the compound from light.[1][2]

    • Temperature: Store in a cool, dry place. For long-term stability, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.[1][2] Ensure the container is well-sealed to prevent moisture ingress, especially when stored at low temperatures, to avoid condensation upon removal. A desiccator can provide additional protection against moisture.[2]

  • Stock Solutions:

    • Solvent Choice: Use high-purity, peroxide-free solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are freshly opened or have been tested for peroxides.

    • Preparation: Prepare solutions fresh whenever possible.[1] If storage is necessary, prepare concentrated stocks to minimize the solvent-to-compound ratio.

    • Storage: Store stock solutions frozen (-20 °C or -80 °C) in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2] Like the solid form, solutions must be protected from light.

Section 2: Troubleshooting Experimental Artifacts

Inconsistent experimental data is often the first sign of an underlying compound stability problem. This section links common laboratory issues to their chemical causes.

Q4: I'm seeing a progressive loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

A4: Absolutely. A gradual loss of activity is a classic sign of compound degradation.[1] If the active parent molecule is degrading in your assay medium or stock solution over the course of the experiment, its effective concentration will decrease, leading to weaker-than-expected biological effects and poor reproducibility.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare working solutions immediately before an experiment from a freshly thawed aliquot of a concentrated stock.[1][2]

  • Assess Stability in Assay Buffer: Incubate your compound in your complete assay buffer (including all cells, proteins, and media components) for the full duration of your experiment. At various time points (e.g., 0, 2, 8, 24 hours), take a sample and analyze it by HPLC or LC-MS to quantify the remaining parent compound. This will reveal if your compound is unstable under the specific experimental conditions.

  • Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its potential degradants.

Q5: My compound precipitates out of solution during my experiment, especially after pH adjustment or dilution. What should I do?

A5: Precipitation is typically a solubility issue, which for aminoquinolines is strongly linked to pH.[4][5] As discussed in Q2, these compounds are most soluble in their protonated, acidic form. If you dilute a stock solution (often in DMSO) into a neutral or slightly basic aqueous buffer (e.g., PBS at pH 7.4), the compound may deprotonate and crash out of solution if its intrinsic solubility is exceeded.

Solutions:

  • Check Solubility Limits: Empirically determine the maximum soluble concentration of your compound in the final assay buffer.

  • Use a Co-solvent: In some cases, including a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG-400) in the final buffer can improve solubility, but you must first confirm the co-solvent does not affect your biological system.

  • pH Adjustment: If your assay can tolerate it, a slightly more acidic buffer may keep the compound in solution. However, be aware that altering pH can impact both the compound's stability and the biological activity you are measuring.[6]

Q6: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of an aged sample. How can I confirm if they are degradants?

A6: The appearance of new peaks is a strong indication of degradation or the presence of impurities from synthesis. To determine their origin, a forced degradation study is the definitive approach. This involves intentionally exposing your compound to harsh conditions to accelerate the formation of potential degradants.

Identification Strategy:

  • Perform a Forced Degradation Study: Expose your compound to acid, base, oxidative, thermal, and photolytic stress (see Protocol 2).

  • Analyze by LC-MS: Run the stressed samples alongside a control sample of the parent compound.

  • Compare Retention Times and Mass Spectra: If the retention times of the unknown peaks in your aged sample match the new peaks generated under specific stress conditions, you can tentatively identify the degradation pathway. For example, if a peak appears in both your aged sample and the sample treated with hydrogen peroxide, it is likely an oxidation product. The mass-to-charge ratio (m/z) from the mass spectrometer can help identify the chemical transformation (e.g., an increase of 16 amu suggests the addition of an oxygen atom).

Section 3: Protocols for Stability Assessment and Handling

These protocols provide standardized methods for handling your compounds and assessing their stability profile.

Protocol 1: Standardized Procedure for Preparing and Storing Stock Solutions

This protocol minimizes the risk of degradation during routine lab work.

  • Weighing: Weigh the solid compound in a controlled environment with low humidity. Handle the material quickly to minimize exposure to air and light.

  • Solvent Selection: Use only high-purity, anhydrous grade solvents (e.g., DMSO, DMF) from a reputable supplier. Use a fresh, sealed bottle if possible.

  • Dissolution: Dissolve the compound to a high concentration (e.g., 10-50 mM) to create a master stock solution. Ensure complete dissolution using brief vortexing or sonication.

  • Aliquoting: Immediately dispense the master stock into single-use aliquots in clearly labeled, light-protecting (amber) microcentrifuge tubes or vials. The aliquot volume should be appropriate for a single experiment to avoid reusing a thawed tube.

  • Inert Gas Purge: Before sealing each aliquot, gently flush the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Storage: Place the sealed aliquots in a secondary container and store them at -80 °C.

  • Usage: When needed, remove a single aliquot, allow it to warm completely to room temperature before opening to prevent condensation, and use it for that day's experiments only. Discard any unused portion of the thawed aliquot.

Protocol 2: Forced Degradation Study Workflow to Identify Potential Liabilities

This study is essential for understanding how your compound might degrade under various stressors and is a cornerstone of regulatory stability testing.[7]

  • Preparation: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Dispense the solution into separate, clearly labeled amber glass vials for each condition. Also include a "control" vial kept at -20°C in the dark and a "dark control" vial for the photostability test.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Place in an oven at 60 °C.

    • Photolytic Stress: Expose to a light source providing both UV and visible light (e.g., not less than 1.2 million lux hours and 200 watt-hours/m²).[1] Wrap a parallel sample in aluminum foil to serve as a dark control.[1]

  • Incubation: Incubate all samples (except the main control) at room temperature (for hydrolysis/oxidation) or the specified condition for a set period (e.g., 24-48 hours).

  • Neutralization (if applicable): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including controls) by a stability-indicating HPLC-UV method and/or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the major degradant peaks for each condition. This provides a "degradation map" of your compound's liabilities.

Section 4: Visual Guides

Diagram 1: Potential Degradation Pathways for this compound

G cluster_oxidation Oxidation (O₂, H₂O₂) cluster_photolysis Photodegradation (UV/Vis Light) parent This compound (Parent Compound) n_oxide N-Oxide Derivative parent->n_oxide O₂ hydroxylated Hydroxylated Derivative (e.g., Quinolinone) parent->hydroxylated H₂O₂ dehalogenated De-chlorinated Species parent->dehalogenated ring_cleavage Ring Cleavage Products parent->ring_cleavage

Caption: Potential degradation routes for this compound derivatives.

Diagram 2: Experimental Workflow for a Forced Degradation Study

G cluster_stress start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl) start->acid Dispense base Basic (0.1M NaOH) start->base Dispense oxidative Oxidative (3% H₂O₂) start->oxidative Dispense thermal Thermal (60°C) start->thermal Dispense photo Photolytic (UV/Vis Light) start->photo Dispense analysis Analyze All Samples by HPLC / LC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Identify Degradation Pathways & Liabilities analysis->end

Caption: Workflow for conducting a comprehensive forced degradation study.

Section 5: Summary of Recommended Conditions
Table 1: Storage and Handling Quick Reference Guide
ConditionSolid CompoundStock Solution (in DMSO)
Temperature -20°C to 2-8°C-80°C (preferred) or -20°C
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas overlay before sealing
Light Protect completely (Amber vial/foil)Protect completely (Amber vial)
Moisture Store in a desiccatorThaw completely before opening
Handling Minimize exposure to airPrepare fresh, avoid freeze-thaw
Table 2: Typical Conditions for Forced Degradation Studies
Stress FactorConditionTypical DurationPotential Product
Acid Hydrolysis 0.1 M - 1 M HCl, RT or elevated temp24 - 72 hoursHydrolysis of labile groups
Base Hydrolysis 0.1 M - 1 M NaOH, RT or elevated temp24 - 72 hoursHydrolysis of labile groups
Oxidation 3-30% H₂O₂, Room Temperature24 - 48 hoursN-oxides, hydroxylated species
Thermal Dry heat (e.g., 60-80°C)Several daysGeneral decomposition
Photolytic >1.2M lux hrs UV/Vis lightVaries by lamp intensityDe-chlorination, ring cleavage
Section 6: References
  • Vertex AI Search. (2015, October 6). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. 8

  • BenchChem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. 2

  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. 1

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. 9

  • Sajna, V. P., et al. (2010). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Applied and Environmental Microbiology, 76(7), 2115-2121. 10

  • Jatolia, V., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. 11

  • Molecules. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. 3

  • Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition. 12

  • Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189. 13

  • PubMed. (n.d.). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. 14

  • NIH. (2024, February 29). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. 15

  • NIH. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. 16

  • Frontiers. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. 17

  • NIH. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. 5

  • PubMed Central. (2012, March 8). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. 18

  • bioRxiv. (2020, August 5). Antimalarial drugs lose their activity with a slight drop in pH. 6

  • Semantic Scholar. (2024, February 29). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. 19

  • International Journal of Pharmaceutical Research. (2021, January-March). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. 20

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. 7

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. 21

  • NIH. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. 22

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. 23

  • ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. 24

  • bepls. (n.d.). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. 25

  • Sigma-Aldrich. (n.d.). This compound | 50358-62-8. 26

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. 27

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022, October 4). 28

  • NIH. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. 29

  • PubMed. (2006, August 4). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. 30

  • NIH. (n.d.). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. 31

  • NIH. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. 32

  • ResearchGate. (2025, August 6). Quinoline synthesis: Scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. 33

  • BIOSYNCE. (2025, July 31). How to dispose of quinoline safely?. 34

  • AK Scientific. (n.d.). 8-Chloro-6-iodoquinolin-3-amine. 35

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. 36

  • 6-Chloroquinolin-8-amine (CAS 5470-75-7): A Versatile Intermediate from China. 37

  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. 38

  • Semantic Scholar. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. 39

  • NIH. (n.d.). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. 40

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 8-Hydroxyquinoline Analogs and 8-Chloroquinolin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework upon which a multitude of biologically active molecules have been built. This guide provides a comparative analysis of two distinct classes of quinoline derivatives: the extensively studied 8-hydroxyquinoline (8-HQ) analogs and the largely unexplored 8-Chloroquinolin-6-amine derivatives. While 8-HQ derivatives have a well-documented history of diverse therapeutic applications, the this compound scaffold represents a frontier in quinoline research. This guide will objectively compare the established biological profile of 8-HQ analogs with the potential, inferred from related structures, of this compound derivatives, highlighting key differences in their structure-activity relationships and identifying critical knowledge gaps to guide future research.

8-Hydroxyquinoline Analogs: A Legacy of Versatile Bioactivity

8-Hydroxyquinoline and its derivatives have long been a focal point of research due to their wide range of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects[1][2][3]. A key feature underpinning their biological action is the presence of a hydroxyl group at the 8-position, which, in concert with the quinoline nitrogen, forms a potent bidentate chelating agent for various metal ions[1][4]. This chelation capacity is integral to their mechanisms of action.

Antimicrobial Activity

8-Hydroxyquinoline itself exhibits broad-spectrum antimicrobial activity[3]. Its derivatives have been extensively investigated as antibacterial and antifungal agents. The proposed mechanism often involves the chelation of essential metal ions, thereby disrupting microbial enzyme systems and inhibiting growth[3]. For instance, cloxyquin (5-chloro-8-hydroxyquinoline) has demonstrated significant activity against Mycobacterium tuberculosis[5]. The introduction of halogen atoms, such as chlorine, at the 5 and 7-positions can enhance antimicrobial potency[6].

Anticancer Activity

The anticancer properties of 8-HQ derivatives are multifaceted and also closely linked to their interaction with metal ions[7][8][9]. Proposed mechanisms include the inhibition of metalloenzymes crucial for DNA synthesis and repair in rapidly proliferating cancer cells, and the induction of oxidative stress through the complexation with endogenous copper ions, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent apoptosis. Notably, some 8-HQ derivatives have shown promising in vitro cytotoxicity against various cancer cell lines[9][10].

Neuroprotective Effects

In the context of neurodegenerative diseases, where metal ion dysregulation is a key pathological feature, 8-HQ derivatives have emerged as promising therapeutic agents[11][12][13]. Their ability to chelate excess metal ions, such as copper, zinc, and iron, can mitigate oxidative stress and reduce the aggregation of amyloid-beta plaques associated with Alzheimer's disease[14]. The neuroprotective effects of certain 8-HQ derivatives have been demonstrated in various preclinical models[12][13].

6-Aminoquinoline Derivatives: An Emerging Pharmacophore with Untapped Potential

In contrast to the wealth of data on 8-hydroxyquinolines, the 8-chloro-6-aminoquinoline scaffold remains a largely uncharted territory in medicinal chemistry. However, by examining the biological activities of related 6-aminoquinolines, we can infer the potential of this novel class of compounds.

Antimicrobial Activity of 6-Aminoquinolines

The primary area where 6-aminoquinolines have been investigated is in the development of new antibacterial agents. A series of 6-aminoquinolone-3-carboxylic acids have been synthesized and shown to exhibit good activity against Gram-negative and, in some cases, Gram-positive bacteria[1]. These compounds are known to inhibit bacterial DNA gyrase, a well-established target for quinolone antibiotics[1]. Further studies on 6-amino-8-methylquinolone derivatives have indicated that this substitution pattern can enhance activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[6]. This suggests that the 6-aminoquinoline core is a viable starting point for the development of novel antibiotics.

Anticancer and Neuroprotective Potential: A Field for Future Exploration

Currently, there is a paucity of specific research on the anticancer and neuroprotective effects of 6-aminoquinoline derivatives, particularly with an 8-chloro substitution. However, the broader class of aminoquinolines has been explored for these applications. For instance, some 4-aminoquinoline derivatives are known for their antimalarial and potential anticancer properties[15][16][17][18]. Additionally, certain 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects in models of Parkinson's disease[19][20][21]. These findings provide a rationale for investigating the anticancer and neuroprotective potential of the 8-chloro-6-aminoquinoline scaffold.

Structure-Activity Relationship (SAR) Insights and Comparative Analysis

The distinct substitution patterns of 8-hydroxyquinolines and 8-chloro-6-aminoquinolines give rise to different physicochemical properties and, consequently, biological activities.

  • Chelation: The hallmark of 8-hydroxyquinolines is their strong metal-chelating ability, which is central to their mechanism of action across different therapeutic areas. In contrast, the 6-aminoquinoline scaffold is not predicted to be an effective chelating agent in the same manner, as the 6-amino group is not positioned to form a stable chelate ring with the quinoline nitrogen[22]. This fundamental difference suggests that 8-chloro-6-aminoquinoline derivatives, if active, are likely to exert their biological effects through different mechanisms.

  • Electronic and Lipophilic Properties: The substitution of a hydroxyl group at the 8-position versus an amino group at the 6-position, coupled with a chloro group at the 8-position, will significantly alter the electronic distribution and lipophilicity of the quinoline ring. A chloro group is electron-withdrawing and increases lipophilicity, which can influence membrane permeability and target interactions. The amino group at the 6-position, while also electron-withdrawing, can act as a hydrogen bond donor and acceptor, potentially leading to different target binding profiles compared to the 8-hydroxy group.

The following table provides a comparative summary of the known and potential properties of the two classes of compounds:

Feature8-Hydroxyquinoline AnalogsThis compound Derivatives (Inferred)
Primary Mechanism Metal ChelationLikely non-chelating; potential for DNA gyrase inhibition (antibacterial)
Antimicrobial Activity Broad-spectrum antibacterial and antifungal activity documented.Potential for antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.
Anticancer Activity Well-documented; mechanisms involve metalloenzyme inhibition and ROS induction.Largely unexplored; potential exists based on other aminoquinoline analogs.
Neuroprotective Effects Established; linked to metal chelation and reduction of oxidative stress.Unexplored; some related aminoquinoxalines show promise.
Data Availability Extensive preclinical and some clinical data available.Very limited to no direct data available; a significant research gap.

Experimental Protocols for Biological Evaluation

To facilitate the investigation and direct comparison of these two classes of quinoline derivatives, the following are standard experimental protocols for assessing their biological activities.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (both 8-hydroxyquinoline and 8-chloro-6-aminoquinoline derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Key Concepts

Synthesis_and_Activity_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation 8-HQ_Derivative 8-Hydroxyquinoline Derivative Synthesis Antimicrobial Antimicrobial Assays (MIC, etc.) 8-HQ_Derivative->Antimicrobial Established Activity Anticancer Anticancer Assays (MTT, Apoptosis) 8-HQ_Derivative->Anticancer Established Activity Neuroprotective Neuroprotective Assays (Oxidative Stress, etc.) 8-HQ_Derivative->Neuroprotective Established Activity 8-Cl-6-Amine_Derivative This compound Derivative Synthesis 8-Cl-6-Amine_Derivative->Antimicrobial Potential Activity (Needs Investigation) 8-Cl-6-Amine_Derivative->Anticancer Potential Activity (Needs Investigation) 8-Cl-6-Amine_Derivative->Neuroprotective Potential Activity (Needs Investigation) SAR_Data Structure-Activity Relationship Data Antimicrobial->SAR_Data Generate Data Anticancer->SAR_Data Generate Data Neuroprotective->SAR_Data Generate Data

Caption: Workflow for the synthesis and comparative biological evaluation of quinoline derivatives.

Caption: Metal chelation by the 8-hydroxyquinoline scaffold.

Future Perspectives and Conclusion

This comparative guide underscores a significant disparity in the scientific understanding of 8-hydroxyquinoline analogs versus this compound derivatives. While the former represents a mature field with a wealth of data supporting their diverse biological activities, the latter remains a promising but largely unexplored area of research.

The available evidence on related 6-aminoquinolines suggests that the this compound scaffold holds potential, particularly in the development of novel antibacterial agents. However, a systematic investigation is imperative to unlock its full therapeutic possibilities. Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives: This will enable a thorough exploration of the structure-activity relationships.

  • Direct, head-to-head biological evaluation: Comparing the antimicrobial, anticancer, and neuroprotective activities of these novel compounds with well-characterized 8-hydroxyquinoline analogs under standardized assay conditions.

  • Mechanistic studies: Elucidating the mechanisms of action of any active this compound derivatives to understand how they differ from the chelation-centric mechanisms of 8-hydroxyquinolines.

References

A Comparative Guide to Purity Analysis of Synthesized 8-Chloroquinolin-6-amine: HPLC versus NMR

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a procedural step; it is the cornerstone of reliable, reproducible, and safe research. The compound at the center of our discussion, 8-Chloroquinolin-6-amine, serves as a vital building block in medicinal chemistry. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a potential drug candidate.

This guide provides an in-depth, objective comparison of two powerhouse analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While often seen as alternatives, their true power lies in their orthogonal application—using independent methods to measure the same attribute, thereby generating a highly trustworthy and comprehensive purity profile.[1] We will move beyond simple protocol listings to explore the causality behind experimental choices, grounding our discussion in the rigorous standards expected in pharmaceutical development, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]

Part 1: High-Performance Liquid Chromatography (HPLC) - The Separation Specialist

HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its exceptional resolving power and sensitivity in detecting trace-level impurities.[1][5] The technique's fundamental principle is the physical separation of components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[6][7]

The Causality Behind the HPLC Method

For a molecule like this compound, a reverse-phase HPLC method is the logical choice. The molecule is predominantly non-polar due to its quinoline core, making it well-suited for retention on a non-polar stationary phase (like C18). A polar mobile phase is used to elute the components. Impurities, whether they are starting materials, by-products, or degradation products, will have different polarities and thus interact with the column differently, leading to separation.

The inclusion of a Diode Array Detector (DAD) is critical. It not only quantifies the amount of a compound by measuring its UV absorbance but also acquires a UV spectrum for each peak. This is a self-validating feature; if the spectrum is consistent across an entire peak, it provides confidence that the peak is pure and not a composite of co-eluting species.[8]

Experimental Protocol: HPLC Purity Determination

Objective: To separate and quantify this compound from potential process-related impurities and degradation products.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD). Examples include Agilent 1260 Infinity II or Waters ACQUITY UPLC H-Class systems.[9]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C18 column provides excellent retention for the aromatic quinoline structure.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the amine group on the analyte is protonated, leading to sharper, more symmetrical peak shapes.

  • Mobile Phase B: Acetonitrile. A common organic modifier for reverse-phase HPLC.

  • Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe.

    • 0-20 min: 10% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 10% B

    • 26-30 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

3. Detector Settings:

  • Wavelength: 254 nm. Quinoline derivatives exhibit strong absorbance in the UV region.[10][11] A wavelength of 254 nm is a common choice for aromatic compounds, providing good sensitivity. The DAD will collect data from 200-400 nm to enable peak purity analysis.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This ensures the sample is fully dissolved and compatible with the initial mobile phase conditions.

5. Data Analysis and Quantification:

  • The primary method for purity assessment is Area Percent . This calculation assumes that all compounds have an equivalent detector response at the chosen wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • This is a rapid and useful assessment, but it can be inaccurate if impurities have significantly different UV absorptivity. For regulatory filings, a Relative Response Factor (RRF) must be determined for each impurity relative to the API, which requires isolating or synthesizing each impurity.[12]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s_prep Weigh & Dissolve This compound injector Autosampler Injection (10 µL) s_prep->injector m_prep Prepare Mobile Phases (A: 0.1% HCOOH, B: ACN) pump Pump & Gradient Formation m_prep->pump pump->injector column C18 Column (Separation) injector->column detector DAD Detector (200-400 nm) column->detector cds Chromatography Data System (CDS) detector->cds report Generate Report: - Area Percent Purity - Peak Purity Assessment cds->report

Caption: High-level workflow for HPLC purity analysis.

Part 2: Quantitative NMR (qNMR) - The Absolute Quantifier

While HPLC excels at separation, qNMR is a primary ratio analytical method.[13] Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[14][15] This fundamental principle allows for the determination of a compound's absolute purity (as a mass fraction) by comparing its signal integrals to those of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[16][17]

The Causality Behind the qNMR Method

The choice of an internal standard is paramount for a trustworthy qNMR experiment. It must be of high, certified purity, stable, non-reactive with the sample or solvent, and possess signals in a region of the ¹H NMR spectrum that does not overlap with any signals from our analyte, this compound.[18][19] Maleic acid is an excellent candidate; its single proton environment gives a sharp singlet in a relatively clear region of the spectrum, and it is readily available as a certified reference material.

Furthermore, the experimental parameters must be chosen to ensure the data is truly quantitative. A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being measured is critical.[18] This ensures all protons have fully returned to their ground state before the next pulse, guaranteeing that the resulting signal intensity is directly proportional to the number of protons and not skewed by relaxation effects.

Experimental Protocol: qNMR Purity Determination

Objective: To determine the absolute purity (%w/w) of this compound using an internal standard.

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

2. Materials:

  • Sample: Synthesized this compound.

  • Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), as it readily dissolves both the analyte and the standard.

3. Sample Preparation (The Critical Step):

  • Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of this compound into a clean vial. Record the weight to 0.01 mg.

  • Accurately weigh approximately 8-10 mg of the Maleic Acid internal standard into the same vial. Record the weight to 0.01 mg. The goal is a near 1:1 molar ratio of analyte to standard for optimal accuracy.

  • Add ~0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

4. NMR Acquisition Parameters (Quantitative Conditions):

  • Pulse Program: Standard 1D proton experiment (e.g., Bruker 'zg30' or 'zg90').

  • Pulse Angle: 90° (to ensure maximum signal excitation).

  • Relaxation Delay (D1): 30 seconds. This long delay is a conservative value to ensure full relaxation for all protons.

  • Number of Scans (NS): 16-64 scans, averaged to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% precision).[14]

  • Temperature: Maintain a stable probe temperature (e.g., 298 K).

5. Data Processing and Calculation:

  • Process the spectrum with careful phasing and baseline correction.

  • Select well-resolved, non-overlapping signals for integration:

    • Analyte (A): A distinct proton on the quinoline ring.

    • Standard (S): The singlet from the two equivalent protons of Maleic Acid.

  • Calculate the purity (%P) using the following formula:

    %Purity (w/w) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (MWₐ / MWₛ) * (mₛ / mₐ) * Pₛ

    Where:

    • Iₐ, Iₛ: Integral values for the analyte and standard signals.

    • Nₐ, Nₛ: Number of protons for the integrated analyte (A) and standard (S) signals.

    • MWₐ, MWₛ: Molecular weights of the analyte (178.62 g/mol ) and standard.

    • mₐ, mₛ: Masses of the analyte and standard.

    • Pₛ: Purity of the internal standard (as a decimal).

qNMR Workflow Diagram

QNMR_Workflow cluster_prep Precise Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Processing & Calculation weigh_a Accurately Weigh Analyte (mₐ) dissolve Co-dissolve in DMSO-d₆ weigh_a->dissolve weigh_s Accurately Weigh Internal Std (mₛ) weigh_s->dissolve acquire Acquire ¹H Spectrum (Quantitative Params: D1=30s, NS=64) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte (Iₐ) & Standard (Iₛ) Peaks process->integrate calculate Calculate % Purity (w/w) using Formula integrate->calculate

References

A Comparative Efficacy Analysis of Kinase Inhibitors Based on the Chloro-Substituted Quinoline/Quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Rationale for a Focused Comparison

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1] Its rigid, bicyclic structure is adept at mimicking the purine ring of ATP, enabling derivatives to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[2] Dysregulation of kinase signaling is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention.

This guide was initially intended to focus on kinase inhibitors derived specifically from an 8-Chloroquinolin-6-amine core. However, a comprehensive review of the current scientific literature reveals a notable scarcity of published data on kinase inhibitors synthesized directly from this scaffold. To provide a robust and data-supported comparison for researchers, we have broadened our focus to a closely related and extensively studied class of compounds: 4-anilinoquinazoline derivatives with substitutions at the 6-position .

The quinazoline scaffold is a bioisostere of quinoline, where a nitrogen atom replaces a carbon at position 2. This modification often retains or enhances the molecule's ability to interact with the kinase hinge region, a critical interaction for potent inhibition.[3] The 4-anilino substitution is a well-established pharmacophore for targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), while the 6-position serves as a key vector for introducing modifications that can enhance potency, improve selectivity, and overcome drug resistance.[4] This guide will therefore compare a series of 6-substituted-4-anilinoquinazoline derivatives, providing a detailed analysis of their efficacy against EGFR, a pivotal kinase in cancer progression.

Targeted Signaling Pathway: The EGFR Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5] Upon binding of its ligands (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling events, most notably the RAS/MAPK and PI3K/Akt/mTOR pathways. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to sustained proliferative signaling.[4] The inhibitors discussed in this guide are designed to block this aberrant signaling at its source by inhibiting the kinase activity of EGFR.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway and point of inhibition.

Comparative Efficacy of 6-Substituted Quinazoline Inhibitors

The efficacy of kinase inhibitors is primarily quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC₅₀ values indicate higher potency. The following table summarizes the enzymatic inhibitory activity against wild-type EGFR (EGFRwt) and the anti-proliferative activity against various cancer cell lines for a selection of 6-substituted-4-(3-chloro-4-fluoroanilino)quinazoline derivatives.

Compound ID6-Position Substituent (R)Target KinaseIC₅₀ (nM)Anti-Proliferative IC₅₀ (µM) vs. A549 CellsReference
Gefitinib MethoxyEGFRwt17.121.17[1]
Erlotinib EthynylEGFRwt33.25N/A[1]
Compound 7i 4-methylphenyl-ureidoEGFRwt11.662.25[3]
Compound 7q 4-chlorophenyl-ureidoEGFRwt20.313.56[3]
Compound 13 5-(morpholinomethyl)furan-2-ylEGFRwtN/A7.35[4]

N/A: Data not available in the cited sources.

Analysis of Structure-Activity Relationship (SAR):

The data reveals critical insights into the structure-activity relationship of this scaffold:

  • The Ureido Linkage: The introduction of an aryl-ureido moiety at the 6-position, as seen in compounds 7i and 7q , results in potent EGFR inhibition, with IC₅₀ values comparable to or better than the first-generation drug Gefitinib.[3] This suggests the urea motif can form additional hydrogen bonds within the active site, enhancing binding affinity.

  • Aryl Substituent on Urea: Comparing 7i (4-methylphenyl) and 7q (4-chlorophenyl) shows that both electron-donating (methyl) and electron-withdrawing (chloro) groups are well-tolerated on the terminal phenyl ring, with the methyl-substituted compound showing slightly higher potency.[3]

  • Bulky Heterocyclic Groups: Compound 13 , which features a bulky, substituted furan ring at the 6-position, demonstrates strong anti-proliferative activity against A549 cells, even outperforming Gefitinib in this cellular context.[4] This highlights the importance of exploring substitutions that can access solvent-exposed regions of the kinase for improved cellular efficacy.

Experimental Methodologies

To ensure the reproducibility and validity of efficacy data, standardized protocols are essential. Below are detailed methodologies for key assays used in the characterization of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of ATP remaining after the kinase reaction is measured using a luciferase-based system, where the light output is inversely proportional to kinase activity.

References

A Comparative Guide to 8-Chloroquinolin-6-amine and 6-Chloroquinolin-2-amine as Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] The strategic placement of substituents on the quinoline ring system profoundly influences the molecule's physicochemical properties, reactivity, and ultimately, its interaction with biological targets. This guide provides an in-depth, objective comparison of two isomeric chloro-aminoquinoline scaffolds: 8-chloroquinolin-6-amine and 6-chloroquinolin-2-amine. We will explore their distinct synthetic pathways, comparative reactivity in key transformations, and their differential potential in drug discovery, supported by established experimental principles and data from closely related analogues.

Structural and Electronic Distinctions

The fundamental difference between this compound and 6-chloroquinolin-2-amine lies in the positional arrangement of the chloro and amino substituents. This seemingly subtle variation imparts significant differences in their electronic and steric profiles, which in turn dictates their synthetic accessibility and reactivity.

  • This compound: The chlorine atom at the 8-position is in the peri-position, immediately adjacent to the nitrogen atom of the quinoline ring. This proximity creates significant steric hindrance, which can impede the approach of reagents. Electronically, the chlorine at C8 is influenced by the nitrogen's electron-withdrawing inductive effect. The amino group at the 6-position is on the carbocyclic ring and is less sterically hindered.

  • 6-Chloroquinolin-2-amine: In this isomer, the chlorine atom is situated on the carbocyclic ring at a position that is relatively unhindered. The amino group at the 2-position is on the heterocyclic ring, directly influencing its electronic properties. The 2-amino group makes this position a convenient handle for synthetic modifications.[3]

These structural nuances are critical in predicting the outcomes of synthetic transformations and understanding the structure-activity relationships (SAR) of their derivatives.

Synthesis of the Scaffolds

The synthesis of both this compound and 6-chloroquinolin-2-amine typically involves a multi-step sequence, starting with the construction of the corresponding chloroquinoline core, followed by nitration and subsequent reduction.

Synthesis of the Chloroquinoline Core

A common and versatile method for constructing the quinoline ring system is the Skraup synthesis . This reaction involves the cyclization of an aniline with glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and sulfuric acid.[4]

G cluster_0 Skraup Synthesis Aniline Aniline Glycerol Glycerol Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Sulfuric_Acid H₂SO₄ Quinoline_Core Substituted Quinoline Core

For the synthesis of 8-chloroquinoline , 2-chloroaniline would be the starting material. Similarly, 6-chloroquinoline is synthesized from 4-chloroaniline.

Nitration and Reduction

Following the synthesis of the chloroquinoline core, the amino group is introduced via a two-step process: nitration followed by reduction.

Nitration: The chloroquinoline is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the ring. The position of nitration is directed by the existing chloro substituent and the overall electronic nature of the quinoline ring.[5]

Reduction: The nitro group is then reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (e.g., H₂/Pd-C).[6][7]

G Chloroquinoline Chloroquinoline Nitro_Chloroquinoline Nitro-Chloroquinoline Chloroquinoline->Nitro_Chloroquinoline Nitration (HNO₃/H₂SO₄) Amino_Chloroquinoline Amino-Chloroquinoline Nitro_Chloroquinoline->Amino_Chloroquinoline Reduction (e.g., SnCl₂/HCl)

Comparative Reactivity in Key Synthetic Transformations

The utility of these scaffolds in drug discovery is largely dependent on their reactivity in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, which are instrumental in building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of the C-Cl bond in both isomers is a key consideration. Generally, aryl chlorides are less reactive than the corresponding bromides and iodides, often requiring more sophisticated catalyst systems.[8]

  • This compound: The steric hindrance around the 8-position, due to the adjacent nitrogen and the peri-hydrogen, can significantly impede the oxidative addition step of the catalytic cycle. This may necessitate the use of less sterically demanding boronic acids or more active and bulky phosphine ligands to achieve reasonable yields.[8]

  • 6-Chloroquinolin-2-amine: The 6-chloro position is less sterically encumbered, making it more amenable to Suzuki-Miyaura coupling with a wider range of boronic acids.

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

ScaffoldC-Cl PositionSteric HindrancePredicted Reactivity
This compound8HighLower
6-Chloroquinolin-2-amine6LowHigher
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, allowing for the introduction of diverse amine functionalities.

  • This compound: Similar to the Suzuki coupling, the steric hindrance at the 8-position can make the Buchwald-Hartwig amination challenging. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reaction.[9] The inherent amino group at the 6-position could potentially coordinate with the palladium catalyst, although this is less likely to inhibit the reaction compared to the direct influence of the quinoline nitrogen on the C8-Cl bond.

  • 6-Chloroquinolin-2-amine: The 6-chloro position is more accessible for Buchwald-Hartwig amination. The 2-amino group can be a site for further derivatization, but the C6-Cl bond is the primary site for this cross-coupling reaction.

G cluster_0 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)(L)n-X Amine_Coord Amine Coordination PdII_Amine [Ar-Pd(II)(L)n(HNR'R'')]⁺ Deprotonation Deprotonation PdII_Amido Ar-Pd(II)(L)n(NR'R'') RedElim Reductive Elimination Product Ar-NR'R''

Applications in Drug Discovery and Comparative Biological Activity

Both scaffolds have the potential to be elaborated into a diverse range of bioactive molecules. The choice between the two will often depend on the desired structure-activity relationship and the specific biological target.

  • 6-Chloroquinolin-2-amine: This scaffold has been successfully employed in the development of kinase inhibitors for cancer therapy.[3] The quinoline core can act as an ATP mimetic, binding to the ATP-binding site of kinases. The 2-amino group provides a convenient vector for introducing side chains that can interact with specific amino acid residues in the kinase domain, thereby enhancing potency and selectivity.[3] The 6-chloro substituent can contribute to binding affinity through halogen bonding and improve pharmacokinetic properties.[3]

  • This compound: While less explored, the this compound scaffold offers a different three-dimensional arrangement of functional groups. Derivatives of 8-aminoquinolines are well-known for their antimalarial activity.[10] The substitution pattern in this compound could lead to novel derivatives with unique biological profiles, potentially in areas such as infectious diseases or oncology. The steric hindrance at the 8-position might be exploited to achieve selectivity for certain biological targets.

Table 2: Inferred Cytotoxicity of Chloro-Aminoquinoline Derivatives (Based on Related Compounds)

Compound TypeCancer Cell LineIC50 (µM) - Representative DataReference
7-Chloro-4-aminoquinoline derivativeMDA-MB-468 (Breast)8.73[11]
7-Chloro-4-aminoquinoline derivativeMCF-7 (Breast)51.57[11]
8-Hydroxyquinoline derivativeHCT 116 (Colon)43.4 - 117.5[12]
8-Hydroxyquinoline derivativeMCF-7 (Breast)78.1[12]

Experimental Protocols

General Protocol for Nitration of a Chloroquinoline

Materials:

  • Chloroquinoline (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve the chloroquinoline in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.[4]

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 5 °C and stirring vigorously.[4]

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Reduction of a Nitroquinoline

Materials:

  • Nitroquinoline (1.0 eq)

  • Ethanol

  • Water

  • Sodium dithionite (Na₂S₂O₄) (3.0-5.0 eq)

  • Saturated Sodium Bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve the nitroquinoline derivative in a mixture of ethanol and water.[6]

  • Heat the solution to reflux.

  • Add sodium dithionite portion-wise to the refluxing solution until the starting material is consumed (monitored by TLC).[6]

  • Continue to reflux for an additional 1-2 hours after the final addition.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aminoquinoline.

Conclusion

Both this compound and 6-chloroquinolin-2-amine are valuable scaffolds for medicinal chemistry, each presenting a unique set of opportunities and challenges. The choice between these two isomers will be dictated by the specific synthetic strategy and the desired biological target.

  • 6-Chloroquinolin-2-amine is a more readily accessible and reactive scaffold, particularly for palladium-catalyzed cross-coupling reactions at the 6-position. Its utility has been demonstrated in the development of kinase inhibitors.

  • This compound , while synthetically more challenging due to steric hindrance at the 8-position, offers a distinct structural motif that could lead to the discovery of novel therapeutic agents with unique pharmacological profiles. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential.

This guide serves as a foundational resource for researchers, providing a comparative framework to inform the rational design and synthesis of novel quinoline-based drug candidates.

References

A Senior Application Scientist's Guide to the Structural Characterization of 8-Chloroquinolin-6-amine Analogs: A Comparative Analysis of HRMS and 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Specifically, analogs of 8-Chloroquinolin-6-amine are of significant interest due to their potential applications in the development of novel pharmaceuticals.[2][3] The precise and unambiguous determination of their chemical structure is a critical, non-negotiable step in the drug discovery pipeline. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues.

This guide provides an in-depth comparison of two powerhouse analytical techniques—High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy—for the definitive characterization of these analogs. As a senior application scientist, my aim is not just to present protocols, but to explain the causality behind our instrumental choices, demonstrating how these techniques work in a synergistic, self-validating system to deliver unequivocal structural proof.

Part 1: The Foundational Step - Elemental Composition with High-Resolution Mass Spectrometry (HRMS)

Before we can assemble the puzzle of a molecule's structure, we must first know what pieces we have. HRMS is the premier technique for this initial, fundamental task. It provides the elemental composition of an analyte by measuring its mass-to-charge ratio (m/z) with exceptionally high accuracy.

The Principle of Causality: Why HRMS First?

We begin with HRMS for two primary reasons: speed and certainty of composition. An HRMS experiment, often using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) instrument, requires mere micrograms of sample and can be completed in minutes. Its power lies in providing an extremely accurate mass measurement, typically with an error of less than 5 parts per million (ppm).[4] This level of precision allows us to generate a shortlist of possible elemental formulas, often narrowing it down to a single, unambiguous answer. This molecular formula is the bedrock upon which all subsequent structural analysis is built.[5]

Furthermore, the isotopic pattern serves as a crucial internal validation. For this compound analogs, the characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a clear and immediate confirmation of the presence and number of chlorine atoms in the molecule, significantly boosting confidence in the proposed formula.

Data Presentation: Theoretical vs. Observed Mass

The core output of an HRMS experiment is the comparison between the theoretical exact mass (calculated from the proposed formula) and the experimentally observed mass.

ParameterValue
Hypothetical Analog N-ethyl-8-chloroquinolin-6-amine
Molecular Formula C₁₁H₁₁ClN₂
Calculated Exact Mass 206.0611 (for [M+H]⁺: 207.0684)
Observed Mass [M+H]⁺ 207.0681
Mass Error -1.45 ppm
Conclusion Excellent agreement, confirming the elemental composition.

HRMS Experimental Workflow

The process follows a logical sequence from sample to data, ensuring robust and reliable results.

HRMS_Workflow cluster_instrument HRMS Instrument cluster_processing Data Analysis Sample Sample Infusion or LC Introduction Ionization Ionization (e.g., ESI) Sample->Ionization Analyzer Mass Analyzer (e.g., TOF) Ionization->Analyzer Detector Detector Analyzer->Detector Processing Data Processing Detector->Processing Raw Data Formula Elemental Formula Generation Processing->Formula Validation Isotopic Pattern Validation Formula->Validation

Caption: HRMS workflow for determining elemental composition.

Standard Operating Protocol: HRMS Analysis

This protocol outlines the steps for analyzing a purified this compound analog using a typical ESI-QTOF HRMS system.

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibration standard. Ensure the mass accuracy is well within the acceptable range (typically < 2 ppm) across the desired mass range.

  • Method Setup:

    • Ionization Mode: Select positive Electrospray Ionization (ESI+) as quinoline amines readily form [M+H]⁺ ions.

    • Acquisition Mode: Set to MS scan mode.

    • Mass Range: Define a range appropriate for the expected molecular weight (e.g., 100-500 m/z).

    • Injection: Introduce the sample via direct infusion or through an LC system. Direct infusion is faster for pure samples.

  • Data Acquisition: Acquire the mass spectrum. Ensure a stable signal and sufficient spectral averaging for high mass accuracy.

  • Data Processing:

    • Process the raw data using the instrument's software.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the software's formula generator to propose elemental formulas based on the accurate mass, specifying expected elements (C, H, N, Cl) and setting a tight mass tolerance (e.g., 5 ppm).

    • Compare the theoretical isotopic pattern for the most likely formula with the observed pattern to confirm the result.[6][7]

Part 2: Assembling the Puzzle - Connectivity with 2D NMR Spectroscopy

While HRMS provides the molecular formula, it cannot distinguish between isomers. For example, this compound and 6-chloroquinolin-8-amine have identical formulas and masses but different structures and biological activities. 2D NMR spectroscopy is the definitive tool for elucidating the precise atomic connectivity, providing an unambiguous structural blueprint.[8][9][10]

The Principle of Causality: Why 2D NMR is Essential

NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), revealing how atoms are connected through chemical bonds. Two-dimensional experiments spread this information across two frequency axes, resolving spectral overlap and revealing correlations between nuclei that are essential for structure determination.[11] The combination of three key experiments—COSY, HSQC, and HMBC—creates a self-validating network of connectivity data that allows for the complete and confident assignment of the molecule's structure.[12]

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). It is invaluable for tracing out the proton networks on the aromatic rings of the quinoline core.[9][12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is the most reliable way to assign the chemical shifts of protonated carbons.[11][12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is the ultimate tool for connecting molecular fragments. It allows us to "see" from a proton to neighboring carbons, including quaternary (non-protonated) carbons, which are invisible in HSQC. This is crucial for placing substituents and confirming the overall carbon skeleton.[12][13][14]

Logical Workflow for NMR-Based Structure Elucidation

The NMR experiments are performed in a logical sequence, with each one building upon the information provided by the last.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR Correlation H1 ¹H NMR (Proton Environment) COSY COSY (¹H—¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H—¹³C Attachment) H1->HSQC HMBC HMBC (Long-Range ¹H—¹³C Links) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Final_Structure Unambiguous Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Logical workflow for 2D NMR-based structural elucidation.

Data Presentation: Expected 2D NMR Correlations

For a hypothetical analog, 8-chloro-N-ethylquinolin-6-amine , the following table summarizes key expected correlations that would confirm its structure.

Proton (¹H)COSY Correlations (Neighbor ¹H)HSQC Correlation (Attached ¹³C)Key HMBC Correlations (Neighbor ¹³C)
H-2 H-3, H-4C-2C-3, C-4, C-8a
H-5 H-7C-5C-4a, C-6, C-7, C-8a
H-7 H-5C-7C-5, C-6, C-8
-NH- -CH₂-N/AC-5, C-6, C-7, -CH₂-
-CH₂- -NH-, -CH₃C-1'C-6, -CH₃

This table is illustrative; actual chemical shifts would be determined from the spectra.

Standard Operating Protocol: 2D NMR Acquisition

This protocol describes the acquisition of a standard set of 2D NMR experiments for structural elucidation on a modern NMR spectrometer.[15][16][17]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Initial Setup & 1D Spectra:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

    • Acquire a standard ¹H NMR spectrum to check sample purity and determine the spectral width.

    • Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence).

  • 2D Experiment Acquisition: Using the parameters from the 1D spectra (spectral widths and transmitter offsets), set up the following 2D experiments.

    • gCOSY (gradient-selected COSY): Acquire with sufficient resolution in both dimensions to resolve couplings.

    • gHSQC (gradient-selected HSQC): Use a standard pulse program optimized for one-bond ¹J(CH) coupling (~145 Hz).

    • gHMBC (gradient-selected HMBC): Use a standard pulse program optimized for long-range couplings, typically with a delay corresponding to 8-10 Hz.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) to the Free Induction Decays (FIDs) in both dimensions.

    • Perform a Fourier Transform in both dimensions.

    • Phase the spectra (where applicable) and calibrate the axes using the solvent residual peak as a reference.

  • Data Analysis: Interpret the cross-peaks in each 2D spectrum in a systematic way, starting with COSY to build spin systems, using HSQC to link protons to carbons, and finally using HMBC to connect all the pieces and assign quaternary carbons.

Comparative Analysis: HRMS vs. 2D NMR

These two techniques are not competitors; they are essential partners in structural characterization. HRMS provides the elemental formula with high confidence, while 2D NMR reveals the specific isomeric arrangement of those atoms.[8]

FeatureHigh-Resolution Mass Spectrometry (HRMS)2D Nuclear Magnetic Resonance (NMR)
Primary Information Elemental Composition (Molecular Formula)Atomic Connectivity (Molecular Structure)
Isomer Differentiation Cannot distinguish between structural isomers.The definitive technique for distinguishing all types of isomers.
Sample Requirement Very low (nanograms to micrograms)High (milligrams)
Experiment Time Fast (minutes per sample)Slow (hours to days for a full suite of experiments)
Key Strength Unparalleled accuracy for formula determination; high throughput.Provides an unambiguous, detailed structural map.[18]
Limitation Provides no direct connectivity information.Lower sensitivity; requires more sample and time.

Conclusion: An Integrated Approach for Unquestionable Integrity

In the rigorous field of drug development, structural ambiguity is unacceptable. The characterization of novel this compound analogs demands a dual-pronged analytical strategy. High-Resolution Mass Spectrometry serves as the rapid, high-confidence entry point, delivering the essential elemental formula. This is followed by a comprehensive suite of 2D NMR experiments (COSY, HSQC, and HMBC), which meticulously piece together the atomic framework, resolving any isomeric uncertainty.

The synergy between HRMS and 2D NMR forms a self-validating workflow that provides the unequivocal structural proof required for publication, patent applications, and progression of a compound through the development pipeline.[19][20] Adhering to this integrated approach ensures the highest level of scientific integrity and provides a solid foundation for understanding the compound's biological activity.

References

A Comparative Analysis of the Chelating Properties of 8-Chloroquinolin-6-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of Quinolines in Chelation Chemistry

The quest for novel chelating agents is a cornerstone of advancements in medicinal chemistry, analytical sciences, and materials development. Molecules capable of selectively binding metal ions are pivotal in modulating biological processes, creating sensitive detection methods, and designing functional materials. Within this vast landscape, the quinoline scaffold has long been recognized as a "privileged structure," offering a rigid bicyclic framework that can be readily functionalized to create potent and selective ligands.[1][2][3]

The archetypal quinoline-based chelator, 8-hydroxyquinoline (8HQ), has been extensively studied for its ability to form stable complexes with a wide array of metal ions.[1][4] Its chelating prowess, stemming from the proximate arrangement of the heterocyclic nitrogen and the hydroxyl group, has inspired the development of numerous derivatives with tailored properties. This guide delves into a comparative study of a less-explored derivative, 8-Chloroquinolin-6-amine, and evaluates its potential as a chelating agent in contrast to the well-established 8-hydroxyquinoline and the gold-standard synthetic chelator, Ethylenediaminetetraacetic acid (EDTA).

While direct experimental data on the chelation behavior of this compound is scarce in the literature, this guide will leverage established principles of coordination chemistry and the known electronic effects of its substituents to provide a scientifically grounded theoretical assessment of its capabilities. We will explore its synthesis, predict its coordination behavior, and provide detailed experimental protocols for researchers wishing to validate these hypotheses.

Synthesis of this compound: A Plausible Synthetic Pathway

A common and versatile method for the synthesis of substituted quinolines is the Skraup synthesis.[5][6][7][8] This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent. For the synthesis of 8-chloro-6-nitroquinoline, one could envision a modified Skraup reaction starting from 2-chloro-4-nitroaniline.

Following the synthesis of the nitro intermediate, the reduction of the nitro group to an amine is a standard and well-documented transformation. Several reagents can be employed for this purpose, with tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) being a common and effective choice.

Proposed Experimental Protocol for the Synthesis of this compound

This protocol is a proposed pathway and may require optimization for yield and purity.

Part 1: Synthesis of 8-Chloro-6-nitroquinoline (via modified Skraup Synthesis)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 2-chloro-4-nitroaniline with cooling to maintain the temperature below 60°C.

  • Addition of Glycerol: To this mixture, slowly add glycerol. An oxidizing agent, such as arsenic pentoxide or the nitro group of a starting material in excess, is also required.

  • Heating: Gently heat the reaction mixture. The Skraup reaction is notoriously exothermic and can become vigorous. Careful temperature control is crucial. The reaction is typically heated to around 120-140°C.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and poured onto ice. The acidic solution is then carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) until the product precipitates.

  • Purification: The crude 8-chloro-6-nitroquinoline is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Reduction of 8-Chloro-6-nitroquinoline to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 8-chloro-6-nitroquinoline in a suitable solvent, such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reduction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue is then dissolved in water and the solution is made basic with a concentrated sodium hydroxide or potassium hydroxide solution to precipitate the tin salts and the free amine.

  • Extraction and Purification: The aqueous mixture is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Theoretical Chelating Properties of this compound: A Structure-Activity Relationship Analysis

The ability of a molecule to act as a chelating agent is fundamentally dictated by the spatial arrangement and the Lewis basicity of its donor atoms. In the case of this compound, the potential donor atoms for metal coordination are the quinoline ring nitrogen and the nitrogen of the 6-amino group. For chelation to occur, both donor atoms must be able to bind to the same metal ion, forming a stable ring structure.

Comparison with 8-Hydroxyquinoline: The Impact of Substituents

8-Hydroxyquinoline's potent chelating ability arises from the formation of a stable five-membered chelate ring involving the quinoline nitrogen and the deprotonated hydroxyl group. The electronic nature of the substituents on the quinoline ring plays a critical role in modulating the basicity of these donor atoms and, consequently, the stability of the resulting metal complexes.

  • The Donor Atoms: In this compound, the potential for chelation would involve the quinoline nitrogen and the 6-amino group. This would lead to the formation of a six-membered chelate ring, which is also a thermodynamically favorable arrangement.

  • Electronic Effects of Substituents:

    • Chloro Group at Position 8: The chlorine atom is an electronegative substituent and will exert a negative inductive effect (-I), withdrawing electron density from the quinoline ring. This will decrease the basicity of the quinoline nitrogen, making it a weaker donor atom compared to that in unsubstituted quinoline.

    • Amino Group at Position 6: The amino group has a lone pair of electrons that can be delocalized into the aromatic ring through a positive mesomeric effect (+M). This effect increases the electron density on the quinoline ring. However, the amino group itself is a potential donor atom. Its basicity will be influenced by the overall electronic environment of the molecule.

The interplay of these electronic effects will determine the overall chelating strength of this compound. The electron-withdrawing chloro group at the 8-position will likely reduce the stability of the metal complexes compared to analogous ligands without this substituent.

Predicted Coordination Behavior

Based on the structure, this compound is expected to act as a bidentate ligand, coordinating to metal ions through the quinoline nitrogen and the 6-amino nitrogen. The geometry of the resulting complex will depend on the metal ion and the stoichiometry of the reaction. For instance, with divalent metal ions, it could form complexes of the type [M(L)₂]²⁺, where L is this compound, potentially adopting a tetrahedral or square planar geometry.

Comparative Analysis of Chelating Performance

To provide a comprehensive perspective, the predicted chelating properties of this compound are compared with the experimentally determined properties of 8-hydroxyquinoline and EDTA.

Table 1: Comparative Overview of Chelating Agents

Chelating AgentPredicted/Known Donor AtomsPredicted/Known Chelate Ring SizeKey Structural FeaturesPredicted/Known Relative Stability of Metal Complexes
This compound Quinoline N, 6-Amino N6-memberedPlanar, rigid quinoline scaffold with electron-withdrawing Cl at C8 and electron-donating NH₂ at C6.Moderate; likely lower than 8-hydroxyquinoline due to the -I effect of the chloro group.
8-Hydroxyquinoline (8HQ) Quinoline N, 8-Hydroxyl O⁻5-memberedPlanar, rigid quinoline scaffold with a deprotonatable hydroxyl group.High; forms very stable complexes with a wide range of metal ions.
EDTA 2 Amino N, 4 Carboxylate O⁻Multiple 5-membered ringsFlexible, hexadentate ligand.Very High; forms exceptionally stable complexes with most metal ions due to the chelate effect.

Experimental Evaluation of Chelating Properties: Methodologies and Protocols

To empirically determine the chelating properties of this compound and validate the theoretical predictions, several established experimental techniques can be employed.

UV-Vis Spectrophotometric Titration

This method is based on the principle that the formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand. By monitoring these changes as a function of metal ion concentration, the stoichiometry and stability constant of the complex can be determined.

Experimental Protocol for UV-Vis Spectrophotometric Titration:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, ethanol, or a mixed aqueous-organic solvent system to ensure solubility).

    • Prepare stock solutions of the metal salts of interest (e.g., CuSO₄, NiCl₂, Zn(NO₃)₂) of known concentrations in the same solvent system.

    • Prepare a buffer solution to maintain a constant pH throughout the experiment. The choice of buffer is critical and should not coordinate with the metal ions.

  • Titration Procedure:

    • In a cuvette, place a fixed volume of the this compound solution.

    • Record the initial UV-Vis spectrum of the ligand solution.

    • Add small, precise aliquots of the metal salt solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • The data can be analyzed using various methods, such as the mole-ratio method or Job's plot, to determine the stoichiometry of the complex.

    • The stability constant (K) can be calculated by fitting the absorbance data at a specific wavelength to a suitable binding model using specialized software.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[9][10][11] The method involves monitoring the pH of a solution containing the ligand and a metal ion as a strong base is added.

Experimental Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a standard solution of a strong acid (e.g., HCl or HNO₃).

    • Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).

    • Prepare a solution of the ligand (this compound) of known concentration.

    • Prepare solutions of the metal salts of interest of known concentrations.

    • Use an inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.

  • Titration Procedure:

    • Calibrate the pH electrode with standard buffer solutions.

    • Perform a series of titrations:

      • Titration of the strong acid with the standard base.

      • Titration of the strong acid and the ligand with the standard base.

      • Titration of the strong acid, the ligand, and the metal salt with the standard base.

    • Record the pH after each addition of the base.

  • Data Analysis:

    • The titration data is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using specialized computer programs that employ non-linear least-squares fitting methods.

Visualization of Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

Diagram 1: Proposed Chelation of a Metal Ion by this compound

A schematic representation of the bidentate coordination of a metal ion (M²⁺) by this compound, forming a six-membered chelate ring.

Diagram 2: Experimental Workflow for UV-Vis Spectrophotometric Titration

G start Prepare Ligand and Metal Ion Solutions cuvette Add Ligand Solution to Cuvette start->cuvette spectrum1 Record Initial UV-Vis Spectrum cuvette->spectrum1 add_metal Add Aliquot of Metal Ion Solution spectrum1->add_metal spectrum_n Record UV-Vis Spectrum add_metal->spectrum_n more_metal More Additions? spectrum_n->more_metal more_metal->add_metal Yes analyze Analyze Data (Stoichiometry, Stability Constant) more_metal->analyze No

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 8-Chloroquinolin-6-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Mechanism of Action Validation in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives like 8-Chloroquinolin-6-amine forming the basis of numerous therapeutic candidates.[1][2][3] These compounds have shown promise in various disease contexts, often by targeting protein kinases, a class of enzymes frequently dysregulated in cancers and other proliferative disorders.[4][5][6][7] Specifically, let's consider a hypothetical this compound-based compound, "Quinolinib," designed as a selective inhibitor of a Receptor Tyrosine Kinase (RTK) crucial for tumor progression.

However, designing a potent compound is only the beginning. Rigorous validation of its mechanism of action (MoA) is paramount.[8] It confirms that the compound engages its intended target, elicits the desired downstream signaling effects, and produces its therapeutic phenotype through the hypothesized pathway. This guide provides a comprehensive, technically-grounded framework for validating the MoA of Quinolinib, comparing its performance against a well-established, clinically approved alternative, "Drug X," which targets the same RTK.

The Hypothetical Target: A Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTKs are cell surface receptors that, upon binding to their cognate ligands (e.g., growth factors), dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic tails.[4][6] These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins, initiating cascades like the MAPK and PI3K/Akt pathways that regulate cell proliferation, survival, and migration.[7] In many cancers, these RTKs are constitutively active due to mutations or overexpression, driving uncontrolled cell growth.[4][9]

Below is a simplified representation of the target RTK signaling pathway that Quinolinib is designed to inhibit.

RTK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RTK->RTK Downstream1 Downstream Effector 1 (e.g., GRB2/SOS) RTK->Downstream1 Downstream2 Downstream Effector 2 (e.g., PI3K) RTK->Downstream2 Ligand Growth Factor Ligand->RTK Binding & Dimerization RAS RAS Downstream1->RAS AKT AKT Downstream2->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT->Proliferation Quinolinib Quinolinib Quinolinib->RTK Inhibition Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Biochem Biochemical Kinase Assay (Determine IC50) CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Biochem->CETSA Confirm in-cell binding WB Western Blot (Analyze Downstream Signaling) CETSA->WB Assess functional consequence Phenotype Phenotypic Assay (Measure Cell Viability) WB->Phenotype Link to cellular effect

References

Safety Operating Guide

Navigating the Safe Handling of 8-Chloroquinolin-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the precise and safe handling of novel chemical entities is paramount. 8-Chloroquinolin-6-amine, a halogenated aromatic amine, is a compound that requires meticulous attention to safety protocols due to its potential health hazards. This guide provides an in-depth, procedural framework for its handling, grounded in established safety principles and data for structurally related compounds, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risks

A thorough understanding of the inherent risks is the foundation of safe laboratory practice. For this compound (CAS 50358-62-8), the primary hazards are identified by its GHS classification.[1][2][3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Beyond these immediate hazards, a critical point of consideration arises from the toxicological data of structurally similar compounds. For instance, 8-Hydroxyquinoline, a related quinoline derivative, is classified with H360D: May damage the unborn child .[4] Given the structural alerts within this compound, it is prudent to treat it as a potential Carcinogen, Mutagen, or Reproductive Toxin (CMR) and apply the highest level of precaution until specific toxicological data proves otherwise.[5][6][7] This precautionary principle is central to a robust safety culture.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Oral ToxicityH302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the laboratory.
Skin IrritationH315: Causes skin irritationPrevent all skin contact by using appropriate gloves and lab coat.[2]
Eye IrritationH319: Causes serious eye irritationMandatory use of chemical splash goggles and face shield.[2]
Respiratory IrritationH335: May cause respiratory irritationAll handling of the solid must be done in a certified chemical fume hood.[2]
Potential Reproductive Toxin (Precautionary) H360 Handle as a CMR substance.[4] Implement stringent containment and PPE protocols.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense; the primary method for exposure control is the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood.[6][8][9] The sash should be kept as low as possible to maximize containment.[10][11]

  • Ventilated Balance Enclosure: For weighing the solid powder, a dedicated ventilated balance enclosure or a glove box is highly recommended to prevent the release of fine particulates into the laboratory atmosphere.[8][12] If unavailable, the "tare method" should be employed within the fume hood to minimize the time the container is open outside of primary containment.[12]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection LevelEquipmentRationale and Best Practices
Eye and Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes and dust. A face shield offers a broader barrier of protection, especially during transfers or when working with larger quantities.[9]
Hand Double-Gloving: Nitrile (inner) + Chemical-Resistant (outer)Nitrile gloves offer good dexterity and splash resistance. The outer glove should be selected for its high resistance to aromatic and chlorinated compounds. Viton™ or Polyvinyl Alcohol (PVA) are excellent choices, though PVA is not suitable for aqueous solutions.[13] Gloves should be changed immediately upon contamination and every 1-2 hours regardless.[5]
Body Flame-Resistant, Side-Fastening Laboratory Coat with CuffsProvides a barrier against splashes and contamination of personal clothing. Side-fastening coats offer better frontal protection. Cuffs prevent dust from entering sleeves.[5]
Respiratory NIOSH-Approved Respirator (as needed)While all work should be in a fume hood, a respirator with a P100 (HEPA) filter may be required for cleaning up large spills outside of containment or if engineering controls are compromised.

Procedural Workflow: Step-by-Step Handling Protocol

Adherence to a strict, pre-defined workflow minimizes the risk of exposure. The following protocol outlines the key steps for handling solid this compound.

Preparation and Weighing
  • Designate a Work Area: Cordon off a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent, plastic-backed paper to contain any minor spills.[9]

  • Assemble Equipment: Place all necessary items (spatulas, weigh paper, vials, solvent) inside the fume hood before starting. Use disposable items where possible to simplify decontamination.[12]

  • Don Full PPE: Put on all required PPE as detailed in the table above before approaching the designated area.

  • Weighing:

    • Preferred Method: Use a balance inside a ventilated enclosure.

    • Alternative (Tare Method): Place a closed container on the balance and tare it. Move the container to the fume hood, add the powder, and securely close it. Return the closed container to the balance to obtain the final weight.[8][12]

Dissolution and Transfer
  • Solvent Addition: In the fume hood, slowly add the desired solvent to the vial containing the weighed solid. This should be done carefully to avoid splashing.

  • Transfer: Use appropriate tools like glass pipettes or syringes for transferring solutions.

  • Container Sealing: Ensure all containers are tightly sealed and clearly labeled with the full chemical name and associated hazards immediately after use.

The logical flow of operations is crucial for maintaining a safe environment.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Start: Handling Protocol risk_assessment Conduct Risk Assessment (Review SDS & CMR Protocols) prep_start->risk_assessment don_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) risk_assessment->don_ppe prep_hood Prepare Fume Hood (Designated Area, Absorbent Liner) don_ppe->prep_hood weigh Weigh Solid (Ventilated Enclosure or Tare Method) prep_hood->weigh dissolve Prepare Solution (Slow Solvent Addition) weigh->dissolve transfer Transfer Solution (Pipette/Syringe) dissolve->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate dispose_waste Segregate Halogenated Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end end wash->end End of Protocol

Caption: Operational Workflow for Handling this compound.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][14]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

  • Spill Cleanup:

    • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

    • Large Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

Waste Disposal: Environmental Responsibility

As a halogenated aromatic compound, all waste generated from handling this compound must be treated as hazardous.

  • Segregation: Halogenated waste must be collected separately from non-halogenated waste streams. This is crucial for proper disposal and often impacts disposal costs.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.

  • Container Types:

    • Solid Waste: Contaminated gloves, weigh paper, pipette tips, and absorbent materials should be collected in a designated, sealed solid hazardous waste container.

    • Liquid Waste: Solutions containing the compound and solvent rinses from cleaning glassware must be collected in a sealed, compatible container designated for halogenated organic waste.

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous waste through the Environmental Health and Safety (EHS) office. Do not pour any amount down the drain.

By integrating a deep understanding of the compound's hazards with stringent engineering controls, comprehensive PPE, and meticulous operational and disposal plans, researchers can handle this compound with the confidence that ensures both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloroquinolin-6-amine
Reactant of Route 2
Reactant of Route 2
8-Chloroquinolin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.